Alvespimycin Hydrochloride

Catalog No.
S003077
CAS No.
467214-21-7
M.F
C32H49ClN4O8
M. Wt
653.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin Hydrochloride

CAS Number

467214-21-7

Product Name

Alvespimycin Hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N

SMILES

Array

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

The exact mass of the compound Alvespimycin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Alvespimycin hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action: Targeting Hsp90

The therapeutic effect of Alvespimycin hydrochloride stems from its direct and high-affinity inhibition of Hsp90.

  • Structural Binding: Alvespimycin is a geldanamycin derivative that binds to the unusual, folded conformation of the natural nucleotide in the N-terminal ATP-binding pocket of Hsp90 [1]. This binding displaces key water molecules and forms hydrogen bonds with the protein backbone, effectively locking Hsp90 in an inactive state and preventing its necessary ATP-dependent conformational changes for client protein maturation [1].
  • Key Differentiator: Compared to the first-generation inhibitor tanespimycin (17-AAG), alvespimycin features a 2-(dimethylamino)ethylamino side chain at the 17-position. This modification projects into the solvent, significantly improving water solubility without compromising protein binding, which gives it more favorable pharmacological properties [1].

Downstream Cellular Consequences

Inhibition of Hsp90's chaperone function has a cascade of downstream effects, as illustrated in the following pathway:

G Alvespimycin-induced Hsp90 Inhibition Leads to Client Protein Degradation Alvespimycin Alvespimycin Hsp90 Hsp90 Alvespimycin->Hsp90  Inhibits ClientProteins Hsp90 Client Proteins (Her2, Akt, Raf-1, etc.) Hsp90->ClientProteins  Disrupts Chaperoning Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation  Misfolding leads to Effects Cell Cycle Arrest & Apoptosis Inhibition of Tumor Growth Suppression of Inflammatory Signaling Degradation->Effects

The specific client proteins degraded upon Hsp90 inhibition are numerous and include key oncogenic drivers [1]:

  • Kinases: Her-2, EGFR, Akt, C-Raf, Bcr-Abl
  • Transcription Factors: Mutant p53
  • Steroid Hormone Receptors

The degradation of these client proteins disrupts multiple signaling pathways that cancer cells rely on for proliferation and survival, leading to anti-tumor effects such as cell cycle arrest and apoptosis [2]. Furthermore, this mechanism also explains the observed anti-inflammatory activity of Alvespimycin, as it interferes with NF-κB signaling [3] [4].

Quantitative Biochemical and Cellular Data

The potency of this compound has been quantified in various experimental systems, as summarized below.

Table 1: Biochemical and Cellular Potency of this compound [3] [5] [4]

Assay Type Specific Target / Cell Line Measured Activity (IC₅₀ / EC₅₀)
Cell-Free Biochemical Assay Hsp90 (human) 62 ± 29 nM [3] [5]
Cell-Free Biochemical Assay GRP94 (endoplasmic reticulum paralog) 65 nM [5]
Cellular Activity (Her2 Degradation) SKBR3 cells (breast cancer) 8 ± 4 nM [5]
Cellular Activity (Her2 Degradation) SKOV3 cells (ovarian cancer) 46 ± 24 nM [5]
Cellular Activity (Hsp70 Induction) SKBR3 cells 4 ± 2 nM [5]
Cellular Cytotoxicity (MTT Assay) A2058 cells (melanoma) 2.1 nM [4]
Cellular Cytotoxicity (MTT Assay) HeLa cells (cervical cancer) 2.06 μM [4]
Inhibition of NF-κB Activation HeLa cells 0.15 μM [4]

Key Experimental Protocols

To evaluate the activity of Alvespimycin in a research setting, several established experimental protocols can be used.

1. Fluorescence Polarization (FP) Competition Binding Assay This cell-free assay measures the direct binding of a compound to Hsp90 [2].

  • Key Steps:
    • A recombinant human Hsp90 protein (α + β isoforms) is isolated.
    • A fluorescent probe (BODIPY-labeled geldanamycin analogue) is prepared in an FP assay buffer.
    • The test compound (e.g., Alvespimycin) is serially diluted and mixed with the Hsp90 protein and the fluorescent probe.
    • The mixture is incubated for 3 hours at 30°C.
    • Fluorescence anisotropy is measured (Ex = 485 nm, Em = 535 nm). A decrease in polarization indicates that the test compound is competing with and displacing the fluorescent probe from the Hsp90 binding pocket.
    • The IC₅₀ value is calculated from the resulting competition curve.

2. Assessing Client Protein Degradation via Western Blot This cellular assay confirms the functional consequence of Hsp90 inhibition [5].

  • Key Steps:
    • Cancer cell lines (e.g., SKBR3 for Her2) are treated with this compound for a specified period (e.g., 24 hours).
    • Cells are lysed, and proteins are extracted.
    • Proteins are separated by gel electrophoresis and transferred to a membrane.
    • The membrane is probed with antibodies against the client protein of interest (e.g., Her2) and a loading control (e.g., Actin).
    • The degradation of the client protein is visualized by a decrease in its band intensity compared to the control.

Emerging Research and Novel Mechanisms

Beyond its established role in cancer, recent research has identified a novel potential application for Alvespimycin in diabetic kidney disease (DKD) [6]. A 2025 study found that Alvespimycin effectively ameliorated the progression of DKD in a rat model by specifically inhibiting the uptake of extracellular vesicles (EVs) derived from mesangial cells by macrophages. This suppression of EV-mediated communication interrupted a key inflammatory crosstalk, leading to reduced mesangial expansion and proteinuria. Notably, this inhibitory effect on EV uptake was specific to Alvespimycin compared to other HSP90 inhibitors, suggesting a unique mechanism that could open new therapeutic avenues [6].

Clinical Development Status

Despite its promising preclinical profile, it is important to note that the clinical development of Alvespimycin was halted by Kosan Biosciences in March 2008 due to an "unfavorable overall toxicity profile" observed in Phase I trials [1]. Nevertheless, it remains a valuable tool compound for scientific research, and its investigation in new areas, such as DKD, continues [6].

References

Alvespimycin hydrochloride HSP90 inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Core Quantitative Data

The following table provides a consolidated view of Alvespimycin's efficacy across various experimental models, highlighting its potency in cell-based assays and in vivo studies.

Model System Assay / Effect Result (IC₅₀ / EC₅₀ / Dose)
Cell-Free Assay HSP90 Binding (FP-based competition assay) [1] 62 nM
Cell-Based Assays
ㅤSKBR3 cells (Breast Cancer) Her2 Degradation [1] [2] 8 nM
Hsp70 Induction [1] [2] 4 nM
Cytotoxicity (72 hrs) [2] 24 - 58 nM
ㅤSKOV3 cells (Ovarian Cancer) Her2 Degradation [1] [2] 46 nM
Hsp70 Induction [1] [2] 14 nM
Cytotoxicity (72 hrs) [2] 122 - 220 nM
ㅤK562 cells (CML, imatinib-sensitive) Cytotoxicity (48 hrs, resazurin assay) [3] [4] 50 nM
ㅤK562-RC cells (CML, imatinib-resistant) Cytotoxicity (48 hrs, resazurin assay) [3] [4] 31 nM
In Vivo Models
ㅤMouse xenograft models Tumor growth inhibition (weekly IV) [5] [6] 5 - 25 mg/kg

Experimental Protocols

For reproducibility, here are the detailed methodologies for key experiments cited in the data above.

1. Fluorescence Polarization (FP) Competition Binding Assay [1] This protocol is used to determine the IC₅₀ of Alvespimycin for HSP90 in a cell-free system.

  • Materials: Native human HSP90 protein, BODIPY-labeled geldanamycin analogue (BODIPY-AG) as a fluorescent probe.
  • Assay Buffer: 20 mM HEPES-KOH (pH 7.3), 1.0 mM EDTA, 100 mM KCl, 5.0 mM MgCl₂, 0.01% NP-40, 0.1 mg/mL bovine γ-globulin (BGG), 1.0 mM DTT, and protease inhibitor.
  • Procedure:
    • Mix solutions of BODIPY-AG and HSP90 with a serial dilution of Alvespimycin in a 384-well plate.
    • Final concentrations: 10 nM BODIPY-AG, 40-60 nM HSP90, and varying concentrations of Alvespimycin (0.10 nM - 10 µM).
    • Incubate the plate for 3 hours at 30°C.
    • Measure fluorescence anisotropy (λEx = 485 nm, λEm = 535 nm).
  • Data Analysis: Fit the competition curve to a four-parameter logistic function to calculate the IC₅₀ value.

2. Cell-Based Assay for HSP90 Inhibition (e.g., HER2 Degradation/Hsp70 Induction) [1] This protocol validates target engagement and functional inhibition in whole cells.

  • Cell Lines: SKBR3 or SKOV3 (overexpress the HSP90 client protein HER2).
  • Procedure:
    • Culture cells and expose them to various concentrations of Alvespimycin for 24-48 hours.
    • Lyse the cells and prepare protein extracts.
    • Perform Western Blotting to detect protein levels.
    • Probe for client proteins like HER2 (expected to decrease) and stress response proteins like Hsp70 (expected to increase).
  • Data Analysis: Quantify band intensities to determine the EC₅₀ values for client protein degradation and Hsp70 induction.

3. Cytotoxicity Assay (MTT or Resazurin) [3] [4] This protocol measures the reduction of metabolic activity and cell viability.

  • Cell Lines: Any relevant cancer cell line (e.g., K562 for CML).
  • Procedure:
    • Plate cells and treat with a dose range of Alvespimycin for 24, 48, or 72 hours.
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reagent to the wells.
    • Incubate for a further several hours to allow viable cells to convert the reagent into a colored (MTT) or fluorescent (resazurin) product.
    • Measure the absorbance or fluorescence using a plate reader.
  • Data Analysis: Calculate the percentage of viable cells for each dose and determine the GI₅₀ or IC₅₀ value.

Mechanism of Action and Signaling Pathways

Alvespimycin exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of HSP90. This inhibits HSP90's chaperone function, leading to the proteasomal degradation of its numerous oncogenic client proteins. The following diagram illustrates this mechanism and its functional consequences in a cancer cell.

G cluster_0 Key Client Proteins & Outcomes Start Alvespimycin HCl (17-DMAG) Hsp90 Inhibits HSP90 ATPase Activity Start->Hsp90 ClientProteins Oncogenic Client Proteins Hsp90->ClientProteins  Disruption of  Chaperone Complex Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation  Loss of Stability CP1 BCR-ABL CP2 HER2 CP3 Akt CP4 CDK4 Effects Cellular Consequences Degradation->Effects E1 ↓ Cell Proliferation ↓ Survival Signaling E2 Cell Cycle Arrest (G0/G1 Phase) E3 Induction of Apoptosis (Mitochondrial Pathway) E4 Hsp70 Upregulation (Biomarker of Inhibition) CP1->E1 CP2->E1 CP3->E1 CP4->E2

Alvespimycin inhibits HSP90, leading to degradation of oncogenic client proteins and multiple anticancer effects.

In Vivo and Clinical Data

  • In Vivo Efficacy: Studies in mouse xenograft models (e.g., TMK-1, ME180, SiHa) demonstrated that intravenous administration of Alvespimycin at 5-25 mg/kg significantly suppressed tumor growth and metastasis [1] [5] [6].
  • Clinical Phase I Trial: A weekly intravenous regimen was tested in patients with advanced solid cancers. The study established the recommended Phase II dose as 80 mg/m². Dose-limiting toxicities (e.g., gastrointestinal, liver function changes, ocular) were observed at 106 mg/m². Pharmacodynamic analysis confirmed target inhibition at 80 mg/m², evidenced by client protein (CDK4, LCK) depletion in patient blood cells and tumor samples. Clinical activity included a complete response in castration-resistant prostate cancer and a partial response in melanoma [5].

Conclusion and Research Implications

Alvespimycin hydrochloride is a potent, second-generation HSP90 inhibitor with a well-defined IC₅₀ of ~62 nM. Its strong preclinical profile, demonstrated efficacy in overcoming drug resistance (e.g., in CML), and established clinical safety data make it a compelling candidate for further research. Its recent identification in a screen for diabetic kidney disease treatment also suggests potential for therapeutic repurposing beyond oncology [7].

References

Comprehensive Technical Comparison: Alvespimycin vs. Geldanamycin Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hsp90 Inhibition as a Therapeutic Strategy

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability, activation, and proper folding of numerous client proteins, many of which are oncogenic signaling molecules involved in cancer progression. Hsp90 function depends on its ATPase activity, which drives a conformational cycle required for client protein maturation. The Hsp90 chaperone cycle stabilizes over 400 client proteins, including protein kinases (EGFR, HER2, BRAF), transcription factors (p53, HIF-1α), and steroid hormone receptors, making it a compelling therapeutic target in oncology [1] [2]. Malignant cells exhibit increased Hsp90 dependence due to higher levels of misfolded oncoproteins, creating a therapeutic window where cancer cells are more susceptible to Hsp90 inhibition than normal cells [3].

Hsp90 inhibitors function by binding to the N-terminal ATP-binding pocket of Hsp90, blocking ATP hydrolysis and disrupting the chaperone cycle. This leads to polyubiquitination and proteasomal degradation of Hsp90 client proteins, simultaneously disrupting multiple oncogenic pathways and triggering apoptosis in cancer cells [4] [1]. The ansamycin class of Hsp90 inhibitors, including geldanamycin and its derivatives, represents the first-generation compounds that exploit this mechanism, though with varying pharmacological properties and clinical applicability.

Geldanamycin: Prototype Benzoquinone Ansamycin

Origin and Basic Characteristics

Geldanamycin is a natural product first isolated in 1970 from the bacterium Streptomyces hygroscopicus [4] [1]. It belongs to the benzoquinone ansamycin class of compounds characterized by a quinone moiety and an ansa-macrolactam structure that forms a characteristic basket-like shape. Initially investigated for its antimicrobial properties, geldanamycin was later discovered to possess potent antitumor activity through its inhibition of Hsp90 function [4].

Property Description
Chemical Class Benzoquinone ansamycin
Source Streptomyces hygroscopicus [4]
Molecular Weight 560.64 g/mol [4]
Primary Target Hsp90 N-terminal ATP-binding pocket [4]
Key Structural Features Benzoquinone ring, aliphatic ansa-bridge, lactam group [1]
Mechanism of Action

Geldanamycin binds to the N-terminal domain of Hsp90 in a U-shaped conformation, competing with ATP for binding to the unusual ADP/ATP-binding pocket of the protein [4]. Upon binding, geldanamycin forms seven hydrogen bonds with residues N51, K58, D93, I96, G97, N106, and G135 within the N-terminal domain, along with extensive van der Waals interactions with multiple adjacent residues [1]. This binding prevents Hsp90 from adopting the closed conformation necessary for its chaperone function, leading to the ubiquitination and proteasomal degradation of Hsp90 client proteins [4].

The disruption of Hsp90 function by geldanamycin results in the simultaneous degradation of numerous oncogenic client proteins, including v-Src, Bcr-Abl, p53, and ERBB2, effectively dismantling multiple signaling pathways that drive tumor growth and survival [4]. Additionally, geldanamycin has been shown to bind to the mitochondrial voltage-dependent anion channel (VDAC) through hydrophobic interactions, increasing intracellular Ca²⁺ levels and reducing plasma membrane cationic current, which contributes to suppression of cell invasion [1].

Limitations and Toxicity

Despite its potent antitumor activity in preclinical models, geldanamycin presents several major drawbacks that preclude its clinical development:

  • Significant hepatotoxicity observed in animal models, attributed to the quinone moiety which can undergo metabolic activation to reactive intermediates [1]
  • Low aqueous solubility and unfavorable pharmacokinetic properties that limit its bioavailability [1]
  • Metabolic instability due to rapid systemic clearance [3]
  • Induction of apoptosis in erythrocytes at physiological concentrations, potentially limiting therapeutic window [4]

The pronounced hepatotoxicity of geldanamycin is primarily attributed to the Michael acceptor feature of its benzoquinone ring, where metabolic Michael-type addition of glutathione at position C(19) depletes cellular glutathione reserves and limits the ability of mammalian cells to neutralize reactive oxygen species [1]. Additionally, the quinone moiety can be metabolized by one-electron reductases, generating unstable semiquinones and superoxide radicals that contribute to oxidative stress and cellular damage [1].

Alvespimycin (17-DMAG): A Semi-Synthetic Derivative

Development and Improved Properties

Alvespimycin (17-DMAG) is a semi-synthetic derivative of geldanamycin developed to overcome the limitations of the parent compound while retaining its potent Hsp90 inhibitory activity. The key structural modification involves replacement of the 17-methoxy group with a 2-dimethylaminoethylamine side chain, which significantly improves aqueous solubility and pharmaceutical properties [3] [5].

Property Description
Chemical Class Benzoquinone ansamycin derivative
Source Semi-synthetic derivative of geldanamycin [6]
Molecular Weight 616.75 g/mol (free base) [7]
Hsp90 Binding Affinity EC₅₀ = 62 ± 29 nM [7]
Key Improvement Enhanced water solubility and oral bioavailability [3]

This structural modification provides 10-fold greater solubility in aqueous buffers compared to 17-AAG (another geldanamycin derivative), enabling more feasible pharmaceutical formulations [5]. The introduction of the ionizable dimethylaminoethylamine group maintains the crucial binding interactions with Hsp90 while projecting the solubilizing group into the solvent environment, optimizing both target binding and pharmaceutical properties [5].

Enhanced Mechanism and Cellular Effects

Alvespimycin maintains the core mechanism of Hsp90 inhibition but demonstrates improved cellular penetration and broad client protein degradation. While it shares the same binding site as geldanamycin, its enhanced solubility and pharmacokinetics allow for more potent effects on certain client proteins and pathways:

  • Potent degradation of IKK complex, resulting in diminished NF-κB DNA binding and decreased transcription of anti-apoptotic genes [8]
  • Depletion of TGF-β receptors (TβRI and TβRII), disrupting TGF-β/SMAD signaling pathway and showing potential in fibrotic disease models [9]
  • Cytotoxicity against chronic lymphocytic leukemia (CLL) cells while sparing normal lymphocytes, demonstrating selective antitumor efficacy [8]

The following diagram illustrates the core Hsp90 inhibition mechanism shared by both compounds, along with key downstream effects on client protein degradation:

G cluster_0 Hsp90 Inhibition Mechanism Hsp90 Hsp90 ClientProteins ClientProteins Hsp90->ClientProteins Stabilizes Inhibitor Inhibitor Inhibitor->Hsp90 Binds N-terminal ATP pocket Inhibitor->ClientProteins Destabilizes Ubiquitination Ubiquitination ClientProteins->Ubiquitination Polyubiquitination Degradation Degradation Ubiquitination->Degradation 26S Proteasome OncogenicPathways OncogenicPathways Degradation->OncogenicPathways Disrupts Apoptosis Apoptosis Degradation->Apoptosis Induces

Hsp90 Inhibition Mechanism: Both compounds bind Hsp90's ATP pocket, triggering client protein ubiquitination and proteasomal degradation, disrupting oncogenic signaling.

Alvespimycin's ability to target the IKK-NF-κB pathway represents a significant advantage in certain hematological malignancies like CLL, where NF-κB serves as a critical survival factor. Treatment with alvespimycin leads to caspase-dependent apoptosis in CLL cells through this mechanism, demonstrating its potential in targeting transcription factors traditionally considered "undruggable" [8].

Comparative Analysis: Key Mechanistic Differences

Structural and Functional Comparisons

While both compounds share the core benzoquinone ansamycin structure and Hsp90 binding mechanism, critical structural differences lead to distinct pharmacological profiles:

Characteristic Geldanamycin Alvespimycin (17-DMAG)
17-Position Substituent Methoxy group Dimethylaminoethylamine [3]
Water Solubility Low ~10-fold higher than 17-AAG [5]
Hepatotoxicity Significant concern Reduced but not eliminated [3]
Oral Bioavailability Poor Improved [3]
Metabolic Stability Limited; rapid clearance Improved stability [3]
Clinical Development Not pursued due to toxicity Advanced to Phase I trials [3]
Client Protein Specificity and Signaling Effects

Though both compounds inhibit Hsp90, they exhibit differences in client protein specificity and downstream signaling effects:

Parameter Geldanamycin Alvespimycin (17-DMAG)
Primary Client Proteins Affected v-Src, Bcr-Abl, p53, ERBB2 [4] IKK complex, TβRI/II, AKT, HIF-1α [8] [9]
Effect on NF-κB Pathway Limited Potent inhibition via IKK depletion [8]
Effect on TGF-β Signaling Not well characterized Significant inhibition via TβR degradation [9]
Antifibrotic Activity Limited data Demonstrated in pulmonary fibrosis models [9]
Cytotoxicity in CLL Moderate Potent, caspase-dependent apoptosis [8]

Alvespimycin's superior activity against the IKK-NF-κB pathway is particularly noteworthy in the context of hematological malignancies. In CLL cells, alvespimycin effectively depletes both subunits of IKK (IKKα and IKKβ), resulting in diminished NF-κB DNA binding and decreased transcription of anti-apoptotic target genes such as BCL2, XIAP, c-FLIP, and MCL1 [8]. This pathway-specific advantage may explain its enhanced cytotoxicity in CLL compared to earlier geldanamycin analogs.

Experimental Protocols for Mechanistic Studies

Assessing Hsp90 Binding and Inhibition

Isothermal Titration Calorimetry (ITC) Protocol:

  • Purpose: Direct measurement of binding affinity between Hsp90 inhibitors and the N-terminal domain of Hsp90.
  • Method: Purified Hsp90 N-terminal domain (10-20 μM) is placed in the sample cell. Geldanamycin or alvespimycin (100-200 μM) is loaded into the syringe and injected in a series of aliquots. The heat change with each injection is measured, allowing calculation of binding constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
  • Key Considerations: Experiments should be conducted in duplicate at 25°C and 37°C to assess temperature dependence of binding [1].

Cellular Thermal Shift Assay (CETSA) Protocol:

  • Purpose: Evaluate target engagement in cellular contexts.
  • Method: Cells are treated with compounds (1-1000 nM) for 4-24 hours, then heated to different temperatures (37-65°C) for 3 minutes. Soluble protein is separated from aggregates by centrifugation, and Hsp90 levels in soluble fractions are quantified by immunoblotting.
  • Data Analysis: Shift in Hsp90 melting curve indicates stabilization due to compound binding [8].
Evaluating Downstream Effects on Client Proteins

Immunoblot Analysis Protocol:

  • Purpose: Measure depletion of Hsp90 client proteins following inhibitor treatment.
  • Method: Cells are treated with compounds (1-1000 nM) for 24-48 hours. Protein lysates are prepared, separated by SDS-PAGE (50 μg per lane), transferred to nitrocellulose, and probed with antibodies against client proteins (AKT, HER2, IKKα/β, TβRI/II) and loading controls (actin).
  • Key Targets: Include markers of Hsp90 inhibition (HSP70 induction, client protein depletion) and pathway-specific markers (phospho-IκB for NF-κB pathway, phospho-SMAD2/3 for TGF-β pathway) [8].

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

  • Purpose: Assess functional consequences of IKK depletion on NF-κB transcriptional activity.
  • Method: Nuclear extracts (5 μg) from treated cells are incubated with ³²P-labeled NF-κB consensus oligonucleotide for 30 minutes at room temperature. Protein-DNA complexes are separated from free probe on 5.5% non-denaturing polyacrylamide gels, then visualized by autoradiography.
  • Controls: Include excess unlabeled competitor (specific competition) and mutant oligonucleotide (non-specific competition) [8].

Therapeutic Applications and Combination Strategies

Oncology Applications

Both geldanamycin derivatives have been investigated primarily as anticancer agents, with alvespimycin demonstrating broader clinical potential:

  • Hematological Malignancies: Alvespimycin shows particular promise in CLL, where it overcomes stromal protection and induces apoptosis independently of p53 status, important for treating high-risk disease [8]. In vivo studies demonstrated that alvespimycin significantly decreased white blood cell counts and prolonged survival in a TCL1-SCID transplant mouse model of CLL [8].
  • Solid Tumors: Clinical trials of alvespimycin reported objective responses in castrate-resistant prostate cancer, acute myeloid leukemia, and metastatic melanoma, with stable disease observed in various other malignancies [3].
  • HER2-Positive Breast Cancer: Both 17-AAG (tanespimycin) and alvespimycin have shown efficacy in HER2-positive breast cancer when combined with trastuzumab, overcoming resistance to the monoclonal antibody alone [3].
Non-Oncology Applications

Emerging research indicates potential applications beyond oncology:

  • Pulmonary Fibrosis: Alvespimycin demonstrates significant antifibrotic activity in bleomycin-induced pulmonary fibrosis models by degrading TGF-β receptors and disrupting SMAD2/3 signaling [9]. When combined with oleuropein (a proteasome activator), alvespimycin enhanced degradation of TβRI and TβRII, producing synergistic improvements in lung histology and function [9].
  • Other Fibrotic Disorders: Preclinical evidence suggests potential efficacy in dermal, renal, and hepatic fibrosis based on the central role of TGF-β signaling across fibrotic conditions [9].
Combination Therapy Approaches

Rational combination strategies can enhance efficacy and overcome resistance:

  • Proteasome Activators: Combining alvespimycin with natural proteasome activators like oleuropein enhances degradation of TGF-β receptors, showing synergistic activity in fibrosis models [9].
  • Targeted Therapies: Alvespimycin combined with trastuzumab in HER2-positive breast cancer demonstrates improved response rates in patients previously progressing on trastuzumab monotherapy [3].
  • Chemotherapy Agents: Preclinical data support combinations with taxanes, platinum agents, and anthracyclines, with sequencing considerations important for optimal synergy [3].

Conclusion and Future Perspectives

The evolution from geldanamycin to alvespimycin represents a case study in rational drug development, where structural modifications successfully addressed key pharmaceutical limitations while maintaining and in some cases enhancing target-specific efficacy. The improved solubility, reduced hepatotoxicity, and superior pharmacokinetics of alvespimycin enabled its advancement to clinical trials, where it demonstrated promising activity against both hematological malignancies and solid tumors.

Future directions for Hsp90 inhibitor development should focus on:

  • Biomarker-driven patient selection to identify tumors most dependent on Hsp90 client proteins
  • Novel combination strategies with targeted therapies, immunotherapies, and standard chemotherapeutics
  • Further structural optimization to mitigate residual toxicity while maintaining potent Hsp90 inhibition
  • Expansion into non-oncological indications where Hsp90 client proteins drive disease pathology

References

Alvespimycin hydrochloride pharmacokinetic properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Properties

The following table summarizes the key quantitative pharmacokinetic data for alvespimycin, primarily derived from clinical phase I studies [1] [2].

Parameter Value(s) Conditions / Notes
Recommended Phase II Dose 80 mg/m² Intravenous (IV), weekly [2]
Cmax 2680 nmol/L At 80 mg/m² IV dose [1]
AUC & Cmax Proportionality Proportional increase Doses ≤ 80 mg/m² [2]
Volume of Distribution (Vd) 385 L (mean) At 80 mg/m² IV dose, indicates extensive tissue distribution [1]
Half-Life (t₁/₂) 9.9 to 54.1 hours (median 18.2) Across all dose levels [1]
Clearance (CL) 18.9 L/hr (mean) At 80 mg/m² IV dose [1]
Protein Binding Minimal Contributes to high tissue distribution [1]
Primary Route of Elimination Renal and Biliary In mice, 10.6-14.8% of dose excreted unchanged in urine in 24h [3] [1]
Metabolism Minimal extent Redox cycling catalyzed by CYP450 reductase; low metabolic liability [1]

Experimental Protocols & Methodologies

For researchers aiming to replicate or build upon existing PK studies, here are the methodologies from key publications.

Phase I Clinical Trial Design (Pacey et al.)

This foundational study established the safety, MTD, and PK profile in humans [2].

  • Objective: To define the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and recommended Phase II dose of intravenous 17-DMAG.
  • Study Design:
    • Design: Open-label, dose-escalation phase I trial.
    • Patients: Adults with advanced solid tumors.
    • Dosing: Weekly 1-hour intravenous infusion of 17-DMAG. The starting dose was 2.5 mg/m², with an accelerated titration design.
    • Endpoint Definition: MTD was the highest dose where ≤1/6 patients experienced DLT in the first 28 days. DLT included specific grade 4 hematologic or grade 3+ non-hematologic toxicities.
  • Pharmacokinetic Sampling & Analysis:
    • Sampling: Blood samples were collected pre-dose, during infusion (30 and 60 min), and at 5, 15, 30, 60, and 90 minutes, 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after infusion.
    • Analysis: Plasma concentrations of 17-DMAG were determined using high-performance liquid chromatography-mass spectroscopy (HPLC-MS).
In Vitro Cell-Based Bioactivity Assays

Multiple studies detail protocols for assessing alvespimycin's mechanism and efficacy in cell lines [4] [5].

  • Cell Lines: Commonly used models include:
    • Chronic Myeloid Leukemia (CML): K562 (imatinib-sensitive), K562-RC, K562-RD (imatinib-resistant) [5].
    • Solid tumor models: SKOV3 (ovarian), SKBR3 (breast), and others [4].
  • Metabolic Activity / Cytotoxicity (IC₅₀ Determination):
    • Assay: Resazurin assay or MTT assay.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of alvespimycin concentrations (e.g., 10 nM to 10 µM) for 24-96 hours. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve [5].
  • Apoptosis Assay:
    • Assay: Annexin V/Propidium Iodide (PI) staining with flow cytometry.
    • Protocol: After drug treatment, cells are stained with Annexin V-FITC and PI. Flow cytometry distinguishes viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [5].
  • HSP90 Inhibition Verification (Western Blot):
    • Targets: Detection of client protein depletion (e.g., CDK4, BCR-ABL, ERBB2) and concomitant induction of HSP70.
    • Protocol: Standard western blotting of cell lysates post-treatment. HSP70 upregulation is a canonical biomarker of HSP90 inhibition [2] [5].

Mechanism of Action and PBPK Modeling

Alvespimycin's pharmacokinetics are closely linked to its pharmacodynamics as an HSP90 inhibitor.

Mechanism of Action Pathway

The diagram below illustrates the molecular pathway through which alvespimycin exerts its antitumor effects.

G Alvespimycin Alvespimycin HSP90 HSP90 Alvespimycin->HSP90 Inhibits ATPase Activity ClientProteins Oncogenic Client Proteins (BCR-ABL, HER2, AKT, CDK4) Alvespimycin->ClientProteins Disrupts Chaperone Function HSP70 HSP70 Alvespimycin->HSP70 Induces Expression HSP90->ClientProteins Stabilizes ProteinDegradation Ubiquitin-Mediated Proteasomal Degradation ClientProteins->ProteinDegradation Misfolding Apoptosis Apoptosis ProteinDegradation->Apoptosis Leads to

Alvespimycin inhibits HSP90, leading to client protein degradation and apoptosis.

Physiologically Based Pharmacokinetic (PBPK) Model

A mouse PBPK model was developed to understand and predict alvespimycin's disposition [3].

  • Model Structure: A permeability-limited model with compartments for major organs (liver, kidney, heart, lung, brain, spleen) connected by blood flow, including saturable tissue binding.
  • Elimination Pathways: Model incorporated renal (CL~Urine~) and biliary (CL~Bile~) clearance, with an additional clearance term (CL~Re~) to account for unmeasured elimination.
  • Utility: The model successfully characterized mouse data and was extrapolated to predict tissue concentrations in rats and plasma profiles in humans, demonstrating its value in interspecies scaling.

G IVDose IV Dose VenousPool Venous Blood Pool IVDose->VenousPool Lung Lung VenousPool->Lung ArterialPool Arterial Blood Pool Lung->ArterialPool PeriphTissues Tissue Compartments (Liver, Kidney, Heart, Brain, etc.) ArterialPool->PeriphTissues Blood Flow PeriphTissues->VenousPool Venous Return Elimination Elimination (Urine & Bile) PeriphTissues->Elimination Clearance

Structure of the mouse PBPK model for alvespimycin disposition.

Research Implications and Future Directions

The summarized data provides a foundation for several research and development avenues:

  • Overcoming Drug Resistance: The increased sensitivity of imatinib-resistant CML cell lines to alvespimycin highlights its potential for treating resistant cancers [5].
  • Therapeutic Repurposing: Recent studies identify new potential indications for alvespimycin, such as diabetic kidney disease (DKD) by targeting extracellular vesicle-mediated inflammation [6], and pulmonary fibrosis in combination with a proteasome activator [7].
  • Dosing Optimization: The well-characterized PK and PBPK model support the optimization of dosing regimens for monotherapy or combination therapies in future clinical trials [3] [2].

References

Chemical & Pharmacological Profile of Alvespimycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core data for Alvespimycin, an investigational heat shock protein 90 (HSP90) inhibitor [1].

Property Description
DrugBank ID DB12442 [1]
Generic Name Alvespimycin [1]
Synonym 17-DMAG [1]
Modality Small Molecule [1]
Chemical Formula C₃₂H₄₈N₄O₈ [1]
Molecular Weight 616.7455 g/mol (average) [1]
Mechanism of Action HSP90 inhibitor. Disrupts chaperone function, leading to proteasomal degradation of oncogenic client proteins (e.g., HER2, AKT, BRAF) [1].
Solubility Water-soluble hydrochloride salt available [2].
IC₅₀ (HSP90) 62 ± 29 nM [2]

Pharmacokinetic & Clinical Trial Data from a Phase I Study

A Phase I study established key clinical parameters for intravenous, weekly administration of Alvespimycin. The data in the table below primarily comes from that study [3].

Parameter Value / Finding
Recommended Phase II Dose 80 mg/m² (weekly, IV) [3].
Maximum Tolerated Dose (MTD) > 80 mg/m² [3].
Dose-Limiting Toxicities (DLT) Occurred at 106 mg/m²; included one treatment-related death [3].
Common Adverse Events Nausea, vomiting, fatigue, liver enzyme disturbances, hematologic toxicity, and ocular disturbances (blurred vision, keratitis) [1] [3].
Volume of Distribution (Vd) Mean of 385 L at 80 mg/m² [1].
Half-Life Ranged from 9.9 to 54.1 hours (median 18.2 h) [1].
Clearance Mean of 18.9 L/hr at 80 mg/m² [1].
Route of Elimination Primarily renal and biliary [1].
Protein Binding Reported to be minimal [1].
Cmax 2680 nmol/L at the 80 mg/m² dose [1].

Experimental Workflow: Screening for EV-Mediated Applications

A recent study identified Alvespimycin as a potential therapeutic for Diabetic Kidney Disease (DKD) by screening for inhibitors of extracellular vesicle (EV)-mediated mechanisms [4]. The workflow is summarized in the diagram below.

start Step 1: Primary NF-κB Screening step2 Step 2: Exclude Steroidal Compounds start->step2 step3a Step 3A: Confirm Concentration-Dependent Inhibition step2->step3a step3b Step 3B: Exclude High Toxicity (Viability < 60%) step3a->step3b step4 Step 4: In Vitro EV Uptake Assay step3a->step4 end Identified Hit: Alvespimycin step4->end

Flowchart of the multi-step screening strategy used to identify Alvespimycin [4].

The key steps of the screening methodology were [4]:

  • Step 1: Primary Reporter Assay. A chemical library of 3,267 compounds was screened using THP-1 cells. The primary readout was the inhibition of NF-κB activity induced by mesangial cell-derived EVs. Compounds showing over 40% inhibition were selected.
  • Step 2: Filtering. Steroidal compounds with NF-κB inhibitory action were excluded from the candidate list.
  • Step 3: Dual-Filter Confirmation.
    • Step 3A: Selected compounds were tested for concentration-dependent NF-κB inhibition (at 0.2 µM, 1 µM, and 5 µM).
    • Step 3B: Compounds exhibiting high toxicity (cell survival rate < 60%) were excluded.
  • Step 4: Functional Validation. The top 160 candidates were advanced to an in vitro EV uptake assay. This used RAW 264.7 macrophages incubated with fluorescently labeled (DiO) EVs derived from mesangial cells. The uptake of EVs was quantified using flow cytometry, and Alvespimycin was identified as a hit that specifically suppressed this process.

Mechanism of Action: HSP90 Inhibition Pathway

Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." [1] This mechanism is illustrated in the following pathway diagram.

hsp90 HSP90 Chaperone client Oncogenic Client Proteins (Her-2, AKT, RAF-1, CDK4, etc.) hsp90->client Stabilizes hsp70 Induction of HSP70 hsp90->hsp70 Disinhibition degradation Ubiquitin-Proteasome System client->degradation Targeted for destruction Client Protein Degradation degradation->destruction antitumor Antitumor Effect destruction->antitumor hsp70->antitumor alvespimycin alvespimycin alvespimycin->hsp90 Inhibits

Visualization of Alvespimycin's mechanism of action as an HSP90 inhibitor [1] [3].

  • Key Biological Activities: By binding to and inhibiting HSP90, Alvespimycin disrupts the folding and stability of numerous client proteins that are often overexpressed or mutated in cancer cells, such as HER2, AKT, and BRAF [1]. This leads to their degradation via the ubiquitin-proteasome pathway [1] [3].
  • Pharmacodynamic Signature: A well-established biomarker of HSP90 inhibition is the concurrent depletion of these client proteins and the induction of heat shock protein 70 (HSP70) [3]. This signature was used in clinical trials to confirm target engagement [3].
  • Pleiotropic Effects: The simultaneous disruption of multiple oncogenic pathways explains the broad anti-tumor activity observed in preclinical models. Additionally, by inhibiting NF-κB signaling, Alvespimycin also exhibits anti-inflammatory properties [2].

Research Applications & Key Findings

  • Oncology: The primary research focus has been on its antitumor activity. A Phase I study reported clinical activity including a complete response in castration-resistant prostate cancer and a partial response in melanoma [3].
  • Diabetic Kidney Disease (DKD): A 2025 study identified Alvespimycin via drug repositioning. It ameliorated DKD progression in diabetic rats by specifically suppressing the uptake of mesangial cell-derived extracellular vesicles by macrophages, thereby reducing inflammation and proteinuria [4]. The study noted this effect was specific to Alvespimycin compared to other HSP90 inhibitors.
  • Advantages over Early Analogs: Compared to the first-generation HSP90 inhibitor Tanespimycin (17-AAG), Alvespimycin offers improved pharmacological properties, including higher water solubility, lower plasma protein binding, reduced hepatotoxicity, and superior oral bioavailability [1].

References

Alvespimycin hydrochloride solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Conditions

The table below summarizes the key physical property and storage information for alvespimycin hydrochloride from various suppliers.

Property Reported Data Source / Product ID
Molecular Weight 653.2 / 653.21 Da [1] [2] [3] Abcam (AB273531), BPS Bioscience (#27730), TargetMol (T6297)
Solubility in DMSO 25 mM [1]; 19.6 mg/mL (30.01 mM) [3]; ≥26.2 mg/mL [2] Abcam, TargetMol, BPS Bioscience
Solubility in Water ≥3.04 mg/mL [2] BPS Bioscience
Solubility in Ethanol 6.5 mg/mL (9.95 mM) [3] TargetMol
Purity Typically >99% [1] [2] [3] Multiple Suppliers
Short-Term Storage -20°C [1] Abcam
Long-Term Storage -20°C (solid form stable for at least 12 months) [1] [2] Abcam, BPS Bioscience
Solution Stability Not recommended for long-term storage; do not store aqueous solutions for more than one day [2] BPS Bioscience

Handling Notes: Multiple sources recommend warming the tube at 37°C and using brief sonication in an ultrasonic bath to achieve higher solubility, especially when preparing stock solutions in DMSO [1] [2].

Biological Activity and Experimental Evidence

This compound is a potent HSP90 inhibitor, with consistent reports of an IC₅₀ of 62 nM in cell-free assays [1] [4] [2]. Its bioactivity is well-documented across numerous cell-based assays.

Key Experimental Protocols from Literature: The methods below, derived from research papers, can serve as a reference for your own experimental design.

  • Cell Viability/Cytotoxicity (MTT Assay):

    • Procedure: Cells are exposed to various concentrations of alvespimycin (e.g., for 24, 48, or 72 hours). MTT reagent is then added, and plates are incubated further before spectrophotometric measurement of the formed formazan crystals [4] [3] [5].
    • Example Data: The IC₅₀ for cytotoxicity against human SKBR3 cells was reported as 24 nM after 72 hours [4].
  • Apoptosis Detection (Flow Cytometry):

    • Procedure: After treatment with alvespimycin, cells are stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI). The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are then quantified using flow cytometry [3] [5].
    • Example Data: In a study on chronic myeloid leukemia cells, 100 nM alvespimycin induced apoptosis in 23.6% to 39.4% of cells (depending on the cell line) after 48 hours [5].
  • HSP90 Inhibition Validation (Western Blot):

    • Procedure: Inhibition of HSP90 is confirmed by measuring the upregulation of Hsp70, a classic biomarker of HSP90 inhibition. Cells are treated with alvespimycin, and protein lysates are analyzed by Western blotting using antibodies against Hsp70 [4] [6] [5].
    • Example Data: In SKBR3 cells, alvespimycin induced Hsp70 upregulation with an EC₅₀ of 4 nM [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which alvespimycin exerts its antitumor effects, leading to the observed bioactivity in experiments.

G Alvespimycin Alvespimycin HCl (17-DMAG) HSP90 Hsp90 ATP-binding site Alvespimycin->HSP90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (BCR-ABL, Her2, Akt, etc.) HSP90->ClientProteins Fails to Stabilize Hsp70Upregulation Hsp70 Upregulation (Biomarker of Inhibition) HSP90->Hsp70Upregulation Cellular Stress Response ProteinDegradation Ubiquitin-Mediated Proteasomal Degradation ClientProteins->ProteinDegradation Destabilized BiologicalEffects Antitumor Effects: - Apoptosis - Cell Cycle Arrest - Inhibited Proliferation ProteinDegradation->BiologicalEffects Loss of Oncogenic Signals Hsp70Upregulation->BiologicalEffects Correlates With

Key Takeaways for Professionals

  • Improved Pharmacological Profile: Alvespimycin is noted for its superior water solubility, higher oral bioavailability, and reduced hepatotoxicity compared to earlier-generation Hsp90 inhibitors like tanespimycin (17-AAG) and geldanamycin [7] [8] [5].
  • Therapeutic Potential Beyond Oncology: While primarily investigated as an antitumor agent, recent research highlights its potential in treating fibrotic diseases. A 2023 study showed that alvespimycin, in combination with a proteasome activator, inhibited TGF-β/SMAD signaling and improved outcomes in a rat model of pulmonary fibrosis [8].
  • Promise in Overcoming Resistance: Evidence suggests alvespimycin is effective in models of drug-resistant cancer. It demonstrated potent activity in imatinib-resistant chronic myeloid leukemia (CML) cell lines, inducing apoptosis via the mitochondrial pathway [5].

References

Alvespimycin hydrochloride in vitro cell assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biological Activity

Alvespimycin hydrochloride is a potent, water-soluble inhibitor of Heat Shock Protein 90 (HSP90) [1]. It binds to the ATP-binding site of HSP90, disrupting its chaperone function [2]. This leads to the proteasomal degradation of HSP90's client proteins—many of which are oncoproteins—and induces the expression of HSP70 as a compensatory stress response [3] [4] [5].

The diagram below illustrates this mechanism and a common workflow for assessing its effects in vitro.

G Alv Alvespimycin (17-DMAG) Hsp90 HSP90 Alv->Hsp90 Binds & Inhibits Clients Client Proteins (e.g., HER2, AKT, BCR-ABL, CDK4) Alv->Clients Disrupts Hsp70 HSP70 Induction Alv->Hsp70 Induces Hsp90->Clients Stabilizes Deg Ubiquitination & Proteasomal Degradation Clients->Deg Depletion Antitumor Antitumor Effects Deg->Antitumor Hsp70->Antitumor

Quantitative Activity of Alvespimycin in Cell-Based Assays

The table below summarizes the potency (IC₅₀ or EC₅₀) of Alvespimycin in various human cancer cell lines and functional assays.

Cell Line Assay Type Readout / Target Potency (IC₅₀ or EC₅₀) Citation
SKBR3 (Breast Cancer) Functional Her2 Degradation 8 ± 4 nM [4] [6]
SKBR3 (Breast Cancer) Functional Hsp70 Induction 4 ± 2 nM [4] [6]
SKOV3 (Ovarian Cancer) Functional Her2 Degradation 46 ± 24 nM [4] [6]
SKOV3 (Ovarian Cancer) Functional Hsp70 Induction 14 ± 7 nM [4] [6]
K562 (CML, Imatinib-Sensitive) Cytotoxicity (Resazurin) Metabolic Activity 50 nM [5]
K562-RC (CML, Imatinib-Resistant) Cytotoxicity (Resazurin) Metabolic Activity 31 nM [5]
K562-RD (CML, Imatinib-Resistant) Cytotoxicity (Resazurin) Metabolic Activity 44 nM [5]
A2058 (Melanoma) Cytotoxicity (MTT) Cell Viability 2.1 nM [7]
MDA-MB-231 (Breast Cancer) Cytotoxicity (MTT) Cell Viability 5.8 nM [7]
HCT116 (Colorectal Cancer) Cytotoxicity (Alamar Blue) Cell Viability 50 nM [7]
HeLa (Cervical Cancer) Cytotoxicity (MTT) Cell Viability 2.06 μM [7]
AGS (Gastric Cancer) Functional HIF1 Inhibition 3.6 nM [7]
Hep3B (Hepatocellular) Functional HIF1α Inhibition 57.2 nM [7]

Detailed In Vitro Cell Assay Protocols

Protocol 1: Cytotoxicity Assay (MTT/Resazurin)

This protocol measures the reduction in cell viability or metabolic activity after treatment with Alvespimycin [4] [5].

  • Cell Seeding: Plate cells in 96-well plates at a density of 1x10⁶ cells per well in complete medium. Allow cells to adhere overnight [4].
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) [6].
    • Serially dilute the stock in culture medium to achieve the desired final concentrations (e.g., from nanomolar to low micromolar range). Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
    • Add the treatment solutions to the plated cells. Each concentration should be tested in multiple replicates.
  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator [4] [7] [5].
  • Viability Measurement:
    • MTT Assay: Add MTT reagent to each well and incubate for several hours. The formed formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm [4].
    • Resazurin Assay: Add resazurin solution directly to the medium and incubate for 1-4 hours. Measure the fluorescence (Ex 560 nm / Em 590 nm) or absorbance (600 nm) [5].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis following Alvespimycin treatment [5].

  • Cell Treatment: Treat cells (e.g., in 6-well plates) with Alvespimycin at desired concentrations (e.g., 10 nM and 100 nM) and a vehicle control for 48 hours [5].
  • Cell Harvesting: Collect both floating and adherent cells (using trypsinization) by centrifugation.
  • Staining:
    • Wash the cell pellet with cold PBS.
    • Resuspend the cells in Annexin V binding buffer.
    • Add Annexin V-fluorescein isothiocyanate (FITC) and Propidium Iodide (PI) to the cell suspension. Incubate for 15-20 minutes in the dark at room temperature [5].
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Measure fluorescence for Annexin V-FITC (FL1 channel) and PI (FL3 channel).
  • Data Interpretation:
    • Viable cells: Annexin V⁻ / PI⁻
    • Early apoptotic cells: Annexin V⁺ / PI⁻
    • Late apoptotic/necrotic cells: Annexin V⁺ / PI⁺
Protocol 3: Western Blot Analysis for Pharmacodynamic Markers

This protocol confirms HSP90 inhibition by detecting client protein depletion and HSP70 induction [4] [5] [6].

  • Cell Treatment and Lysis: Treat cells with Alvespimycin for a defined period (e.g., 24 hours). Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.
  • Immunoblotting:
    • Block the membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies against proteins of interest (e.g., HSP70 as a marker of inhibition, HER2, CDK4, BCR-ABL as client proteins, and a β-Actin or GAPDH loading control) overnight at 4°C [4] [5] [6].
    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Considerations for Researchers

  • Solubility and Storage: this compound is highly soluble in DMSO (≥50 mg/mL) and is also soluble in water (≥3-4 mg/mL). For stock solutions in water, warming to 37°C and brief sonication may be necessary. Store solid and freshly prepared stock solutions at -20°C or below, protected from moisture [6] [1].
  • Experimental Controls: Always include a vehicle control (DMSO) and consider using a positive control, such as another known HSP90 inhibitor.
  • Relevant Models: Alvespimycin shows enhanced activity in models dependent on specific HSP90 client proteins, such as HER2-amplified cancers or BCR-ABL-driven CML, including those resistant to targeted therapies like imatinib [5].
  • Beyond Oncology: Emerging research indicates that Alvespimycin can inhibit extracellular vesicle (EV) uptake and TGF-β signaling, suggesting potential applications in non-oncological fields like diabetic kidney disease and pulmonary fibrosis [8] [2].

Conclusion

This compound is a versatile and potent tool for inhibiting HSP90 in in vitro models. The provided data and protocols for cytotoxicity, apoptosis, and mechanism-of-action studies offer a solid foundation for researchers to investigate its effects in various biological contexts.

References

In Vivo Dosing Protocols for Alvespimycin Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing parameters for alvespimycin hydrochloride (17-DMAG) from recent peer-reviewed studies.

Tumor Model Dose Route Schedule Vehicle/Solution Key Findings Source
BCR-ABL⁺ B-ALL & A20 Lymphoma 5 mg/kg Intravenous (IV) Every 3 days CD19-targeted PLGA-NHS nanoparticles in PBS (pH 7.4) Significantly reduced tumor burden, prolonged survival, enhanced T-cell response [1]
General Xenograft (e.g., TMK-1) 5 - 25 mg/kg Intraperitoneal (IP) 3 times per week Not fully specified (in vivo formulation calculator available) 5 mg/kg: Reduced tumor growth and vessel area; 25 mg/kg: Suppressed tumor growth and metastasis [2]
General Xenograft (e.g., BPH1) 5 - 20 mg/kg Intraperitoneal (IP) Every 4 days Sesame oil 10-20 mg/kg: Significantly reduced tumor volume [3]
TCL1-SCID Transplant Model 10 mg/kg Not specified Daily for 16 days Not specified Decreased white blood cell count and prolonged survival [2]

Detailed Experimental Methodologies

Nanoparticle-Based Formulation and Administration

This protocol is adapted from a 2025 study on B-cell malignancies and highlights an advanced delivery method to improve targeting and reduce toxicity [1].

  • Nanoparticle Preparation: Alvespimycin-loaded PLGA-NHS nanoparticles were synthesized using a single-step surface-functionalizing technique.
  • Characterization: The nanoparticles were characterized for size, zeta potential, and drug release kinetics. The reported entrapment efficiency was high, with sustained drug release over 72 hours in PBS (pH 7.4) [1].
  • Dosing Solution: The final nanoparticles were dispersed in PBS (pH 7.4) for injection.
  • Administration: Mice were administered 5 mg/kg of alvespimycin via intravenous (IV) injection every three days [1].
  • Rationale: This targeted approach minimizes systemic exposure and off-target toxicity while enhancing drug delivery to CD19-expressing cancer cells.
Standard In Vivo Dosing Formulation

For researchers requiring a more standard formulation, the following methodology is widely used.

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM). Aliquots can be stored at -80°C.
  • Working Dosing Solution: Dilute the stock solution into an in vivo-approved vehicle immediately before administration. One published and well-tolerated formulation is:
    • 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2].
  • Administration: Common doses range from 5 mg/kg to 25 mg/kg, typically administered via intraperitoneal (IP) injection on schedules ranging from every four days to three times per week [3] [2].
  • Stability: For the nanoparticle formulation, vacuum-dried powder can be stored at -20°C and reconstituted before use [1].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the general workflow for conducting in vivo efficacy studies with this compound, from hypothesis to analysis.

G Hypothesis Develop Hypothesis Model_Selection Mouse Model Selection (e.g., xenograft, transgenic) Hypothesis->Model_Selection Formulation Drug Formulation (Standard vs. Nanoparticle) Model_Selection->Formulation Randomization Animal Randomization & Baseline Measurements Formulation->Randomization Dosing_Phase Dosing Phase Randomization->Dosing_Phase Monitoring Tumor Volume & Body Weight Monitoring Dosing_Phase->Monitoring D1 Define Route (IV/IP) D2 Set Dose & Schedule D3 Prepare Dosing Solution Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data Data Interpretation Endpoint_Analysis->Data

This workflow underscores that the choice of formulation and dosing regimen is directly informed by the initial research hypothesis and selected animal model.

The molecular mechanism by which alvespimycin exerts its effects is summarized below.

G Admin Alvespimycin Administration HSP90 Binds and Inhibits HSP90 Admin->HSP90 ClientProteins Oncogenic Client Protein Degradation (Her2, BCR-ABL, CDK4, Akt, etc.) HSP90->ClientProteins Effects Cellular Effects ClientProteins->Effects Apoptosis Apoptosis Effects->Apoptosis Arrest Cell Cycle Arrest Effects->Arrest Angio Inhibited Angiogenesis Effects->Angio Immune Enhanced Immune Response Effects->Immune Outcome Antitumor Outcome TumorReduction Reduced Tumor Growth Outcome->TumorReduction Survival Prolonged Survival Outcome->Survival Apoptosis->Outcome Arrest->Outcome Angio->Outcome Immune->Outcome

This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), binding with an IC50 of approximately 62 nM [3] [2]. By disrupting HSP90's chaperone function, it leads to the proteasomal degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation, such as Her2, BCR-ABL, CDK4, and Akt [4] [5]. This multi-faceted action results in apoptosis, cell cycle arrest, and as recent studies show, can enhance the anti-tumor immune response by modulating antigen presentation [1].

Key Conclusions for Researchers

  • Dosing Flexibility: The effective dose of this compound in mice is model-dependent but typically falls within a range of 5 to 25 mg/kg, with clear efficacy observed even at the lower end of this spectrum [3] [1] [2].
  • Formulation Innovation: The development of CD19-targeted nanoparticle formulations represents a significant advance, improving targeting to B-cell malignancies and potentially widening the therapeutic window [1].
  • Mechanistic Synergy: The mechanism of action supports combination therapy. Evidence shows alvespimycin can synergize with tyrosine kinase inhibitors (TKIs) like imatinib and ponatinib, leading to superior outcomes in BCR-ABL⁺ models [1].

References

Alvespimycin hydrochloride solubility for experimental preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Storage

The table below summarizes the key physical-chemical properties and solubility data for Alvespimycin hydrochloride (17-DMAG hydrochloride) from multiple supplier specifications.

Property Value Notes / Source
Molecular Weight 653.21 g/mol [1] [2] [3]
Purity >98% - ≥99% Consistent across suppliers [2] [4]
Solubility in DMSO ≥26.2 mg/mL (∼40.1 mM) BPS Bioscience [1]
≥50 mg/mL (∼76.6 mM) MedChemExpress [2] [3]
25 mM Abcam [4]
Solubility in Water ≥3.04 mg/mL (∼4.65 mM) BPS Bioscience [1]
4.76 mg/mL (∼7.29 mM) MedChemExpress (requires heating to 60°C) [2]
Storage Condition -20°C, sealed, dry Solid form is stable for at least 12 months [1] [3]

Preparation Protocols

General Solubilization Guidance

For both DMSO and water, suppliers recommend specific techniques to achieve higher solubility:

  • Warming: Warm the vial at 37°C [1] or up to 60°C for aqueous solutions [2].
  • Sonication: Use a brief sonication in an ultrasonic bath to aid dissolution [1] [4].
  • Solution Stability: It is generally not recommended to store aqueous solutions for more than one day [1]. For long-term storage, aliquot and store stock solutions at -80°C or -20°C [3].
In Vivo Dosing Formulations

MedChemExpress provides two detailed protocols for preparing dosing solutions suitable for in vivo studies like intraperitoneal (i.p.) injections [3].

Protocol 1: DMSO/PEG300/Tween-80/Saline Solution This protocol yields a clear solution of at least 2.5 mg/mL.

  • Prepare a DMSO stock solution (e.g., 25.0 mg/mL).
  • Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix evenly.
  • Add 50 µL of Tween-80 and mix evenly.
  • Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.

Protocol 2: DMSO/SBE-β-CD/Saline Solution This is an alternative formulation, also yielding a solution of at least 2.5 mg/mL.

  • Prepare a DMSO stock solution.
  • Dilute the stock solution in 20% SBE-β-CD in Saline.

Experimental Applications & Cited Protocols

This compound has been used in various cell-based assays. The table below outlines specific experimental conditions and key findings from the literature, which can serve as a reference for your own protocol design.

Assay Type / Biological Activity Cell Lines Used Reported Concentration / IC50/EC50 Key Observations Cited Protocol (Adapted from [5])

| Hsp90 Inhibition (Her2 Degradation) | SKBR3 (breast cancer) | EC₅₀ = 8 ± 4 nM [2] [5] | Potent degradation of Hsp90 client protein Her2. | 1. Culture SKBR3 cells in appropriate medium. 2. Treat cells with Alvespimycin HCl (e.g., 0.1-100 nM) for 24 hours. 3. Lyse cells and analyze Her2 protein levels by Western blot. | | Hsp90 Inhibition (Hsp70 Induction) | SKBR3 (breast cancer) | EC₅₀ = 4 ± 2 nM [2] [5] | Induction of Hsp70 is a biomarker of Hsp90 inhibition. | 1. Treat cells (e.g., SKBR3) with Alvespimycin HCl. 2. Analyze induction of Hsp70 via Western blot as a pharmacodynamic marker. | | Cytotoxicity / Anti-proliferative | Various (e.g., SKBR3, A2058, HCT116) | IC₅₀ = ~2 nM to 1.6 µM [5] | Potent, dose-dependent cytotoxicity across many cancer cell lines. | 1. Seed cells in 96-well plates. 2. After 24h, treat with a dose range of Alvespimycin HCl (e.g., 1 nM - 10 µM). 3. Incubate for 72 hours. 4. Assess viability using MTT, CellTiter-Glo, or Alamar Blue assays. | | Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | 50-500 nM [2] | Dose-dependent apoptosis at pharmacologically attainable concentrations. | 1. Isolate and culture primary CLL cells. 2. Treat with Alvespimycin HCl (50-500 nM) for 24-48 hours. 3. Measure apoptosis by Annexin V/PI staining and flow cytometry. | | In Vivo Efficacy | Mouse tumor models | 10-20 mg/kg (i.p., every 4 days) [2] | Significant reduction in tumor volume. | 1. Administer via intraperitoneal (i.p.) injection. 2. Use formulations described in the "In Vivo Dosing Formulations" section above. 3. Monitor tumor volume and animal health. |

Mechanism of Action and Workflow

This compound exerts its effects by inhibiting the HSP90 molecular chaperone. The following diagram illustrates the logical sequence of events from drug treatment to the final biological outcomes, based on the mechanism described in [1].

G Start Alvespimycin HCl Treatment A Binds to and Inhibits HSP90 ATPase Activity Start->A B Ubiquitination and Proteasomal Degradation of Client Proteins A->B C1 Depletion of Oncogenic Client Proteins (e.g., Her2, Akt) B->C1 C2 Compensatory Induction of Heat Shock Proteins (e.g., Hsp70) B->C2 D Anti-tumor Effects: - Growth Inhibition - Apoptosis - Suppressed Inflammation C1->D C2->D Biomarker

Key Considerations for Researchers

  • Solubility Choice: For high-concentration stock solutions, DMSO is the preferred solvent. For biological assays sensitive to DMSO or for in vivo studies, use the aqueous solution with proper heating, noting its lower solubility and shorter solution stability [1] [2].
  • Solution Stability: Always prepare fresh solutions when possible, especially aqueous ones. For stored stock solutions in DMSO, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles and maintain activity [1] [3].
  • Activity Validation: When using the compound, include a positive control in your experiments, such as monitoring the induction of Hsp70 via Western blot, to confirm successful HSP90 inhibition [2] [5].
  • In Vivo Formulation: The provided DMSO/PEG300/Tween-80/Saline protocol is a validated method for achieving a clear, stable solution for animal studies [3].

References

Alvespimycin hydrochloride fluorescence polarization binding assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Technology and Target

1.1 Fluorescence Polarization Principle Fluorescence Polarization (FP) is a powerful, homogeneous technique widely used to monitor molecular interactions in solution, such as protein-ligand binding, and is particularly amenable to high-throughput screening [1] [2]. The principle is based on the relationship between a molecule's rotation speed and its emitted light's polarization.

When a small, fluorescently-labeled molecule (called a tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the brief nanoseconds between light absorption and emission. This rapid rotation causes the emitted light to be depolarized [3] [1]. However, if this tracer binds to a much larger molecule (like a protein), its rotational speed slows down significantly. The slower rotation means the emitted light remains largely in the same plane as the excitation light, resulting in a high polarization signal [3] [2].

Polarization (P) is quantified in millipolarization units (mP) and is calculated from the intensities of emitted light parallel (I||) and perpendicular (I⟘) to the excitation plane [2]. A key advantage of FP is its ratiometric nature, which makes it less susceptible to compound interference and allows for miniaturization without the need for separation steps [3] [1] [2].

1.2 Hsp90 as a Drug Target and the Role of Alvespimycin The molecular chaperone Heat Shock Protein 90 (Hsp90) is a promising anticancer target because it ensures the correct folding and stability of numerous "client proteins" that are critical for oncogenesis [4] [5]. Inhibiting Hsp90 leads to the simultaneous degradation of multiple oncogenic clients, disrupting several cancer pathways at once [4].

Alvespimycin (17-DMAG) is a potent, water-soluble Hsp90 inhibitor. It binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity and leading to the proteasomal degradation of client proteins [6] [4]. In FP assays, it can be used as a high-affinity, unlabeled competitor to displace a fluorescent tracer from Hsp90, allowing for the measurement of its binding affinity [3].

The following diagram illustrates the core principle of the FP-based competitive binding assay for Hsp90.

fp_principle cluster_unbound Unbound Tracer (Low Polarization) cluster_bound Tracer Bound to Hsp90 (High Polarization) cluster_competition Competitive Displacement by Alvespimycin UnboundTracer Fluorescent Tracer LightOut1 Depolarized Light UnboundTracer->LightOut1 BoundTracer Fluorescent Tracer Hsp90 Hsp90 Protein BoundTracer->Hsp90 LightOut2 Polarized Light BoundTracer->LightOut2 Alvespimycin Alvespimycin Hsp90_2 Hsp90 Protein Alvespimycin->Hsp90_2 Binds FreeTracer Fluorescent Tracer LightOut3 Depolarized Light FreeTracer->LightOut3 Hsp90_2->FreeTracer Releases LightIn Plane-Polarized Light LightIn->UnboundTracer LightIn->BoundTracer LightIn->FreeTracer

Quantitative Data on Alvespimycin and FP Assay Parameters

To ensure a robust assay, key parameters for the tracer, lysate, and inhibitor must be optimized. The tables below summarize critical data for Alvespimycin and general FP assay conditions.

Table 1: Biochemical and Cellular Activity of Alvespimycin (17-DMAG) Hydrochloride

Assay Type System Measured Activity (IC₅₀/EC₅₀) Citation
Cell-Free Binding Biochemical 62 nM [6]
Hsp90 Inhibition SKBR3 cells (Her2 degradation) 46 nM [6]
Hsp90 Inhibition SKBR3 cells (Hsp70 upregulation) 14 nM [6]
Cell Cytotoxicity SKBR3 cells 24 nM [6]
Cell Cytotoxicity A549 cells 68 nM [6]
FP Binding Assay NCI-H526 cells Activity confirmed at 1 µM [6]

Table 2: Key Parameters for FP Assay Development

Parameter Consideration Recommendation/Example
Tracer High-affinity ligand for target, amenable to labeling [3]. Cy3B-labeled geldanamycin for Hsp90 [3].
Tracer Concentration Should be low, ideally at or below its KD [3]. 0.1 - 100 nM; not exceeding 2x KD of unlabeled ligand [3].
Fluorophore Fluorescence lifetime, excitation/emission wavelengths [3]. Cy3B (lifetime: 2.8 ns, Ex/Em: 558/572 nm) or Cy5 [3].
Lysate Protein Requires titration to find saturation point for maximum polarization [3]. Titrate lysate concentration against fixed tracer concentration [3].
Assay Format Homogeneous, no-wash [1] [7]. 384-well plate, suitable for high-throughput screening [3].

Experimental Protocol: Competitive FP Binding Assay in Whole Cell Lysates

This protocol outlines the steps for using an FP-based competitive binding assay to measure the affinity of Alvespimycin for Hsp90 in whole cell lysates, eliminating the need for purified protein [3].

Strategic Planning and Reagent Preparation
  • Tracer: A fluorescent probe (e.g., Cy3B-labeled geldanamycin) with high affinity for Hsp90 is required [3]. The tracer should be stored in a light-sensitive container.
  • Lysates: Prepare whole cell lysates from fungal (e.g., Candida, Cryptococcus) or human (e.g., HepG2) cell lines as described in support protocols of the literature [3]. Determine the total protein concentration of the lysate.
  • Test Compound: Prepare a stock solution of Alvespimycin hydrochloride in DMSO, and then serially dilute it in the assay buffer to create a concentration range (e.g., from 1 nM to 100 µM). Include a control well with no competitor (DMSO only) and a well with a large excess of unlabeled geldanamycin to determine maximum displacement.
Assay Workflow

The complete experimental procedure, from setup to data analysis, is visualized below.

fp_workflow Step1 1. Prepare Compound Dilutions (Alvespimycin in DMSO/buffer) Step2 2. Add Constant Tracer (Fixed concentration of Cy3B-geldanamycin) Step1->Step2 Step3 3. Initiate Binding Reaction (Add whole cell lysate containing Hsp90) Step2->Step3 Step4 4. Incubate in the Dark (Allow reaction to reach equilibrium) Step3->Step4 Step5 5. Read Fluorescence Polarization (Measure parallel & perpendicular intensity) Step4->Step5 Step6 6. Data Analysis (Calculate mP and fit competitive binding curve) Step5->Step6

Step-by-Step Procedure
  • Prepare Compound Dilutions: In a 384-well assay plate, aliquot your serial dilutions of Alvespimycin and controls. Keep the final concentration of DMSO constant across all wells (e.g., ≤1%) to avoid solvent effects [3].
  • Add Constant Tracer: Add the fluorescent tracer to all wells. The concentration should be at the pre-determined optimal level, typically low (e.g., 1-10 nM) to ensure a high signal-to-noise ratio [3].
  • Initiate Binding Reaction: Add the whole cell lysate to all wells. The amount of lysate should be the optimal concentration determined from a saturation binding curve (Basic Protocol 1 in the literature), where the tracer is nearly fully bound, giving a high initial mP value [3].
  • Incubate in the Dark: Seal the plate and incubate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light throughout to prevent photobleaching of the fluorophore.
  • Read Fluorescence Polarization: Using a FP-capable microplate reader, measure the parallel (I||) and perpendicular (I⟂) fluorescence intensities for each well. The G-factor of the instrument should be calibrated according to the manufacturer's instructions [2].
  • Data Analysis:
    • Calculate the polarization (P) in millipolarization (mP) units for each well using the formula: mP = 1000 * (I|| - G * I⟂) / (I|| + G * I⟂) [2].
    • Normalize the data: 0% inhibition is defined by the mP value from wells with no competitor (DMSO only). 100% inhibition is defined by the mP value from wells with a large excess of unlabeled competitor.
    • Plot the normalized mP (or % inhibition) against the logarithm of the Alvespimycin concentration.
    • Fit the data to a four-parameter logistic (sigmoidal) model to determine the EC₅₀ value, which represents the concentration of Alvespimycin that displaces 50% of the tracer.

Troubleshooting and Technical Notes

  • Critical Parameters: The linker connecting the ligand to the fluorophore is crucial; it must be long enough to not sterically hinder binding, but not so long as to promote non-specific interactions [3]. Always include controls for background fluorescence (lysate and buffer without tracer) and for compound autofluorescence [2].
  • Assay Advantages and Limitations: The key advantage of this FP assay is its homogeneous, "mix-and-read" format without separation steps, making it ideal for high-throughput screening [3] [1]. A primary limitation is that it is best suited for measuring interactions between a small molecule (the tracer) and a larger target protein. Interactions between two large proteins produce a minimal change in polarization [2].
  • Troubleshooting Guide:
    • Low Signal Window: Optimize tracer and lysate concentrations by generating saturation binding curves. Ensure the tracer is of high quality and has not degraded.
    • High Background: Check for compound precipitation, which can cause light scattering. Using red-shifted fluorophores like Cy3B or Cy5 can minimize interference from autofluorescence in lysates [3] [2].
    • Poor Curve Fitting: Ensure the concentration range of the competitor is wide enough (e.g., covering 4-5 orders of magnitude). Check that the reaction has reached equilibrium.

References

Comprehensive Application Notes and Protocols: MTT Cytotoxicity Assay for Alvespimycin Hydrochloride (17-DMAG) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alvespimycin Hydrochloride and MTT Cytotoxicity Assessment

This compound (commonly known as 17-DMAG) is a potent and water-soluble inhibitor of heat shock protein 90 (Hsp90) that has demonstrated significant antitumor activity across various cancer models. As an Hsp90 inhibitor, Alvespimycin disrupts the chaperone function of Hsp90, leading to the degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation. The MTT cytotoxicity assay provides a reliable, quantitative method for evaluating the cellular response to Alvespimycin treatment by measuring mitochondrial activity in living cells. This colorimetric assay serves as a valuable tool for initial drug screening and dose-response studies, enabling researchers to determine the half-maximal inhibitory concentration (IC50) values essential for understanding drug potency and optimizing therapeutic dosing regimens.

The fundamental mechanism of the MTT assay revolves around the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by metabolically active cells. The intensity of the color developed is directly proportional to the number of viable cells, allowing for quantitative assessment of compound-induced cytotoxicity. When applied to Alvespimycin, this assay has demonstrated consistent dose-dependent cytotoxicity across numerous cancer cell lines, including ovarian cancer (SKOV-3), chronic lymphocytic leukemia (CLL), osteosarcoma, and lung adenocarcinoma models, confirming its utility as a standardized approach for evaluating the antitumor efficacy of this promising therapeutic agent [1] [2] [3].

Materials and Equipment

Reagents and Chemicals
  • This compound (17-DMAG): Prepare stock solutions in DMSO at concentrations ranging from 1-10 mM, and store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Working concentrations typically range from nanomolar to micromolar levels (1-1000 nM) based on cell sensitivity. [1]
  • MTT reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile phosphate-buffered saline (PBS). Filter sterilize through a 0.2 μm membrane and protect from light during storage at 4°C.
  • Cell culture medium: Appropriate medium for specific cell lines (e.g., DMEM, MEM, or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
  • Dimethyl sulfoxide (DMSO): Tissue culture grade, for dissolving formazan crystals.
  • Phosphate-buffered saline (PBS): Sterile, for washing cells.
  • Trypsin-EDTA solution: For detaching adherent cell lines.
  • Other reagents: Fetal bovine serum (FBS), penicillin-streptomycin solution, L-glutamine, and trypan blue for cell counting.
Equipment and Cell Lines
  • Cell lines: Various cancer cell lines have been successfully used in Alvespimycin cytotoxicity studies, including:

    • Osteosarcoma: HOS, SaOS, MG-63 [1]
    • Ovarian cancer: SKOV-3, A2780 [4] [5]
    • Breast cancer: SKBR3, MDA-MB-231 [6]
    • Lung adenocarcinoma: A549, GLC-82 [3]
    • Leukemia: Chronic lymphocytic leukemia (CLL) primary cells [2]
    • Control cells: Normal fibroblast lines (e.g., MRC5) for comparison [1]
  • Equipment:

    • CO₂ incubator: Maintained at 37°C with 5% CO₂ and humidified atmosphere
    • Biosafety cabinet: For sterile cell culture procedures
    • Inverted microscope: For monitoring cell morphology and confluence
    • Microplate reader: Capable of measuring absorbance at 570 nm with a reference wavelength of 630-650 nm
    • Automated cell counter or hemocytometer for cell counting
    • Centrifuge: For processing primary cells and cell pellets
    • Multichannel pipettes: For efficient reagent dispensing in 96-well plates
    • Water bath: Maintained at 37°C for warming media and reagents

Detailed MTT Assay Protocol

Cell Seeding and Drug Treatment
  • Cell Preparation: Harvest exponentially growing cells using standard trypsinization procedures (for adherent lines) or centrifugation (for suspension lines). Determine cell viability using trypan blue exclusion, ensuring >95% viability for consistent results.

  • Plate Seeding: Seed cells in 96-well flat-bottom tissue culture plates at optimized densities:

    • SKOV-3 ovarian cancer cells: 3,000 cells per well in 100 μL complete medium [5]
    • Osteosarcoma lines (HOS, SaOS, MG-63): 2,000 cells per well in 100 μL complete medium [1]
    • A549 lung adenocarcinoma: 5,000 cells per well in 100 μL complete medium [3]
    • Primary CLL cells: 1 × 10⁶ cells per well in 100 μL complete medium [2]
    • Include background control wells containing medium without cells.
  • Pre-incubation: Incubate seeded plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve desired final concentrations, typically ranging from 1-1000 nM. Key considerations:

    • Maintain constant DMSO concentration across all treatments (typically ≤0.1%).
    • Include vehicle control wells (DMSO only) and positive control wells (e.g., 100 μM cisplatin for comparison).
    • Use a minimum of three replicates per concentration for statistical reliability.
    • Replace medium in treatment wells with 100 μL of corresponding drug dilutions.
MTT Incubation and Data Collection
  • Incubation Period: Incubate treated cells for predetermined time periods based on experimental objectives:

    • 24-48 hours: For initial rapid screening (commonly used) [1]
    • 72 hours: For standard IC₅₀ determination (frequently reported) [5]
    • Extended timelines: Up to 96 hours for prolonged exposure assessments [6]
  • MTT Application: After treatment incubation, add 10-20 μL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5-1 mg/mL. Return plates to the incubator for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Carefully remove the medium containing MTT reagent without disturbing the formazan crystals. Add 100-150 μL of DMSO to each well to dissolve the formazan crystals. Place plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm to correct for background interference. Record values for all experimental and control wells.

Data Analysis and Interpretation

Calculation of Cytotoxicity
  • Cell viability calculation: % Viability = (Absorbance of treated sample - Absorbance of background) / (Absorbance of untreated control - Absorbance of background) × 100

  • IC₅₀ determination: Plot percentage viability against log₁₀ of drug concentration and fit with a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration at which 50% of cells remain viable relative to untreated controls.

  • Combination index (CI) analysis: When testing Alvespimycin in combination with other agents (e.g., cisplatin), use the Chou-Talalay method to determine synergistic, additive, or antagonistic effects [3]. CI values <1 indicate synergy, CI=1 indicates additive effects, and CI>1 indicates antagonism.

Statistical Analysis
  • Perform all experiments with a minimum of three independent replicates (n≥3).
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance defined as p<0.05.
  • For primary CLL samples, account for patient-to-patient variability by testing cells from multiple donors [2].

Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Assay Duration Reference
SKOV-3 Ovarian cancer 68.7 nM 72 hours [5]
A549 Lung adenocarcinoma 0.454 μM 48 hours [3]
GLC-82 Lung adenocarcinoma 0.273 μM 48 hours [3]
SKBR3 Breast cancer 24 nM 72 hours [6]
HCT116 Colorectal carcinoma 50 nM 72 hours [6]
CCRF-CEM Leukemia 540 nM 72 hours [6]

Table 2: Optimization Parameters for MTT Assay with this compound

Parameter Recommendation Considerations
Cell seeding density 2,000-10,000 cells/well Optimize for each cell line to ensure 70-80% confluence at endpoint
Drug treatment duration 24-72 hours Longer incubations may yield lower IC₅₀ values
MTT incubation time 2-4 hours Varies with cell metabolic activity; optimize to avoid saturation
Serum concentration 10% FBS Reduced serum may enhance drug sensitivity but affect cell viability
DMSO concentration ≤0.1% Higher concentrations may cause solvent toxicity
Formazan solvent DMSO Alternative: SDS-HCl buffer for increased solubility

Expected Results and Troubleshooting

Anticipated Experimental Outcomes

Treatment with this compound typically results in dose-dependent cytotoxicity across various cancer cell lines. The MTT assay should demonstrate a characteristic sigmoidal dose-response curve, with noticeable reduction in viability beginning at concentrations as low as 5-10 nM in sensitive lines like SKBR3 breast cancer cells [6]. At the molecular level, effective Alvespimycin treatment correlates with degradation of Hsp90 client proteins (e.g., HER2, MET, AKT) within 8-24 hours post-treatment, preceding the observed reduction in cell viability [1] [5]. The induction of apoptosis can be confirmed through complementary assays such as annexin V/propidium iodide staining and caspase activation, which typically show significant increases after 24-48 hours of treatment [2] [1].

The differential sensitivity between cancer cells and normal fibroblasts is a key finding, with normal cells like MRC5 fibroblasts demonstrating significantly higher IC₅₀ values (reduced sensitivity) compared to various cancer cell lines [1]. This selective cytotoxicity underscores the therapeutic potential of Alvespimycin. Furthermore, combination studies have demonstrated that Alvespimycin can synergize with conventional chemotherapeutics like cisplatin, potentially allowing for dose reduction of cytotoxic agents while maintaining or enhancing antitumor efficacy [3].

G compound1 Alvespimycin HCl (17-DMAG) target1 Hsp90 Inhibition compound1->target1 effect1 Client Protein Degradation target1->effect1 effect2 Cell Cycle Arrest (G2/M) target1->effect2 effect3 Apoptosis Induction target1->effect3 effect4 Hsp70 Upregulation target1->effect4 protein1 HER2 effect1->protein1 degrades protein2 MET effect1->protein2 degrades protein3 AKT effect1->protein3 degrades protein4 IKK effect1->protein4 degrades assay2 Western Blot (8-24 hours) effect1->assay2 measured by assay3 Flow Cytometry (24-48 hours) effect2->assay3 measured by assay1 MTT Assay (24-72 hours) effect3->assay1 measured by outcome1 Reduced Cell Viability & IC50 Determination assay1->outcome1 outcome2 Client Protein Reduction assay2->outcome2 outcome3 Cell Cycle Analysis assay3->outcome3

Schematic Diagram 1: Mechanism of Action and Experimental Assessment of this compound. This diagram illustrates the molecular pathway through which this compound (17-DMAG) inhibits Hsp90, leading to downstream cellular effects and measurable experimental outcomes through various assessment methods.

Troubleshooting Common Issues
  • High background absorbance: Ensure complete removal of MTT reagent before DMSO addition and use appropriate background controls with medium only. Check for microbial contamination which can reduce MTT.

  • Poor formazan crystal formation: Verify MTT solution concentration and storage conditions (protect from light, store at 4°C). Ensure cells are metabolically active with >95% viability at seeding.

  • High variability between replicates: Use well-mixed cell suspensions and consistent pipetting techniques. Pre-warm reagents to 37°C before addition to prevent temperature shock.

  • Inconsistent dose-response curves: Prepare fresh drug dilutions for each experiment and verify concentration accuracy through serial dilution techniques. Ensure equal DMSO concentrations across all treatments.

  • Edge effect in 96-well plates: Use perimeter wells for PBS blanks or exclude from analysis. Consider using specialized plates designed to minimize evaporation.

G start MTT Assay Workflow step1 Cell Seeding (24 hours before treatment) start->step1 step2 Drug Treatment (1-1000 nM 17-DMAG) step1->step2 quality1 Quality Control: Cell viability >95% Optimized seeding density step1->quality1 step3 Incubation (24-72 hours) step2->step3 quality2 Quality Control: DMSO concentration ≤0.1% Fresh drug dilutions step2->quality2 step4 MTT Addition (2-4 hours) step3->step4 quality3 Quality Control: Stable temperature/CO₂ Appropriate duration step3->quality3 step5 Solubilization (DMSO) step4->step5 quality4 Quality Control: MTT concentration 0.5-1 mg/mL Protect from light step4->quality4 step6 Absorbance Measurement (570 nm) step5->step6 quality5 Quality Control: Complete crystal dissolution No background contamination step5->quality5 step7 Data Analysis (IC50 Calculation) step6->step7 quality6 Quality Control: Reference wavelength 630-650 nm Multiple replicates step6->quality6 quality7 Quality Control: Dose-response curve fitting Statistical validation step7->quality7

Schematic Diagram 2: MTT Assay Workflow and Quality Control Points for this compound Cytotoxicity Testing. This diagram outlines the sequential steps in performing the MTT assay with integrated quality control measures at each stage to ensure reliable and reproducible results.

References

Comprehensive Application Notes & Protocols: Analysis of Client Protein Degradation by Alvespimycin Hydrochloride (17-DMAG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Inhibition & Alvespimycin

Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. HSP90 inhibition represents a promising anticancer strategy by simultaneously targeting multiple oncogenic pathways through client protein degradation. Alvespimycin hydrochloride (17-DMAG) is a potent, water-soluble second-generation HSP90 inhibitor that exhibits improved pharmaceutical properties over first-generation inhibitors like tanespimycin (17-AAG). As a benzoquinone ansamycin derivative, Alvespimycin binds to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone function and leading to polyubiquitination and proteasomal degradation of client proteins. [1] [2]

The mechanism of action involves Alvespimycin competitively inhibiting ATP binding to HSP90, which prevents the conformational changes required for proper client protein maturation. This results in the destabilization of oncogenic clients and their subsequent degradation by the proteasome. Simultaneously, HSP90 inhibition triggers a heat shock response, characterized by elevated expression of HSP70 and other heat shock proteins as a compensatory mechanism. This coordinated response provides valuable pharmacodynamic biomarkers for monitoring HSP90 inhibition in experimental and clinical settings. [1]

Key Client Proteins and Signaling Pathways Affected

Major Oncogenic Client Proteins Degraded Following Alvespimycin Treatment

HSP90 chaperones a diverse array of client proteins involved in critical oncogenic signaling pathways. The table below summarizes key client proteins affected by Alvespimycin-mediated HSP90 inhibition, along with their primary functions in cancer biology:

Table 1: Major Oncogenic Client Proteins Targeted by Alvespimycin-Mediated HSP90 Inhibition

Client Protein Function in Cancer Role in Signaling Pathways Therapeutic Significance
HER2/ERBB2 Receptor tyrosine kinase; amplified in breast cancer PI3K/AKT and MAPK pathway activation Sensitizes HER2+ breast cancer to trastuzumab
AKT (PKB) Serine/threonine kinase; promotes cell survival PI3K/AKT/mTOR signaling Reduces anti-apoptotic signaling
BRAF Serine/threonine kinase; mutated in melanoma MAPK pathway activation Inhibits proliferation in BRAF-mutant cancers
CDK4 Cyclin-dependent kinase; cell cycle regulation G1 to S phase progression Induces cell cycle arrest
MET Receptor tyrosine kinase; invasive growth HGF/MET signaling pathway Suppresses metastasis
BCR-ABL Fusion tyrosine kinase; chronic myeloid leukemia JAK-STAT signaling Overcomes imatinib resistance
Androgen Receptor Nuclear receptor; prostate cancer Androgen signaling Suppresses castration-resistant PCa
EGFR Receptor tyrosine kinase; lung cancer MAPK and PI3K signaling Enhances sensitivity to EGFR inhibitors

The therapeutic potential of Alvespimycin stems from its ability to simultaneously degrade multiple client proteins that cancer cells depend on for survival and growth, a phenomenon known as oncogene addiction. This multi-target approach is particularly valuable for malignancies driven by multiple oncogenic alterations and for overcoming resistance to targeted therapies. Clinical evidence demonstrates that Alvespimycin has activity against various cancer types, including HER2-positive breast cancer, castration-resistant prostate cancer, metastatic melanoma, and hematological malignancies. [3] [1]

Cellular Pharmacodynamic Assays for HSP90 Inhibition

Western Blot Analysis of Client Protein Depletion and HSP70 Induction

Objective: To detect and quantify changes in client protein levels and HSP70 induction following Alvespimycin treatment in cancer cell lines.

Materials:

  • This compound (17-DMAG) stock solution (≥26.2 mg/mL in DMSO, store at -20°C)
  • Appropriate cancer cell lines (e.g., breast cancer with HER2 amplification, prostate cancer)
  • Cell culture reagents and equipment
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-HSP70, anti-HER2, anti-AKT, anti-CDK4, anti-β-actin (loading control)
  • Secondary antibodies conjugated to HRP or fluorescent dyes
  • Western blotting equipment and detection system

Procedure:

  • Cell Treatment: Plate cells at appropriate density (e.g., 2×10^5 cells/well in 6-well plates) and culture for 24 hours. Treat with Alvespimycin at concentrations ranging from 10 nM to 1 μM for 6-24 hours. Include DMSO-only treated cells as negative control.
  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Gel Electrophoresis: Load 20-40 μg protein per lane on 4-12% Bis-Tris gels and separate by SDS-PAGE.
  • Protein Transfer: Transfer to PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods.
  • Immunoblotting: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash and incubate with appropriate secondary antibodies for 1 hour at room temperature.
  • Detection: Develop using enhanced chemiluminescence or fluorescence imaging systems.
  • Densitometric Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize client protein levels to loading control and calculate percentage reduction compared to untreated controls.

Expected Results: Successful HSP90 inhibition is confirmed by dose-dependent depletion of client proteins (HER2, AKT, CDK4) and concomitant induction of HSP70. Typically, significant client protein reduction (>50%) is observed at Alvespimycin concentrations ≥100 nM with 24-hour treatment. [3] [2]

Quantitative PCR Analysis of HSP70 Gene Expression

Objective: To measure HSP70 mRNA induction as an early biomarker of HSP90 inhibition.

Materials:

  • RNA extraction kit (e.g., TRIzol method)
  • cDNA synthesis kit
  • Quantitative PCR system and reagents
  • HSP70-specific primers, GAPDH or β-actin primers as reference

Procedure:

  • RNA Extraction: Extract total RNA from Alvespimycin-treated and control cells following manufacturer's protocols.
  • cDNA Synthesis: Convert 1 μg total RNA to cDNA using reverse transcriptase.
  • qPCR Analysis: Perform quantitative PCR with HSP70-specific primers and reference gene primers. Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Data Analysis: Calculate fold-change in HSP70 expression using the 2^(-ΔΔCt) method normalized to reference genes and relative to untreated controls.

Expected Results: Significant induction of HSP70 mRNA (3-10 fold increase) is typically observed within 6 hours of Alvespimycin treatment at concentrations as low as 20-40 mg/m² equivalent exposure. [3]

In Vivo Pharmacodynamic Analysis and Biomarker Assessment

Tumor Xenograft Studies for Client Protein Degradation Assessment

Objective: To evaluate Alvespimycin-mediated client protein degradation and HSP70 induction in tumor xenograft models.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice) with established tumor xenografts
  • This compound formulated in sterile saline or PBS
  • Equipment for tissue collection and processing
  • Reagents for immunohistochemistry (IHC) and protein analysis

Procedure:

  • Dosing Regimen: Administer Alvespimycin intravenously at 80 mg/m² (recommended phase II dose equivalent) once weekly. For mouse-to-human dose conversion, use body surface area normalization.
  • Tumor Collection: Collect tumor tissues at predetermined time points (e.g., 6, 24, 48, 72 hours post-treatment). Immediately snap-freeze in liquid nitrogen for protein/RNA analysis or preserve in formalin for IHC.
  • Tissue Processing: For protein analysis, homogenize frozen tumor tissues in RIPA buffer and proceed with western blotting as described in Section 3.1. For IHC, process formalin-fixed tissues through paraffin embedding, sectioning, and antigen retrieval.
  • Immunohistochemistry: Stain tissue sections with antibodies against target client proteins (HER2, CDK4) and HSP70. Quantify staining intensity using image analysis software.
  • Pharmacokinetic Correlation: Collect blood plasma at various time points for Alvespimycin concentration measurement using HPLC-MS to establish exposure-response relationships.

Expected Results: Significant client protein depletion and HSP70 induction in tumor tissues should be observed at 24 hours post-treatment, sustained for up to 72 hours. The magnitude of effect should correlate with drug exposure levels. Peripheral blood mononuclear cells (PBMCs) may serve as a surrogate tissue, showing similar pharmacodynamic changes. [3] [4]

Table 2: Experimental Dosing and Sampling Schedule for In Vivo Pharmacodynamic Studies

Study Day Activity Parameters Measured Expected Outcomes
Day 0 Baseline biopsy Client protein baseline levels Establish pre-treatment expression
Day 1 Alvespimycin administration (80 mg/m² IV) Pre-dose, 0.5, 1, 2, 4, 8, 24h post-dose plasma collection Peak concentration (C~max~) 1-2h post-dose
Day 2 24h post-treatment tumor biopsy Client proteins, HSP70 induction >50% client protein reduction, >3-fold HSP70 increase
Day 3-4 Additional time point collections Sustained effect measurement Client depletion maintained for 48-72h
Day 7 Pre-cycle 2 biopsy Client protein recovery Return toward baseline levels

Experimental Workflow for Comprehensive Client Protein Degradation Analysis

The following diagram illustrates the integrated experimental approach for analyzing Alvespimycin-induced client protein degradation:

G cluster_cellular Cellular Assays cluster_invivo In Vivo Studies cluster_analysis Integrated Analysis Start Experimental Design CellCulture Cell Culture & Alvespimycin Treatment Start->CellCulture Xenograft Tumor Xenograft Establishment Start->Xenograft WesternBlot Western Blot Analysis (Client Proteins & HSP70) CellCulture->WesternBlot QPCR qPCR Analysis (HSP70 mRNA Induction) CellCulture->QPCR Viability Cell Viability & Apoptosis Assays CellCulture->Viability PD Pharmacodynamic Correlation WesternBlot->PD QPCR->PD Viability->PD Dosing Alvespimycin Administration (80 mg/m² IV weekly) Xenograft->Dosing Sampling Tissue & Plasma Collection at Multiple Time Points Dosing->Sampling IHC IHC & Tissue Analysis Sampling->IHC PK Plasma PK Analysis (HPLC-MS) Sampling->PK IHC->PD PK->PD Biomarker Biomarker Validation PD->Biomarker Conclusions Therapeutic Conclusions Biomarker->Conclusions

Diagram 1: Comprehensive Workflow for Client Protein Degradation Analysis. This integrated approach combines cellular assays and in vivo studies to thoroughly characterize Alvespimycin-induced HSP90 inhibition and its functional consequences.

Technical Considerations and Troubleshooting

Optimal Experimental Conditions
  • Dosing Considerations: The recommended phase II dose of Alvespimycin is 80 mg/m² administered intravenously weekly. This dose demonstrated significant client protein depletion in tumor biopsies with acceptable toxicity in clinical trials. Lower doses (20-40 mg/m²) may still induce HSP70 in peripheral blood mononuclear cells, providing a sensitive peripheral biomarker. [3]
  • Time Course Considerations: Maximal client protein depletion typically occurs 24-48 hours after Alvespimycin exposure, while HSP70 induction can be detected as early as 6 hours post-treatment. The duration of effect persists for 72-96 hours, supporting a weekly dosing schedule. These temporal patterns should guide sampling times in experimental designs.
  • Biomarker Sensitivity: PBMCs serve as accessible surrogate tissue for monitoring HSP90 inhibition. Significant HSP72 induction in PBMCs is detectable at Alvespimycin doses ≥20 mg/m² and sustained for 96 hours at doses ≥40 mg/m². This provides a practical approach for pharmacodynamic monitoring in both preclinical and clinical settings without requiring tumor biopsies. [3]
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for Alvespimycin Client Protein Degradation Assays

Problem Potential Cause Solution
Incomplete client protein depletion Insufficient drug exposure Increase concentration (up to 1 μM in vitro); verify proper dosing in vivo
High background in Western blots Non-specific antibody binding Optimize antibody concentrations; include appropriate controls
Variable HSP70 induction Cell line-specific responses Include positive control cell lines; verify HSP70 antibody specificity
Poor tumor drug penetration Suboptimal dosing route/formulation Confirm IV administration; evaluate tumor drug levels by HPLC-MS
Rapid client protein recovery Short drug half-life Consider more frequent dosing; evaluate sustained release formulations

References

Alvespimycin hydrochloride extracellular vesicles inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Identification

Alvespimycin is a potent Heat Shock Protein 90 (Hsp90) inhibitor. It was identified as a candidate for inhibiting EV-mediated mechanisms through a specific chemical screening strategy targeting EV-induced inflammation [1].

  • Molecular Target: Binds to Hsp90 with an EC50 of 62 nM and to the related chaperone GRP94 with an EC50 of 65 nM [2] [3] [4].
  • Screening Purpose: To discover compounds that inhibit EV-mediated intercellular crosstalk, a key pathological process in diseases like diabetic kidney disease (DKD) [1].
  • Screening Outcome: Alvespimycin was found to specifically inhibit the uptake of mesangial cell-derived EVs by macrophages, thereby suppressing EV-induced activation of inflammatory genes (such as NF-κB) and ameliorating disease progression in vivo [1].

The workflow below summarizes the key screening and validation process.

workflow Start High-Throughput Chemical Screening (3267 compound library) Step1 Step 1: Primary NF-κB Reporter Assay (Select >40% inhibition) Start->Step1 Step2 Step 2: Exclude Steroidal Compounds Step1->Step2 Step3A Step 3A: Confirm Concentration-Dependent Inhibition (0.2, 1, 5 µM) Step2->Step3A Step3B Step 3B: Exclude Cytotoxic Compounds (Cell survival >60%) Step2->Step3B Step4 Step 4: In-depth Functional Validation (EV uptake, in vivo models) Step3A->Step4 Step3B->Step4 Identified Alvespimycin Identified Step4->Identified

Key Quantitative Data on Alvespimycin

The table below summarizes the primary biochemical and cellular activity data for Alvespimycin, which underpins its use in experimental protocols.

Assay Type Experimental System Reported Value (IC50/EC50) Key Observation
Binding Affinity [2] [4] Cell-free assay 62 nM (Hsp90) Direct binding to Hsp90.
Binding Affinity [2] [4] Cell-free assay 65 nM (GRP94) Direct binding to related chaperone.
Functional Inhibition [5] SKBR3 cells (Her2 degradation) 8 nM (EC50) Downregulation of Hsp90 client protein.
Functional Inhibition [5] SKBR3 cells (Hsp70 induction) 4 nM (EC50) Induction of heat shock response.
Cytotoxicity [2] A2058 human melanoma cells 2.1 nM (IC50) Anti-proliferative effect.
Cytotoxicity [2] HCT116 human colon cancer cells 50-78 nM (IC50) Anti-proliferative effect.

Detailed Experimental Protocols

Here are the core methodologies for studying the effect of Alvespimycin on extracellular vesicles, compiled from recent research [1].

EV Isolation from Cell Culture

This protocol describes isolating EVs from mesangial cell conditioned medium, but it can be adapted for other cell types.

  • Cell Culture & Conditioning: Culture mesangial cells (e.g., rat SDMCs) to near confluence. Wash with PBS and culture for 24 hours in a serum-free medium (e.g., DMEM/F-12) under high-glucose conditions (25 mmol/L) to stimulate pathogenic EV release. Use a normal glucose (5.6 mmol/L) condition with osmotic adjustment (e.g., 24.5 mM mannitol) as a control [1].
  • Harvesting: Collect the conditioned medium and perform sequential centrifugation to remove cells and debris:
    • 470 × g for 10 minutes [6].
    • 2,500 × g for 15 minutes (twice) at 4°C [6].
  • EV Precipitation: Use a commercial precipitation solution like ExoQuick-TC. Add the solution to the clarified supernatant (1:5 ratio), incubate overnight at 4°C, and centrifuge at 1,500 × g for 30 minutes to pellet the EVs [1].
  • EV Resuspension: Discard the supernatant, briefly re-centrifuge the pellet, and resuspend it in a small volume of PBS (e.g., 100-250 µL). Store isolated EVs in low-binding tubes at -80°C [1] [7].
  • Characterization: Quantify EV concentration and size using Nanoparticle Tracking Analysis (NTA). Confirm the presence of EV marker proteins (e.g., CD9, CD63, CD81) by Western Blot [1] [7].
EV Uptake Inhibition Assay

This flow cytometry-based assay measures the inhibition of EV uptake by recipient cells (e.g., macrophages) after Alvespimycin treatment.

  • EV Labeling: Isolate EVs as above. Prior to precipitation, incubate the clarified cell culture supernatant with the lipophilic fluorescent dye DiO at a final concentration of 0.5 µL/mL for 10 minutes at 37°C in the dark. Proceed with the standard EV precipitation protocol to obtain DiO-labeled EVs (DiO-EV) [1].
  • Recipient Cell Preparation: Seed recipient cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density of 5 × 10⁵ cells/well and allow them to adhere overnight [1].
  • Compound Treatment & EV Challenge: Pre-treat cells with Alvespimycin at the desired concentration (e.g., 0.2-5 µM) for a suitable period. Add DiO-EVs (normalized by particle count or protein content) to the cells and incubate for 24 hours at 37°C [1].
    • Controls: Include unstained cells (negative control) and cells stained directly with DiO dye (positive control). To confirm the uptake is energy-dependent, pre-incubate some cells with an endocytosis inhibitor like cytochalasin D (10 µg/mL) for 30 minutes before adding EVs [1].
  • Flow Cytometry Analysis: After incubation, wash the cells, trypsinize, and resuspend in PBS. Analyze the cells using a flow cytometer to measure the fluorescence intensity of the cell population, which corresponds to the amount of internalized DiO-EVs [1].

The workflow for this key functional assay is visualized below.

uptake_assay LabelEVs Fluorescently Label EVs (e.g., with DiO dye) Challenge Challenge with Labeled EVs LabelEVs->Challenge PrepCells Prepare Recipient Cells (e.g., Macrophages) Treat Treat Cells with Alvespimycin or Vehicle PrepCells->Treat Treat->Challenge Incubate Incubate 24h Challenge->Incubate Analyze Analyze Uptake via Flow Cytometry Incubate->Analyze

In Vivo Efficacy Assessment

In a diabetic rat model, Alvespimycin demonstrated significant therapeutic effects.

  • Animal Model: Use a well-characterized model of diabetic kidney disease (e.g., streptozotocin-induced diabetic rats) [1].
  • Dosing: Administer Alvespimycin via intraperitoneal (i.p.) injection. In previous studies, effective doses for other diseases in mice ranged from 5 to 20 mg/kg, injected every four days [4].
  • Efficacy Endpoints: Key parameters to measure include:
    • Proteinuria: Significant reduction in urinary protein excretion [1].
    • Histopathology: Suppression of mesangial expansion and matrix accumulation in glomeruli [1].
    • Gene Expression: Downregulation of inflammatory genes (e.g., NF-κB targets) and macrophage markers in kidney tissues [1].

Critical Considerations for Your Research

  • Specificity of Inhibition: The inhibitory effect on EV uptake appears specific to Alvespimycin and is not a class effect of all HSP90 inhibitors. It is crucial to include other HSP90 inhibitors (e.g., 17-AAG) as comparative controls in your experiments [1].
  • EV Characterization is Key: The biological activity of EVs can vary greatly based on the cell of origin and the conditions of isolation. Always report the specific methods used for EV isolation and provide characterization data (NTA, Western Blot for markers) to ensure the reproducibility of your experiments [7].
  • Cytotoxicity Testing: Before functional assays, determine the non-cytotoxic concentration range of Alvespimycin for your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). The screening process selected compounds with a cell survival rate above 60% [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on Alvespimycin and extracellular vesicles. Should you require further specifics on a particular technique, feel free to ask.

References

Comprehensive Application Notes and Protocols: Alvespimycin Hydrochloride and Trastuzumab Combination Therapy for Advanced HER2-Positive Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

HER2 Signaling and Cancer Pathogenesis

The human epidermal growth factor receptor 2 (HER2) is a transmembrane receptor tyrosine kinase that activates multiple growth-promoting signaling pathways, including PI3K-AKT and Ras-MAPK cascades. HER2 is overexpressed in approximately 20-30% of breast cancers and is associated with aggressive tumor behavior and poor patient outcomes. A primary oncogenic function of HER2 is suppressing apoptosis (programmed cell death) to enhance cell survival, leading to uncontrolled proliferation and tumor growth. HER2 achieves this apoptotic suppression through multiple mechanisms, including upregulation of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1), suppression of p53-mediated apoptosis via AKT-mediated MDM2 upregulation, and increased expression of survivin, a key inhibitor of caspase activation. HER2 overexpression also activates PI3K-AKT signaling, which phosphorylates pro-apoptotic proteins like Bad and FOXO transcription factors, sequestering them away from their apoptotic targets. These complex mechanisms enable HER2-driven cancers to evade normal cell death processes and develop resistance to conventional therapies. [1]

HSP90 Inhibition as a Therapeutic Strategy

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability, conformation, and function of numerous client proteins, many of which are oncogenic drivers in cancer. HSP90 facilitates the proper folding and maturation of these client proteins through ATP-dependent conformational changes. In cancer cells, HSP90 function is exploited to maintain the stability of mutated or overexpressed oncoproteins, including HER2, AKT, RAF, and mutant p53. Oncogenic client proteins demonstrate heightened dependence on HSP90 compared to their normal counterparts, providing a therapeutic window. Inhibition of HSP90 leads to ubiquitin-mediated degradation of these client proteins via the proteasome, simultaneously disrupting multiple oncogenic signaling pathways. This multi-targeted approach is particularly valuable in cancers like HER2-positive breast cancer, where resistance to single-agent targeted therapies commonly develops through alternative pathway activation. Alvespimycin hydrochloride (17-DMAG) is a second-generation HSP90 inhibitor with improved aqueous solubility and pharmacological properties compared to first-generation analogs. [2]

Rationale for Combination Therapy

The combination of alvespimycin and trastuzumab represents a mechanistically synergistic approach for treating HER2-positive cancers. While trastuzumab directly targets the HER2 receptor, it primarily affects surface expression and signaling without completely degrading the oncoprotein. Cancer cells often develop resistance mechanisms that bypass trastuzumab-mediated inhibition. By targeting HSP90, alvespimycin promotes the proteasomal degradation of HER2 itself, along with other key signaling proteins that contribute to trastuzumab resistance, such as mutant PI3K, AKT, and RAF. This combination simultaneously attacks the primary oncogenic driver (HER2) while preventing the emergence of common resistance pathways. Additionally, HSP90 inhibition may target cancer stem cell populations that often persist following conventional therapies and contribute to disease recurrence. The complementary mechanisms of action provide a strong rationale for combining these agents to achieve more durable responses in HER2-positive cancers. [3] [1]

Mechanism of Action Diagram

G cluster_0 Trastuzumab Mechanism Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 Binds HER2 Extracellular Domain OncogenicSignaling Oncogenic Signaling & Tumor Survival Trastuzumab->OncogenicSignaling Partially Blocks Alvespimycin Alvespimycin HSP90 HSP90 Alvespimycin->HSP90 Inhibits ATP Binding ClientProteins Oncogenic Client Proteins (HER2, AKT, RAF, etc.) HSP90->ClientProteins Stabilizes HER2->OncogenicSignaling Activates ProteasomalDegradation Proteasomal Degradation ClientProteins->ProteasomalDegradation Targeted for ProteasomalDegradation->OncogenicSignaling Disrupts Apoptosis Apoptosis & Tumor Regression OncogenicSignaling->Apoptosis Inhibits

Figure 1: Molecular Mechanism of Alvespimycin and Trastuzumab Combination Therapy. The diagram illustrates how trastuzumab directly binds to HER2's extracellular domain while alvespimycin inhibits HSP90, leading to degradation of multiple oncogenic client proteins. This dual approach disrupts oncogenic signaling more comprehensively than either agent alone, ultimately promoting apoptosis and tumor regression.

Clinical Trial Data and Analysis

Phase I Dose-Escalation Trial Design

A landmark phase I dose-escalation trial evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with trastuzumab for patients with advanced solid tumors. The study enrolled 28 patients (25 with breast cancer and 3 with ovarian cancer) whose diseases had progressed on standard therapies. The trial followed a weekly dosing schedule where patients received trastuzumab followed by intravenous alvespimycin. Three dose cohorts were established: 60 mg/m² (n=9), 80 mg/m² (n=13), and 100 mg/m² (n=6). The primary objectives were to determine the maximum tolerated dose (MTD), characterize the pharmacokinetic profile of alvespimycin when administered with trastuzumab, and assess pharmacodynamic effects on HSP90 client proteins in peripheral blood lymphocytes. Dose-limiting toxicities (DLTs) were carefully monitored to establish the recommended phase II dose. This trial represented one of the first systematic evaluations of HSP90 inhibition combined with HER2-targeted therapy in patients with advanced, treatment-refractory cancers. [3]

Safety and Toxicity Profile

The combination of alvespimycin and trastuzumab demonstrated a manageable safety profile with identifiable and predominantly reversible toxicities. Dose-limiting toxicities observed in the trial included grade III left ventricular systolic dysfunction presenting as congestive heart failure in one patient at the 100 mg/m² dose level, and reversible grade III keratitis in two patients at the 80 mg/m² dose level. Other drug-related grade III toxicities consisted of single episodes of fatigue, diarrhea, myalgia, and back pain. Common mild to moderate adverse events (grades I-II) included diarrhea, fatigue, myalgia, arthralgia, nausea, blurry vision, headache, back pain, and dry eyes. The maximum tolerated dose was established at 80 mg/m² weekly, with the 100 mg/m² dose exceeding tolerability limits. Pharmacokinetic analysis revealed no significant changes upon weekly dosing, indicating no unexpected drug accumulation or interactions. Based on these findings, the recommended dose of alvespimycin for further clinical study in combination with trastuzumab was determined to be 80 mg/m² administered weekly. [3]

Efficacy and Biomarker Outcomes

The combination therapy demonstrated promising antitumor activity in this heavily pretreated patient population. Among the efficacy outcomes, there was one partial response and seven cases of stable disease lasting 4-10 months, all occurring in patients with HER2-positive metastatic breast cancer. Additionally, one ovarian cancer patient experienced complete resolution of ascites and pleural effusion that lasted for an impressive 24.8 months, representing significant clinical benefit despite not meeting formal radiographic response criteria. Pharmacodynamic assessments revealed that HSP70 induction—a recognized biomarker of HSP90 inhibition—continued to increase across four weeks of treatment and was most pronounced at the 80 and 100 mg/m² dose levels. This biomarker confirmation indicated effective target engagement by alvespimycin at the recommended phase II dose. The correlation between HSP70 induction and clinical outcomes supports its utility as a pharmacodynamic marker for future studies of HSP90 inhibitors in combination regimens. [3]

Table 1: Summary of Dose-Limiting Toxicities and Maximum Tolerated Dose from Phase I Trial

Dose Cohort Patients Enrolled Dose-Limiting Toxicities (DLTs) Other Grade III Toxicities MTD Determination
60 mg/m² 9 None reported None reported Tolerable
80 mg/m² 13 Reversible grade III keratitis (2 patients) One episode each of fatigue, diarrhea Defined as MTD
100 mg/m² 6 Grade III left ventricular systolic dysfunction (1 patient) Myalgia, back pain Exceeded MTD

Table 2: Antitumor Activity in HER2-Positive Metastatic Breast Cancer Patients

Response Category Number of Patients Duration (Range) Clinical Significance
Partial Response 1 Not specified Confirmed tumor shrinkage
Stable Disease 7 4-10 months Disease control in refractory patients
Clinical Benefit (Ovarian) 1 24.8 months Resolution of ascites/pleural effusion

Experimental Protocols

Protocol 1: In Vitro Assessment of Combination Effects on HER2 Signaling
4.1.1 Purpose and Scope

This protocol describes methods for evaluating the combined effects of alvespimycin and trastuzumab on HER2 signaling pathways and downstream effectors in HER2-positive breast cancer cell lines. The procedures assess mechanistic interactions, synergistic potential, and pharmacodynamic biomarkers relevant to clinical application. This protocol is suitable for investigating basic mechanisms of action, identifying predictive biomarkers, and evaluating potential resistance mechanisms.

4.1.2 Materials and Reagents
  • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3, MDA-MB-453)
  • Trastuzumab clinical formulation (reconstituted per manufacturer instructions)
  • This compound (17-DMAG) stock solution (10 mM in DMSO)
  • Cell culture media appropriate for each cell line
  • Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibodies: anti-HER2, pHER2 (Y1221/1222), AKT, pAKT (S473), ERK1/2, pERK1/2 (T202/Y204), HSP70, HSP90, GAPDH
  • Secondary antibodies conjugated to horseradish peroxidase
  • Enhanced chemiluminescence (ECL) detection reagents
  • Cell viability assay kits (e.g., MTT, CellTiter-Glo)
4.1.3 Procedure
  • Cell Culture and Treatment:

    • Maintain HER2-positive cell lines in appropriate media with 10% FBS at 37°C with 5% CO₂.
    • Seed cells in 6-well plates (2×10⁵ cells/well) for protein analysis or 96-well plates (5×10³ cells/well) for viability assays.
    • After 24 hours, treat cells with the following conditions for 72 hours:
      • Vehicle control (DMSO, equivalent concentration)
      • Trastuzumab alone (10 μg/mL)
      • Alvespimycin alone (dose range: 10 nM - 1 μM)
      • Combination of trastuzumab and alvespimycin
    • Include replicates (n=3) for each condition.
  • Protein Extraction and Western Blotting:

    • After treatment, lyse cells in ice-cold RIPA buffer with protease/phosphatase inhibitors.
    • Quantify protein concentration using BCA assay.
    • Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies (diluted 1:1000) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
    • Detect signals using ECL reagent and image with chemiluminescence detection system.
  • Cell Viability Assessment:

    • For viability assays, add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
    • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate percentage viability relative to vehicle control.
4.1.4 Data Analysis
  • Quantify band intensities from Western blots using image analysis software.
  • Normalize target protein levels to GAPDH or other loading controls.
  • Calculate combination indices using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
  • Perform statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered significant).
Protocol 2: Pharmacodynamic Assessment of HSP90 Inhibition in Peripheral Blood Lymphocytes
4.2.1 Purpose and Scope

This protocol describes the pharmacodynamic assessment of HSP90 inhibition in peripheral blood lymphocytes (PBLs), based on methods used in the phase I clinical trial of alvespimycin plus trastuzumab. Monitoring HSP70 induction in PBLs provides a non-invasive biomarker of HSP90 target engagement that can guide dose optimization in preclinical and clinical studies.

4.2.2 Materials and Reagents
  • Blood collection tubes (EDTA or heparinized)
  • Lymphocyte separation medium (Ficoll-Paque)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Protein extraction buffer (as in Protocol 1)
  • RPMI-1640 culture medium
  • Anti-HSP70 antibody, anti-CDK4 antibody, anti-HSP90 antibody
  • Flow cytometry antibodies for lymphocyte identification (CD45, CD3)
4.2.3 Procedure
  • Sample Collection and Processing:

    • Collect blood samples at baseline and serially during treatment (e.g., 24h, 48h, 7d, 21d post-dose).
    • Dilute blood 1:1 with PBS and carefully layer over lymphocyte separation medium.
    • Centrifuge at 400×g for 30 minutes at room temperature with brake disengaged.
    • Collect the peripheral blood mononuclear cell (PBMC) layer at the interface.
    • Wash PBMCs twice with PBS and count cells.
  • Protein Analysis:

    • Lyse approximately 1×10⁶ PBMCs in protein extraction buffer.
    • Process samples for Western blotting as described in Protocol 1, using antibodies against HSP70, CDK4, and HSP90.
    • Quantify band intensities and normalize to baseline levels.
  • Alternative Flow Cytometry Method:

    • For fixed cells, permeabilize PBMCs using ice-cold methanol and incubate for 10 minutes.
    • Stain with anti-HSP70 antibody conjugated to fluorophore and lymphocyte surface markers.
    • Analyze by flow cytometry, gating on lymphocyte population.
4.2.4 Data Analysis
  • Calculate fold-increase in HSP70 and decrease in CDK4 compared to baseline.
  • Establish correlation between alvespimycin exposure (dose/plasma concentration) and HSP70 induction.
  • Compare pharmacodynamic effects across dose levels using non-parametric statistical tests.

Research Applications and Translational Implications

Overcoming Trastuzumab Resistance

The combination of alvespimycin and trastuzumab holds particular promise for addressing the critical challenge of trastuzumab resistance in HER2-positive breast cancer. Resistance mechanisms include truncated p95HER2 variants that lack the trastuzumab-binding domain, activation of alternative survival pathways (PI3K/AKT, MAPK), and alterations in apoptotic regulation. HSP90 inhibition effectively targets multiple of these resistance mechanisms simultaneously by promoting degradation of various HER2 forms (including p95HER2) and downstream signaling components. Research indicates that HER2-positive cancers with acquired trastuzumab resistance remain dependent on HER2 signaling and therefore vulnerable to HSP90 inhibition. Additionally, HSP90 inhibitors can target cancer stem cell populations characterized by CD44high/CD24low expression and high ALDH1 activity, which are implicated in trastuzumab resistance and tumor recurrence. The ability to concurrently address multiple resistance pathways represents a significant advantage of this combination approach compared to sequential single-agent targeted therapies. [1] [4]

Broader Applications in HER2-Positive Cancers

While breast cancer has been the primary focus, the alvespimycin and trastuzumab combination has potential applications across various HER2-positive malignancies. The phase I trial included ovarian cancer patients, with one experiencing remarkable clinical benefit manifested by resolution of ascites and pleural effusion lasting nearly 25 months. This suggests that HER2-dependent tumors beyond breast cancer may respond to this therapeutic strategy. Furthermore, the combination may be particularly valuable in tumors with specific molecular features, such as HER2 amplification with concurrent PI3K pathway activation, where resistance to single-agent HER2 targeting often develops rapidly. Investigation in other HER2-driven malignancies including gastric, colorectal, and non-small cell lung cancers is warranted based on the mechanistic rationale. The ability of HSP90 inhibitors to simultaneously degrade multiple oncogenic clients (HER2, EGFR, MET, RAF) provides a compelling rationale for their use in tumors with co-activation of multiple receptor tyrosine kinases or those dependent on difficult-to-drug oncoproteins. [3]

Technical Considerations and Limitations

Several technical considerations should be addressed when developing research programs around alvespimycin and trastuzumab combinations. The schedule and sequencing of administration may influence efficacy, as preclinical models suggest that prolonged HSP90 inhibition prior to HER2-targeted therapy may enhance antitumor effects. Additionally, pharmacokinetic properties of alvespimycin, including its volume of distribution (385 L) and half-life (median 18.2 hours), support weekly administration but may necessitate adjustment in patients with impaired renal or hepatic function. The ocular toxicity observed in clinical trials (keratitis, blurry vision) requires careful monitoring in preclinical models and may represent a class effect of HSP90 inhibitors. From a practical standpoint, the limited commercial availability of alvespimycin following halted clinical development may necessitate the use of alternative HSP90 inhibitors in research settings, though structural and functional similarities among this class suggest that findings may be translatable. Researchers should also consider exploring novel formulation strategies to improve the therapeutic index of HSP90 inhibitors while minimizing off-target effects. [3] [2] [5]

Conclusion and Future Directions

The combination of this compound with trastuzumab represents a promising therapeutic strategy for HER2-positive cancers, particularly for patients who have developed resistance to standard HER2-targeted therapies. The mechanistic synergy between direct HER2 inhibition and degradation of multiple oncogenic clients through HSP90 inhibition provides a strong rationale for continued investigation. Clinical evidence from the phase I trial demonstrates a manageable safety profile with the maximum tolerated dose of alvespimycin established at 80 mg/m² weekly in combination with standard trastuzumab dosing, along with encouraging antitumor activity in heavily pretreated patients.

Future research should focus on several key areas: First, identifying predictive biomarkers beyond HER2 positivity that can select patients most likely to benefit from this combination approach. Potential biomarkers include levels of HSP90 client proteins, HSP70 induction capacity, or specific genetic alterations in signaling pathways. Second, developing rational combination strategies with other targeted agents, such as CDK4/6 inhibitors, PI3K pathway inhibitors, or immune checkpoint inhibitors, may further enhance efficacy. Third, optimizing dosing schedules and sequences to maximize therapeutic index while minimizing overlapping toxicities. Finally, addressing technical challenges related to formulation and drug delivery may improve the practicality and accessibility of HSP90 inhibitor-based regimens.

The experimental protocols outlined in this document provide a foundation for researchers to systematically evaluate the biological effects, pharmacodynamic markers, and combination potential of alvespimycin with trastuzumab. As the field of targeted therapy continues to evolve, multi-modal approaches that simultaneously address primary oncogenic drivers and resistance mechanisms offer the greatest promise for achieving durable responses in aggressive malignancies.

Workflow Diagram of Clinical Protocol

G PatientSelection Patient Selection HER2+ Advanced Solid Tumors Screening Baseline Assessment Imaging, Cardiac Function, Labs PatientSelection->Screening DoseCohort Dose Cohort Assignment 60, 80, or 100 mg/m² Screening->DoseCohort TreatmentSchedule Weekly Treatment Schedule Trastuzumab → Alvespimycin HCl DoseCohort->TreatmentSchedule ResponseMonitoring Response Monitoring Radiologic Assessment q8w TreatmentSchedule->ResponseMonitoring Continuous BiomarkerCollection Pharmacodynamic Sampling PBL Collection at Multiple Timepoints TreatmentSchedule->BiomarkerCollection Serial DLTAssessment DLT Assessment First Cycle (21 days) TreatmentSchedule->DLTAssessment Primary ResponseMonitoring->TreatmentSchedule Continue until Progression/Toxicity DoseModification Dose Modification Guidelines Based on Toxicity Grade DLTAssessment->DoseModification If Required DoseModification->TreatmentSchedule Adjust per Protocol

Figure 2: Clinical Trial Workflow for Alvespimycin and Trastuzumab Combination Therapy. The diagram outlines key steps in the clinical protocol, from patient selection through treatment and monitoring. Critical components include dose cohort assignment, weekly treatment administration, systematic response assessment, and pharmacodynamic biomarker collection to establish proof of concept.

References

Alvespimycin hydrochloride PBPK modeling parameters

Author: Smolecule Technical Support Team. Date: February 2026

PBPK Model Structure and Workflow

The following diagram illustrates the structure of the whole-body PBPK model for alvespimycin in mice, which forms the basis for interspecies extrapolation [1].

AlvespimycinPBPKModel Alvespimycin PBPK Model Structure VenousBlood Venous Blood (Dosing Site) Lung Lung VenousBlood->Lung   ArterialBlood Arterial Blood Liver Liver ArterialBlood->Liver   Kidney Kidney ArterialBlood->Kidney   Heart Heart ArterialBlood->Heart   Brain Brain ArterialBlood->Brain   Spleen Spleen ArterialBlood->Spleen   RestOfBody Rest of Body ArterialBlood->RestOfBody   Liver->VenousBlood   BiliaryElim Biliary Elimination Liver->BiliaryElim   OtherElim Additional Elimination Liver->OtherElim   Kidney->VenousBlood   RenalElim Renal Elimination Kidney->RenalElim   Heart->VenousBlood   Lung->ArterialBlood   Brain->VenousBlood   Spleen->VenousBlood   RestOfBody->VenousBlood  

This PBPK model employs a permeability-limited structure and incorporates saturable tissue binding to characterize the time course of alvespimycin disposition [1]. Elimination pathways include renal excretion, biliary clearance, and an additional pathway to account for the full clearance not explained by the first two [1].

Critical PBPK and Pharmacological Parameters

Table 1: Key Parameters for PBPK Model Implementation

This table consolidates the physiological, drug-specific, and clinical parameters essential for building and scaling the alvespimycin PBPK model [1] [2].

Parameter Type Specific Parameter Value (Species) Description / Significance
Physiological (Model Structure) Tissues Included Liver, Kidney, Heart, Lung, Brain, Spleen, Rest of Body [1] Permeability-limited model structure with saturable tissue binding [1].
Blood Flows Species-specific values Connects tissue compartments; critical for interspecies extrapolation [1].
Drug-Specific Parameters Renal Clearance (CL~urine~) 10.6-14.8% of dose (Mice) [1] Percentage of IV dose excreted unchanged in urine over 24 hours.
Biliary Clearance (CL~bile~) ~2.32% of dose (Rat, assumed for Mouse) [1] Percentage of IV dose excreted in bile over 24 hours.
Additional Clearance (CL~Re~) Incorporated in model [1] Accounts for unmeasured elimination pathways.
Protein Binding Minimal [2] Justifies high fraction of unbound drug in the model.
Clinical PK Parameters Volume of Distribution (V~d~) 385 L (Human, at 80 mg/m²) [2] Large V~d~ suggests extensive tissue distribution.
Clearance (CL) 18.9 L/hr (Human, at 80 mg/m²) [2] Mean total systemic clearance.
Half-Life (t~½~) Median 18.2 hr (Range: 9.9-54.1 hr) [2] Variable terminal half-life in humans.
C~max~ at 80 mg/m² 2680 nmol/L [2] Peak plasma concentration at the recommended phase II dose.
Table 2: Clinical Dosing and Safety Parameters from Phase I Trial

This table summarizes key findings from a phase I clinical trial, which are crucial for validating the PBPK model's human predictions [3].

Parameter Finding / Value Context
Recommended Phase II Dose 80 mg/m² (weekly, IV) [3] Maximum Tolerated Dose (MTD).
Dose-Limiting Toxicities (DLTs) Occurred at ≥ 80 mg/m² [2] Most toxic effects were experienced at this dose level or higher.
Common Adverse Events Nausea, vomiting, fatigue, liver enzyme changes, ocular disturbances [2] Generally reversible.
Evidence of Target Engagement HSP72 induction in PBMCs (≥ 20 mg/m²); Client protein (CDK4, LCK) depletion in tumor samples [3] Confirms biologically effective dose (BED) is achieved.

Experimental Protocols and Model Development

PBPK Model Construction and Validation

This methodology is based directly on the work by the developers of the alvespimycin PBPK model [1].

  • Data Collection and Literature Search: A comprehensive literature search should be performed using keywords such as "Alvespimycin", "17-DMAG", "KOS-1022", "NSC707545", and "pharmacokinetics" to gather all available PK data from preclinical and clinical studies [1].
  • Software and Modeling Platform: While the specific software used in the source study is not named, PBPK modeling is commonly performed using platforms like GastroPlus, Simcyp Simulator, PK-Sim, or MATLAB with add-on tools.
  • Model Structure Definition: Construct a whole-body PBPK model comprising key tissue compartments: liver, kidney, heart, lung, brain, spleen, and a "rest of body" compartment [1]. The model should be permeability-limited and incorporate saturable tissue binding to accurately capture distribution kinetics [1].
  • Parameter Incorporation: Populate the model with:
    • Physiological Parameters: Use species-specific values for organ weights, volumes, and blood flow rates [1].
    • Drug-Specific Parameters: Incorporate the clearance values for renal (CL~urine~) and biliary (CL~bile~) pathways. An additional clearance parameter (CL~Re~) must be included to account for the portion of the dose not recovered via urine or bile [1].
  • Model Validation: The model should be initially built and calibrated using rich tissue distribution data from mice (e.g., after a 75 mg/kg IV dose) [1]. Its predictive performance is then tested by simulating data from tumor-bearing mice and by extrapolating to rats and humans. Success is determined by a reasonable match between simulated and observed concentration-time profiles in plasma and tissues [1].
Clinical Protocol for Pharmacokinetic Sampling

This protocol is derived from a phase I clinical trial design [3].

  • Drug Administration: 17-DMAG is administered as an intravenous (IV) infusion over one hour [3]. The solution is prepared at a concentration of 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose [3].
  • Pharmacokinetic Blood Sampling: During the first treatment cycle, collect blood samples (e.g., 5 mL into heparinized tubes) at the following time points relative to the infusion:
    • Pre-dose (baseline)
    • During infusion: 30 and 60 minutes after start
    • Post-infusion: 5, 15, 30, 60, and 90 minutes, then 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after the end of the infusion [3].
  • Sample Analysis: Plasma concentrations of alvespimycin are quantified using a validated high-performance liquid chromatography-mass spectroscopy (HPLC-MS) method [3].

Key Conclusions and Applications

The developed PBPK model for alvespimycin successfully characterizes its disposition in mice and shows utility for extrapolation to rats and humans [1]. This model provides a mechanistic framework for:

  • Predicting drug exposure in tissues that are difficult to sample.
  • Interpreting dose-response relationships observed in preclinical and clinical studies.
  • Optimizing dosing regimens for future clinical trials, especially when considering the recommended phase II dose of 80 mg/m² (weekly, IV) and its associated pharmacokinetic and safety profile [3] [2].

A key strength of this approach is its ability to integrate diverse data, from high-resolution fecal PK in mice [4] to human clinical trial results [3], into a single, physiologically-relevant modeling framework.

References

Alvespimycin hydrochloride tissue distribution analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Quantifying Alvespimycin Hydrochloride

This method is adapted from procedures used to characterize CD19-targeted nanoparticles loaded with 17-DMAG (this compound) [1]. It outlines a high-performance liquid chromatography (HPLC) protocol suitable for determining drug concentration and, by extension, can be applied to tissue distribution studies.

Materials and Equipment
  • Analytical Standard: this compound (17-DMAG hydrochloride) [2].
  • HPLC System: LC-2030 Plus or equivalent, equipped with a UV-Vis or PDA detector [1].
  • Chromatography Column: Inertsil ODS-3 C18 column (5 µm, 4.6 x 150 mm) or similar reverse-phase column [1].
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Biological Samples: Tissue homogenates (e.g., from liver, kidney, tumor) or plasma from dosed animal models.
Sample Preparation Workflow

The following diagram illustrates the core steps for preparing tissue samples for HPLC analysis:

G Start Homogenized Tissue Sample A Protein Precipitation (Add 3-4 Volumes of Ice-cold Acetonitrile) Start->A B Vortex Mix (2 min) A->B C Centrifuge (14,000 rpm, 15 min, 4°C) B->C D Collect Supernatant C->D E Filter (0.22 µm membrane) D->E F Inject into HPLC System E->F

HPLC Instrumental Parameters

The table below summarizes a suggested HPLC configuration for the analysis of this compound.

Parameter Specification Notes
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) Gradient elution recommended (e.g., from 30% to 80% acetonitrile over 15 min).
Flow Rate 1.0 mL/min Adjust for optimal pressure and resolution.
Column Temperature 30 °C Maintains retention time consistency.
Detection Wavelength 254 nm Confirm maximum absorbance for 17-DMAG using a PDA detector.
Injection Volume 20 µL Can be adjusted based on sample concentration.

Application Note: Assessing Tissue Distribution

To conduct a full tissue distribution study, the analytical method above is integrated into a broader in vivo protocol.

Experimental Workflow for Distribution Study

The overall workflow, from animal dosing to data analysis, is visualized below.

G Administer Administer 17-DMAG (e.g., 10-20 mg/kg, i.p.) Sacrifice Sacrifice Animals at Predetermined Time Points Administer->Sacrifice Collect Collect Tissues (Liver, Kidney, Spleen, Tumor, Plasma) Sacrifice->Collect Homogenize Weigh and Homogenize Tissues Collect->Homogenize Analyze Analyze Homogenates via HPLC Protocol Homogenize->Analyze Calculate Calculate Drug Concentration (µg/g tissue or µg/mL plasma) Analyze->Calculate

Key Steps in the Workflow:
  • Animal Dosing: Administer this compound to animal models (e.g., murine cancer models) at a relevant dose. Studies have used doses like 10-20 mg/kg intraperitoneally (i.p.) [1].
  • Tissue Collection: At selected time points post-dose, collect tissues of interest. Immediate freezing at -80°C is recommended to preserve sample integrity.
  • Sample Processing: Follow the sample preparation workflow outlined in the first diagram. A calibration curve must be prepared by spiking known amounts of the alvespimycin standard into blank tissue homogenates.
  • Data Analysis: Calculate the drug concentration in each sample using the standard curve. Results can be expressed as mean ± standard deviation (SD) for each tissue at each time point.

Method Development Notes and Troubleshooting

  • Method Validation: Before analyzing study samples, validate the HPLC method for specificity, linearity, accuracy, precision, and recovery according to standard bioanalytical guidelines (e.g., FDA guidance).
  • Mass Spectrometry Detection: For higher sensitivity and specificity, especially in complex tissue matrices, the HPLC method can be coupled with Mass Spectrometry (LC-MS/MS). This is considered the gold standard for quantitative bioanalysis.
  • Nanoparticle Formulations: Recent research focuses on nanoparticle delivery systems for 17-DMAG (e.g., CD19@NP/17-DMAG) [1]. Analyzing tissue distribution for such formulations would follow the same core principles but may require additional steps to distinguish between encapsulated and released drug.

References and Further Context

  • This compound is a potent HSP90 inhibitor with an EC₅₀ of 62 nM [2].
  • It has been investigated in phase I clinical trials, though its development was halted due to an "unfavorable overall toxicity profile" [3].
  • Recent studies (as of 2025) are exploring targeted delivery of 17-DMAG using nanoparticles to improve its efficacy and potentially reduce off-target toxicity in B-cell malignancies [1].

References

Alvespimycin hydrochloride hepatotoxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hepatotoxicity & Mechanisms

Q1: What are the known hepatotoxicity risks associated with alvespimycin (17-DMAG)?

Alvespimycin, while developed to be less hepatotoxic than its predecessor geldanamycin, still carries a risk of liver injury. The primary mechanisms identified are related to its chemical structure and its action as an HSP90 inhibitor [1].

  • Structural Toxicity: The benzoquinone ring in its structure can be metabolized in a one-electron reduction process, leading to the formation of unstable semiquinone radicals and reactive oxygen species (ROS). This causes oxidative stress, which can damage essential cellular structures [1].
  • Glutathione Depletion: The same benzoquinone moiety can act as a Michael acceptor, leading to a direct conjugation with and depletion of glutathione (GSH), a key cellular antioxidant. This compromises the cell's ability to neutralize ROS and other toxins [1].
  • Clinical Evidence: A phase I clinical trial reported liver function test abnormalities as a common adverse event. Notably, one treatment-related death due to hepatotoxicity occurred at a high dose (106 mg/m²), while no dose-limiting toxicity was observed at the recommended phase II dose (80 mg/m²) [2].

Q2: How does the hepatotoxicity of alvespimycin compare to other Hsp90 inhibitors like geldanamycin and tanespimycin (17-AAG)?

Alvespimycin was designed to have improved properties over earlier Hsp90 inhibitors. The following table summarizes the key comparisons:

Property Geldanamycin Tanespimycin (17-AAG) Alvespimycin (17-DMAG)
Hepatotoxicity Pronounced; precluded clinical development [1]. Observed, but manageable in clinical trials [3]. Reduced compared to geldanamycin; liver function changes are a known adverse event [4] [2].
Water Solubility Low (hydrophobic) [1]. Poor [3]. Higher, improved [3] [4].
Oral Bioavailability Limited [1]. Low [3]. High [3].
Key Structural Feature Benzoquinone ring [1]. Benzoquinone ring [3]. Benzoquinone ring (with a dimethylaminoethyl side chain) [3] [1].

Monitoring & Mitigation Strategies

Q3: What biomarkers and assays should I use to monitor for hepatotoxicity in my experiments?

A combination of conventional clinical chemistry and advanced mechanistic assays is recommended for a comprehensive assessment.

Assessment Type Biomarker/Assay Purpose and Significance
Conventional Clinical Chemistry ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase) [5] Gold standard for detecting hepatocellular integrity loss. A value ≥5x ULN is a key diagnostic threshold for DILI [5].
ALP (Alkaline Phosphatase) [5] Indicator of cholestatic injury. A value ≥2x ULN is a key diagnostic threshold [5].
Total Bilirubin [5] Functional marker. Its elevation, particularly with increased ALT, indicates severe injury (Hy's Law) [5].
Mechanistic & Predictive Assays ToxPredictor / RNA-seq on Primary Human Hepatocytes (PHHs) [6] A modern toxicogenomics approach. Predicts DILI risk by detecting early transcriptional changes related to oxidative stress, mitochondrial dysfunction, etc., often before cell death occurs [6].
Glutathione (GSH) Depletion Assays [1] Measures the depletion of this critical antioxidant, a specific mechanism for benzoquinone-containing compounds like alvespimycin [1].
Reactive Oxygen Species (ROS) Detection Assays [1] Quantifies the levels of oxidative stress directly induced by the drug's metabolism [1].
Lactate Dehydrogenase (LDH) Release & ATP Assays [6] Standard cell viability and cytotoxicity endpoints.

Q4: What experimental strategies can I use to mitigate alvespimycin's hepatotoxicity?

Several strategies, from experimental design to formulation, can be employed to manage and study hepatotoxicity.

  • Dose Optimization: The clinical evidence strongly suggests a narrow therapeutic window. Adhere to the Recommended Phase II Dose of 80 mg/m² (from human trials) as a critical reference point for in vivo studies and avoid exceeding it [2].
  • Use Predictive Models Early: Incorporate transcriptomics-based models like ToxPredictor using Primary Human Hepatocytes (PHHs) during early drug screening. This can flag hepatotoxic liabilities before committing to costly in vivo studies [6].
  • Mechanistic Investigations: Actively investigate the role of NQO1 (NAD(P)H:quinone oxidoreductase 1). This enzyme can metabolize the benzoquinone via a two-electron reduction to a less toxic hydroquinone. High NQO1 activity in certain models may be protective, while its absence could exacerbate toxicity [1].
  • Formulation Approaches: Explore prodrug strategies or nanocarrier delivery systems. These can be designed to improve solubility, alter tissue distribution, and reduce peak plasma concentrations of the free drug, thereby potentially lowering liver exposure and toxicity [1].

Experimental Protocols

Q5: Can you provide a detailed protocol for assessing hepatotoxicity in primary human hepatocytes?

This protocol is adapted from methodologies used to build the DILImap toxicogenomics resource [6].

Title: Cytotoxicity and Transcriptomic Profiling of Alvespimycin in Primary Human Hepatocytes (PHHs)

Objective: To determine the IC₁₀ and IC₅₀ values for cytotoxicity and to capture the early transcriptional changes induced by alvespimycin, enabling DILI risk prediction.

Materials:

  • Cells: Primary Human Hepatocytes (PHHs), sandwich-cultured.
  • Test Compound: Alvespimycin hydrochloride. Prepare a stock solution in DMSO.
  • Assay Kits: Lactate Dehydrogenase (LDH) release assay kit, Cellular ATP content assay kit (e.g., CellTiter-Glo).
  • RNA Isolation Kit: High-quality kit suitable for RNA-seq.
  • Equipment: Cell culture incubator, plate reader, centrifuge, RNA-seq platform.

Method:

  • Cell Seeding and Culture: Seed PHHs in collagen-coated plates and allow them to form mature, polarized cultures over 4-5 days in appropriate medium.
  • Dosing:
    • Prepare a 8-point half-log dilution series of alvespimycin (e.g., from 100 µM to 0.003 µM). Include a DMSO vehicle control (typically 0.1% v/v).
    • Treat the PHHs in triplicate for 24 hours. The 24-hour time point is optimal for capturing strong transcriptional responses without significant loss of hepatocyte differentiation [6].
  • Viability and Cytotoxicity Assessment (at 24 hours):
    • Collect supernatant for the LDH release assay per manufacturer's instructions to measure membrane integrity.
    • Lyse cells for the ATP content assay per manufacturer's instructions to measure metabolic activity.
    • Calculate IC₁₀ and IC₅₀ values from the dose-response curves. The IC₁₀ (concentration that causes 10% cell death) is particularly useful for selecting the highest non-cytotoxic dose for transcriptomics [6].
  • RNA Sequencing (at 24 hours):
    • Isolate total RNA from cells treated with vehicle, at the IC₁₀, and at two intermediate concentrations (e.g., ~IC₂₀ and a low, pharmacologically relevant concentration). Ensure high RNA quality (RIN > 8).
    • Prepare libraries and perform RNA-seq.
  • Data Analysis:
    • Differential Gene Expression: Use tools like DESeq2 to identify significantly up- and down-regulated genes compared to the vehicle control [6].
    • Pathway Enrichment Analysis: Perform enrichment analysis (e.g., using WikiPathways) on the differentially expressed genes [6].
    • DILI Prediction: Input the pathway enrichment scores into a model like ToxPredictor to obtain a quantitative DILI risk score and safety margin prediction [6].

Signaling Pathways & Workflows

The diagrams below illustrate the key mechanisms and experimental plans discussed.

Diagram 1: Mechanisms of Alvespimycin Hepatotoxicity This diagram shows the two primary pathways through which the benzoquinone ring in alvespimycin causes liver cell damage.

G Alvespimycin Alvespimycin Metabolism Metabolic Activation Alvespimycin->Metabolism GSH Glutathione (GSH) Depletion Alvespimycin->GSH Direct Conjugation Path1 1-Electron Reduction Metabolism->Path1 Path2 2-Electron Reduction (NQO1) Metabolism->Path2 Semiquinone Unstable Semiquinone Radical Path1->Semiquinone Hydroquinone Hydroquinone Form (Less Toxic) Path2->Hydroquinone ROS Reactive Oxygen Species (ROS) Oxidative Stress CellDamage Cellular Damage & Hepatotoxicity ROS->CellDamage GSH->CellDamage Semiquinone->ROS

Diagram 2: ToxPredictor Experimental Workflow for DILI Risk Assessment This diagram outlines the step-by-step process for using transcriptomics to predict drug-induced liver injury risk in primary human hepatocytes.

G Step1 Treat PHHs with Alvespimycin (24h) Step2 Measure Viability (LDH, ATP) Step1->Step2 Step3 Isolate RNA & Perform RNA-seq Step2->Step3 Step4 Bioinformatics Analysis: Differential Gene Expression & Pathway Enrichment Step3->Step4 Step5 Model Prediction: ToxPredictor computes DILI Risk Score Step4->Step5 Output Output: Safety Margin & Mechanistic Insights Step5->Output

References

Ocular Toxicity of Hsp90 Inhibitors: Mechanisms and Insights

Author: Smolecule Technical Support Team. Date: February 2026

The ocular toxicity observed with Hsp90 pan-inhibitors like alvespimycin is considered an on-target effect, meaning it results directly from inhibiting Hsp90's chaperone function in retinal cells [1].

  • Key Mechanisms: Research indicates that ocular damage involves apoptosis, ROS production, and growth inhibition in retinal cells. The Transient Receptor Potential cation channel subfamily M member 1 (TRPM1), a client protein of Hsp90, appears to play a central role. When Hsp90 is inhibited, TRPM1 maturation is disrupted, leading to retinal cell dysfunction and death [1].
  • Role of Drug Accumulation: Studies on beagle dogs and rats showed that ocular toxicity correlates strongly with drug concentration in the retina and a lack of drug elimination from this tissue. This suggests the pharmacokinetic profile of an Hsp90 inhibitor is a major determinant of its ocular toxicity [1].

Emerging Strategies and Alternative Approaches

Given the challenges with pan-inhibitors, the research focus has shifted towards designing safer molecules.

  • Isoform-Selective Inhibition: A primary strategy is developing Hsp90β-selective inhibitors. Evidence suggests the ocular toxicity (and cardio-toxicity) of pan-inhibitors is attributed primarily to the inhibition of the Hsp90α isoform. Inhibitors like NDNB1182, which is over 150-fold more selective for Hsp90β, have shown promising anti-cancer activity in preclinical models while avoiding the ocular toxicity typical of pan-inhibitors in in vitro tests [1].
  • Compounds with Improved Profiles: TAS-116 (pimitespib) is an Hsp90 inhibitor recently approved in Japan for gastrointestinal cancer. Active clinical trials have demonstrated promising results with low toxicity. A key reason is its lack of significant accumulation in ocular tissue compared to other Hsp90 inhibitors [2] [1].

Experimental Workflow for Preclinical Ocular Safety Assessment

For researchers profiling new Hsp90 inhibitors, the following workflow outlines key preclinical experiments to assess potential ocular risk, based on methodologies in the search results.

Start In Vitro Ocular Toxicity Assessment A1 Human retinal pigment epithelial (RPE) cell model Start->A1 A2 Key Assays: - Apoptosis (e.g., caspase activation) - ROS production - Growth inhibition - TRPM1 client protein disruption A1->A2 D Data Integration & Risk Assessment A2->D In Vitro Data B In Vivo Ocular Safety Profiling C1 Animal Model (e.g., beagle dog) B->C1 C2 Key Evaluations: - Electroretinography (ERG) - Pupillary light reflex - Histopathology of retina - Drug concentration in ocular tissue C1->C2 C2->D In Vivo Data E Proceed to candidate selection with improved safety profile D->E

FAQs on Hsp90 Inhibitor Ocular Toxicity

What is the primary mechanism behind Hsp90 inhibitor-induced ocular toxicity? The toxicity is an on-target effect. Inhibiting Hsp90 in retinal cells disrupts the maturation and function of critical client proteins like TRPM1, leading to apoptosis, ROS production, and photoreceptor damage [1].

Are there any Hsp90 inhibitors in development that avoid this toxicity? Yes. Research is focused on two strategies:

  • Hsp90β-selective inhibitors (e.g., NDNB1182), which avoid inhibiting the Hsp90α isoform implicated in toxicity [1].
  • Pan-inhibitors with favorable pharmacokinetics (e.g., TAS-116), which do not significantly accumulate in ocular tissue [2] [1].

Why was the clinical development of alvespimycin (17-DMAG) suspended? Alvespimycin was suspended from clinical development primarily due to higher overall toxicity compared to earlier analogs like 17-AAG, which limited its therapeutic potential [2].

Comparative Analysis of Hsp90 Inhibitors

The table below summarizes the key differences between alvespimycin and the newer-generation inhibitors.

Inhibitor Type Ocular Toxicity Profile Key Findings & Clinical Status
Alvespimycin (17-DMAG) Pan-Hsp90 inhibitor High Development suspended due to higher toxicity (including hepatotoxicity) [2].
TAS-116 (Pimitespib) Pan-Hsp90 inhibitor Low Approved in Japan; avoids ocular toxicity due to lack of ocular accumulation [2] [1].
NDNB1182 Hsp90β-selective inhibitor Avoided (preclinical) >150-fold selectivity for Hsp90β; avoids retinal toxicity in vitro by not inhibiting Hsp90α [1].

References

optimizing Alvespimycin hydrochloride dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the recommended dosing schedule for Alvespimycin in a clinical setting? A Phase I study established a weekly intravenous (IV) schedule. The Maximum Tolerated Dose (MTD) was 106 mg/m², and the recommended Phase II dose is 80 mg/m² administered weekly via IV infusion [1].

  • What are the most common toxicities and how can they be managed? Common adverse events include gastrointestinal toxicities, liver function changes, and ocular toxicities [1]. Preclinical notes also mention potential renal dysfunction and peripheral neuropathy [2]. Management involves regular monitoring of liver enzymes and symptomatic support. Dose reduction or treatment delay may be necessary for severe toxicity.

  • How can I pharmacodynamically confirm that Alvespimycin is hitting its target, HSP90? You can confirm target engagement by measuring the induction of HSP70 and the depletion of HSP90 client proteins. This has been successfully demonstrated in both peripheral blood mononuclear cells (PBMCs) and tumor biopsies [1] [3]. A significant increase in HSP72 (an inducible isoform of HSP70) is a reliable biomarker [1].

  • My in vitro experiments show variable efficacy. What is a typical IC50 range? The potency of Alvespimycin is cell line-dependent. In studies on Chronic Myeloid Leukemia (CML) cells, the IC50 for metabolic activity after 48 hours of exposure ranged from 31 nM to 50 nM [3]. Resistant cell lines can sometimes show increased sensitivity [3].

  • What is the evidence for combining Alvespimycin with other agents? Preclinical studies suggest promise for combination therapies. Research in a pulmonary fibrosis model showed that combining Alvespimycin with a proteasome activator (Oleuropein) enhanced the degradation of TGF-β receptors and produced superior anti-fibrotic effects [4]. This indicates that rational combinations based on mechanism can be highly effective.

Experimental Protocols & Data

Pharmacodynamic Assessment of Target Inhibition

This protocol allows you to verify that Alvespimycin is effectively inhibiting HSP90 in your experimental system.

1. Sample Collection:

  • In vitro: Treat cells with Alvespimycin and collect cell pellets at various time points (e.g., 24h, 48h).
  • In vivo (surrogate tissue): Collect PBMCs from treated subjects pre-dose and at several time points post-dose (e.g., 24h, 48h, 96h) [1].
  • In vivo (tumor): Perform pre- and post-treatment tumor biopsies (e.g., 24-48 hours after the first dose) [1].

2. Western Blot Analysis:

  • Lyse samples and quantify total protein.
  • Separate proteins by SDS-PAGE and transfer to a membrane.
  • Probe the membrane with the following antibodies [1] [3]:
    • Anti-HSP70/HSP72: A significant increase in expression confirms HSP90 inhibition.
    • Anti-CDK4: A decrease in this client protein indicates successful HSP90 blockade.
    • Anti-LCK or other relevant client proteins (e.g., BCR-ABL in CML models [3]).
    • Loading control (e.g., GAPDH, Actin).

3. Expected Results: A successful treatment will show a dose-dependent increase in HSP70 levels and a concurrent decrease in client protein levels compared to pre-treatment or vehicle controls [1] [3].

Quantitative Dosing and Toxicity Data

The table below summarizes key quantitative data from a Phase I clinical trial to guide your experimental design and expectations.

Parameter Details & Findings
Recommended Phase II Dose 80 mg/m² (weekly IV) [1]
Maximum Tolerated Dose (MTD) 106 mg/m² (weekly IV) [1]
Dose-Limiting Toxicities (DLTs) Occurred at 106 mg/m²; included one treatment-related death. No DLTs observed at 80 mg/m² [1]
Common Adverse Events Gastrointestinal toxicities, elevated liver enzymes, ocular toxicities [1]
Pharmacodynamic Effect (in PBMCs) Significant HSP72 induction at doses ≥ 20 mg/m²; effect sustained for 96 hours at doses ≥ 40 mg/m² [1]
Pharmacokinetics AUC and Cmax increased proportionally with doses ≤ 80 mg/m² [1]
Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of Alvespimycin and a logical workflow for conducting experiments.

G cluster_mechanism Mechanism of Action of Alvespimycin cluster_workflow Experimental Optimization Workflow Start Alvespimycin binds to HSP90's ATP-binding site Disruption Disrupts multichaperone complex Start->Disruption Degradation Client proteins are ubiquitinated and targeted for proteasomal degradation Disruption->Degradation Downstream Oncogenic signaling pathways are inhibited Degradation->Downstream Effects Cellular Outcomes: - Apoptosis - Cell Cycle Arrest - Reduced Proliferation Downstream->Effects W1 1. In Vitro Dose-Finding (Resazurin/MTS assay) W2 2. Confirm Target Engagement (Western Blot for HSP70 & Client Proteins) W1->W2 W3 3. Assess Mechanism of Cell Death (Annexin V/PI, Caspase Activity, JC-1) W2->W3 W4 4. Evaluate Cell Cycle Effects (Propidium Iodide Staining) W3->W4 W5 5. In Vivo Efficacy & Tolerability (Animal models, monitor toxicity) W4->W5 W6 6. Consider Rational Combinations (e.g., with Proteasome Activators) W5->W6

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of efficacy in vitro Concentration too low; exposure time too short; cell line not dependent on HSP90 client proteins. Perform a full dose-response curve (e.g., 10-250 nM) over 48-72 hours [3]. Validate target engagement via Western Blot in your specific cell model.
High toxicity in animal models Dose exceeds the tolerable range; dosing frequency is too high. Refer to the clinical MTD of 106 mg/m² and the recommended dose of 80 mg/m² as a benchmark [1]. Consider switching from daily to a weekly schedule, which was better tolerated in clinical trials [1] [2].
Inconsistent PD biomarker data Incorrect timing of sample collection; protein degradation. HSP72 induction in PBMCs is significant from 24h and can be sustained for 96h [1]. Optimize biopsy/sampling times based on PK data (e.g., 24h post-dose).
Unexpected sensitivity in resistant lines Resistant cells may have higher HSP90 dependency or altered chaperone function. This is a documented phenomenon [3]. Investigate baseline expression of HSP90, HSP70, and client proteins in your sensitive vs. resistant models.

References

Alvespimycin hydrochloride solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Storage Recommendations

Understanding the basic physicochemical properties of Alvespimycin HCl is the first step in troubleshooting. Here is a summary of key data compiled from supplier documentation and research publications:

Property Specification / Value Source / Context
Molecular Weight 653.21 g/mol [1] [2] [3]
Purity Typically >95% to 99.92% [2] [4] [5]
Solubility in DMSO ~25-26 mg/mL (approx. 38-40 mM); often reported as ≥50 mg/mL with warming and sonication. [1] [2] [6]
Solubility in Water ~3-4 mg/mL (approx. 4.6-6.1 mM) [1] [2] [6]
Storage (Solid) Store solid at -20°C, sealed, and away from moisture. [1] [2] [5]
Storage (Solution) Solutions in DMSO are hygroscopic. Aqueous solutions are not stable for long-term storage; prepare fresh daily. [1] [2] [7]

Troubleshooting Guide for Solubility Issues

If you are encountering problems when preparing your stock solution, follow this decision-making workflow:

G Start Prepare Alvespimycin HCl Stock Solution Step1 Weigh desired amount of powder. Use a clean, dry vial. Start->Step1 Step2 Add a calculated volume of pure, anhydrous DMSO. Step1->Step2 Step3 Warm tube to 37°C for 5-10 minutes. Then, sonicate for 5-10 minutes. Step2->Step3 Step4 Inspect the solution. Is it clear and free of particles? Step3->Step4 Step5 Proceed with experiment. Note: Aliquot and avoid repeated freeze-thaw of DMSO stock. Step4->Step5 Yes Step9 Check solvent quality (anhydrous DMSO). Consider making a fresh stock from a new batch of compound. Step4->Step9 No Step6 For aqueous dilution: Slowly add stock to stirring buffer or water, not vice versa. Step5->Step6 Step7 Inspect the aqueous solution. Is it clear and free of precipitate? Step6->Step7 Step8 Proceed with in vitro or in vivo experiments. Step7->Step8 Yes Step10 Increase temperature slightly. Vortex and sonicate again. Consider a lower final concentration. Step7->Step10 No

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO looks clear, but it precipitates when I add it to my cell culture media. What is the cause and how can I prevent this? This is a common issue due to the "dilution shock" when the organic stock solution meets the aqueous buffer. To minimize precipitation:

  • Slow Addition: Add the DMSO stock slowly, drop-by-drop, to the warm, stirring buffer or media.
  • Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.1% (v/v), as higher amounts can be toxic to cells.
  • Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in media) to rule out effects from the solvent itself.

Q2: What is the stability of Alvespimycin HCl in solution? Stability is a critical factor:

  • DMSO Stock: While a 10-50 mM stock in DMSO can be stored at -20°C for several months, it is highly recommended to aliquot it to avoid repeated freeze-thaw cycles, which can promote degradation and precipitation [1] [6].
  • Aqueous Solution: Aqueous solutions (e.g., in saline or buffer) are not stable and should be prepared immediately before use. One supplier explicitly advises against storing aqueous solutions for more than one day [2] [7].

Q3: I am planning an in vivo study. What are some viable formulation options for Alvespimycin HCl? Due to its reasonable water solubility, Alvespimycin HCl is more suitable for in vivo studies than its predecessor compounds. A protocol cited in the literature suggests the following formulation for in vivo administration [1]:

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • This combination helps to maintain the compound in solution upon injection and is well-tolerated in animal models.

Q4: How can I confirm that my prepared Alvespimycin HCl solution is biologically active? You can verify activity through simple pharmacodynamic assays in cells:

  • Western Blot Analysis: Treat a sensitive cell line (e.g., SKBR3 or another cancer cell line) with your prepared solution for 24 hours. A biologically active solution will cause:
    • Induction of Hsp70: A clear, dose-dependent increase in Hsp70 protein levels.
    • Depletion of Client Proteins: A decrease in Hsp90 client proteins like Her2 or Akt [1] [4]. The appearance of this signature pattern confirms that your solution is active and that the Hsp90 inhibition mechanism is functioning.

References

reducing Alvespimycin hydrochloride quinone redox cycling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Quinone Redox Cycling & Alvespimycin

Redox cycling is a process where a quinone compound undergoes repeated cycles of reduction and oxidation, generating reactive oxygen species (ROS) like the superoxide radical anion (O₂•⁻) and hydrogen peroxide (H₂O₂) [1] [2]. For research compounds like Alvespimycin, this process can be a source of experimental complication and cytotoxicity [3] [1].

The diagram below illustrates the general quinone redox cycling process and how cellular enzymes can contribute to it.

G node_blue Quinone (Q) (Oxidized Form) node_red Semiquinone (SQ•⁻) (Radical) node_blue->node_red 1e⁻ Reduction node_red->node_blue Oxidizes to Q Generates O₂•⁻ node_yellow Hydroquinone (H₂Q) (Reduced Form) node_red->node_yellow Further 1e⁻ Reduction node_yellow->node_blue Auto-oxidation Generates H₂O₂ node_green Reactive Oxygen Species (O₂•⁻, H₂O₂) node_lightgrey Enzymatic Reduction (e.g., by TrxR, NQO1) node_lightgrey->node_blue Enzymatic Initiation node_white Non-enzymatic Reduction (e.g., Ascorbate) node_white->node_blue Chemical Initiation

Key Properties & Potential Redox Mitigation Strategies for Alvespimycin

The following table summarizes the core properties of Alvespimycin and established mitigation strategies based on general quinone biochemistry [4] [3] [5].

Property / Strategy Details for Alvespimycin (17-DMAG)
Core Mechanism Potent Hsp90 inhibitor; binds to the N-terminal ATP-binding domain of Hsp90 with an IC₅₀ of 62 nM [4] [3].
Quinone Motif Contains a benzoquinone ansamycin structure, which is inherently capable of redox cycling [3].
Aqueous Solubility The hydrochloride salt is highly water-soluble (≥3.04 mg/mL), aiding in formulation [5].
Handling & Storage Store solid at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions are not stable and should be used immediately [5].
Use Antioxidants Incorporate low concentrations of reducing agents like Ascorbate or DTT in buffers to quench radicals [1] [6].
Control Atmosphere Conduct experiments under an inert atmosphere (N₂ or Ar) to prevent oxygen-driven cycling [4].
Consider Enzyme Expression Be aware that cell lines with high levels of NQO1 (DT-diaphorase) or Thioredoxin Reductase (TrxR) may exhibit enhanced redox cycling of the compound [3] [1].

Experimental Protocol: Monitoring Redox Cycling via Oxygen Consumption

A direct way to monitor redox cycling is by measuring the consumption of oxygen in the solution, which occurs as O₂ is converted to superoxide [2]. Here is a generalized workflow:

Objective: To quantify the rate of redox cycling for Alvespimycin under various experimental conditions.

Materials:

  • Alvespimycin (17-DMAG) stock solution in DMSO [5].
  • Reaction Buffer: 20 mM HEPES-KOH (pH 7.3), 100 mM KCl, 5.0 mM MgCl₂, 1.0 mM EDTA [4].
  • Reducing Agent: A system to initiate reduction, such as:
    • Enzymatic: Recombinant Thioredoxin Reductase (TrxR) with NADPH [1].
    • Chemical: Sodium ascorbate (Vitamin C) [6].
  • An oxygen-sensitive electrode or a sealed chamber connected to an oxygen meter.

Workflow Diagram:

G node_blue 1. Prepare Reaction Buffer (Consider ± Antioxidant/Inert Atmosphere) node_green 2. Add Reducing Agent (e.g., TrxR/NADPH or Ascorbate) node_blue->node_green node_red 3. Initiate Reaction by Adding Alvespimycin node_green->node_red node_yellow 4. Monitor Oxygen Concentration in real-time over 30-60 mins node_red->node_yellow

Procedure:

  • Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Fill the reaction chamber with your prepared buffer.
  • Baseline: Add the chosen reducing agent (e.g., TrxR/NADPH or ascorbate) to the buffer and allow the oxygen reading to stabilize. Record the baseline oxygen concentration.
  • Initiation: Add Alvespimycin from the stock solution to the chamber and quickly seal it to prevent air exchange.
  • Data Collection: Record the dissolved oxygen concentration continuously for 30-60 minutes. A faster drop in oxygen levels indicates more rapid redox cycling.
  • Analysis: Compare the rates of oxygen consumption under different conditions (e.g., with/without an antioxidant, or under an inert atmosphere) to confirm redox cycling and test mitigation strategies.

References

Alvespimycin hydrochloride plasma concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters for Optimization

The table below summarizes quantitative data from preclinical and clinical studies to guide your experimental design.

Parameter Species Value Experimental Context
Recommended Phase II Dose Human 80 mg/m² (weekly, IV) [1] Maximum Tolerated Dose (MTD); established in a phase I trial.
Systemic Clearance (CL) Human 19.2 L/h/m² [1] Mean value at the 80 mg/m² dose level.
Volume of Distribution (Vd) Human 90.2 L/m² [1] Suggests extensive tissue distribution.
Half-life (t₁/₂) Human 32.3 hours [1] Supports a weekly dosing schedule.
Toxic Dose (DLT) Human 106 mg/m² [1] Dose at which Dose-Limiting Toxicities occurred.
IC₅₀ (HSP90 Inhibition) Cell-free assay 62 nM [2] [3] Primary molecular target potency.
Effective Tumor Growth Inhibition Mouse (Xenograft) 10-20 mg/kg [2] Intraperitoneal injection, every four days.

Experimental Protocol: Quantifying Plasma Concentration

A detailed high-performance liquid chromatography-mass spectroscopy (HPLC-MS) method was used in clinical trials to characterize the plasma concentration-time profile of alvespimycin [1].

1. Sample Collection:

  • Schedule: Collect blood samples (e.g., 5 mL into heparinized tubes) at the following time points relative to a 1-hour intravenous infusion: pre-dose, at 30 and 60 minutes during infusion, and at 5, 15, 30, 60, and 90 minutes, then 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after the end of the infusion [1].
  • Processing: Centrifuge blood samples to separate plasma and store frozen until analysis.

2. HPLC-MS Analysis:

  • Analytical Technique: Use HPLC-MS for high sensitivity and specificity.
  • Measurement: Quantify alvespimycin concentrations in the plasma samples against a calibrated standard curve.
  • Data Output: The raw data is the measured plasma concentration at each time point.

3. Pharmacokinetic Analysis:

  • Non-compartmental Analysis (NCA): Use the concentration-time data to calculate critical parameters [1]:
    • Cₘₐₓ: Maximum observed plasma concentration.
    • AUC₀–t: Area under the plasma concentration-time curve from zero to the last measurable time point, calculated using the linear trapezoidal rule.
    • Half-life (t₁/₂): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
    • Clearance (CL): Dose / AUC.
    • Volume of Distribution (Vd): CL / λz.

This experimental workflow can be visualized as follows:

Start Study Initiation Sample Plasma Sample Collection Start->Sample Administer Dose Analyze HPLC-MS Analysis Sample->Analyze Plasma Samples Calculate PK Parameter Calculation Analyze->Calculate Concentration Data End PK Profile & Optimization Calculate->End AUC, CL, Vd, t½

Troubleshooting Common Challenges

Here are solutions to frequently encountered issues in plasma concentration optimization:

FAQ 1: How can I improve the low aqueous solubility of alvespimycin for in vivo studies?

  • Challenge: Poor solubility complicates formulation for intravenous administration.
  • Solution: Leverage alvespimycin's inherent chemical properties. It is a second-generation geldanamycin analogue with significantly higher water solubility than its predecessor, tanespimycin (17-AAG) [4]. A standard formulation used in clinical trials is 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose [1].

FAQ 2: Why are my observed plasma concentrations lower than predicted, suggesting high clearance?

  • Challenge: The drug is eliminated from the body too quickly, reducing exposure.
  • Solution: Investigate the primary elimination pathways. In mice, alvespimycin is cleared renally (10.6-14.8% of dose in 24h) and via biliary excretion (~2.32% of dose in 24h) [5]. Since these account for <20% of the dose, other significant clearance mechanisms (CLRe in PBPK models) are involved and should be characterized [5].

FAQ 3: How can I manage the hepatotoxicity risk during prolonged dosing?

  • Challenge: Hepatotoxicity is a known class effect of benzoquinone ansamycin HSP90 inhibitors [4].
  • Solution:
    • Dose Strictly: Do not exceed the established MTD of 80 mg/m² in humans (or equivalent animal dose).
    • Monitor Biomarkers: Closely monitor liver function tests (e.g., plasma bilirubin, ALT, AST).
    • Consider Alternatives: Alvespimycin was developed to have reduced hepatotoxicity compared to geldanamycin [4], but vigilance is still required.

FAQ 4: My pharmacokinetic data shows high inter-individual variability. What could be the cause?

  • Challenge: Large variations in AUC and Cₘₐₓ between subjects.
  • Solution: This is a recognized characteristic. The phase I study noted that AUC and Cₘₐₓ increased proportionally with dose only up to 80 mg/m² [1]. To account for this, ensure your study is sufficiently powered with an appropriate sample size and consider stratified dosing based on body surface area.

Key Workflow for Plasma Concentration Optimization

The following diagram integrates the above components into a logical workflow for systematic optimization.

P1 1. Define Target Exposure P2 2. Design Dosing Protocol P1->P2 P5 5. Refine & Iterate P1->P5 Loop back if needed P3 3. Execute PK Study P2->P3 P4 4. Analyze & Model Data P3->P4 P4->P2 Adjust protocol P4->P5

References

Alvespimycin hydrochloride resistance mechanisms overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is the primary mechanism of action of alvespimycin, and how can I confirm target engagement in my experiments? Alvespimycin is a potent, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90). It binds competitively to the N-terminal ATP-binding site of Hsp90, disrupting the chaperone function. This leads to the proteasomal degradation of Hsp90's client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival [1] [2].

    Confirming Target Engagement: You can confirm Hsp90 inhibition by monitoring a well-established pharmacodynamic signature in treated cells:

    • Upregulation of HSP70: A significant increase in HSP70 expression is a consistent marker of Hsp90 inhibition, as it indicates a compensatory heat shock response [3] [4].
    • Depletion of Client Proteins: Successful inhibition will lead to the degradation of Hsp90 client proteins. Commonly assayed clients include BCR-ABL (in leukemia models), CDK4, HER2, and LCK [3] [5] [6]. Detection is typically done via Western blotting.
  • FAQ 2: My cancer cell lines are resistant to tyrosine kinase inhibitors (TKIs) like imatinib. Can alvespimycin overcome this? Yes, research indicates that alvespimycin is particularly effective against cells that have developed resistance to TKIs. The following table summarizes key findings from a study on chronic myeloid leukemia (CML) cell lines:

Cell Line Imatinib Sensitivity Alvespimycin IC50 (48h treatment) Key Findings
K562 Sensitive 50 nM Induced G0/G1 cell cycle arrest [3]
K562-RC Resistant 31 nM Higher sensitivity; significant apoptosis via mitochondrial pathway [3]
K562-RD Resistant 44 nM Higher sensitivity; increased caspase activity [3]

Mechanism: The BCR-ABL oncoprotein, which is the target of imatinib, is a client protein of Hsp90. In resistant cells, alvespimycin promotes the degradation of BCR-ABL, bypassing the resistance mechanisms and directly inducing apoptosis [3] [6].

  • FAQ 3: What are some advanced strategies to improve the efficacy and reduce the toxicity of alvespimycin? A promising approach is the use of nanoparticle-based delivery systems. One study developed CD19-targeted nanoparticles loaded with 17-DMAG (CD19@NP/17-DMAG) for treating B-cell malignancies.

    • Enhanced Targeting: The nanoparticle system uses an anti-CD19 single-chain variable fragment (scFv) to specifically deliver alvespimycin to CD19-positive B-cell cancer cells. This improves drug accumulation in tumors and reduces off-target effects [6].
    • Synergistic Effects: When combined with TKIs (imatinib or ponatinib), this targeted nanoparticle system significantly reduced tumor burden, prolonged survival, and enhanced T-cell immunity in murine models of B-cell acute lymphoblastic leukemia (B-ALL) [6].
    • Immune Response: The treatment increased MHC class I expression on cancer cells, strengthening antigen presentation and contributing to a robust anti-tumor T-cell response [6].
  • FAQ 4: What combination therapies have been explored with alvespimycin? Beyond TKIs, alvespimycin has shown synergistic potential in other contexts:

    • With Proteasome Activators: In a bleomycin-induced pulmonary fibrosis model, combining alvespimycin with oleuropein (a proteasome activator) enhanced the degradation of TGF-β receptors. This combination therapy more effectively inhibited the TGF-β/SMAD2/3 signaling pathway and improved lung function and structure [7].
    • Rationale: Alvespimycin inhibits HSP90, preventing it from stabilizing client proteins like TGF-β receptors. Oleuropein, by activating the proteasome, promotes the degradation of these now-unstable receptors, creating a synergistic effect [7].
  • FAQ 5: What are the common toxicities associated with Hsp90 inhibitors like alvespimycin? While alvespimycin has improved solubility and bioavailability over earlier analogs, on-target toxicities remain a concern for the entire class of Hsp90 pan-inhibitors (which inhibit all Hsp90 isoforms) [8].

    • Ocular Toxicity: This can include photopsia, night blindness, and blurred vision. It has been attributed to the inhibition of the Hsp90α isoform in retinal cells [8].
    • Cardiotoxicity: Inhibition of Hsp90α can disrupt the maturation of the hERG cardiac potassium channel, potentially leading to QTc prolongation and arrhythmias [8].
    • Other Common Adverse Events: Clinical trials have reported gastrointestinal effects, liver function changes, and other side effects [5].
    • Emerging Strategy: New research is focused on developing Hsp90β-selective inhibitors (e.g., NDNB1182), which have shown promising anti-cancer activity in preclinical models while avoiding the cardio- and ocular-toxicities associated with pan-inhibition in vitro [8].

Experimental Protocols & Methodologies

Protocol 1: In Vitro Assessment of Apoptosis and Mitochondrial Pathway Activation This protocol is based on experiments detailed in the search results [3].

  • 1. Cell Treatment: Seed your sensitive and resistant cell lines (e.g., K562, K562-RC) and treat them with a range of alvespimycin concentrations (e.g., 10 nM to 100 nM) for 24-48 hours. Include a DMSO vehicle control.
  • 2. Annexin V/Propidium Iodide (PI) Staining:
    • Harvest cells and wash with cold PBS.
    • Resuspend cells in Annexin V binding buffer.
    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
    • Analyze by flow cytometry within 1 hour. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
  • 3. Caspase Activity Assay:
    • Use a fluorescent caspase activity assay kit (e.g., for caspases-3/7).
    • Lyse treated cells and incubate the lysate with the caspase-specific substrate.
    • Measure the fluorescence (e.g., excitation 485 nm, emission 535 nm) which is proportional to caspase activity.
  • 4. Mitochondrial Membrane Potential (ΔΨm) Assessment:
    • Use the JC-1 dye. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, it remains in monomeric form, emitting green fluorescence.
    • Load treated cells with JC-1 dye and incubate.
    • Analyze by flow cytometry. Calculate the ratio of JC-1 monomer (green) to aggregate (red) fluorescence. An increased ratio indicates a loss of ΔΨm, a hallmark of early apoptosis.

Protocol 2: Confirming Hsp90 Inhibition via Western Blotting This is a standard method to verify the molecular signature of Hsp90 inhibition [3] [5].

  • 1. Protein Extraction: Lyse control and alvespimycin-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 2. Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • 3. Immunoblotting:
    • Block the membrane with 5% non-fat milk.
    • Probe with primary antibodies against:
      • HSP70 (to confirm induction).
      • Client proteins relevant to your model (e.g., BCR-ABL, CDK4).
      • Loading control (e.g., GAPDH or β-Actin).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect using enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

The following diagram illustrates the core mechanism of action of alvespimycin and its role in overcoming TKI resistance, based on the described research [3] [6]:

G Alvespimycin Alvespimycin Hsp90 Hsp90 Alvespimycin->Hsp90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (e.g., BCR-ABL) Alvespimycin->ClientProteins Induces Misfolding/ Destabilization Hsp90->ClientProteins Stabilizes ClientDegradation Ubiquitination & Proteasomal Degradation of Client Proteins ClientProteins->ClientDegradation Apoptosis Apoptosis ClientDegradation->Apoptosis TKIResistance TKI Resistance (e.g., to Imatinib) ClientDegradation->TKIResistance Bypasses TKIResistance->Alvespimycin Overcome via

This troubleshooting guide synthesizes the latest research to address key experimental challenges. The tables, protocols, and diagrams should provide a solid foundation for your technical support content.

References

Alvespimycin hydrochloride vs Retaspimycin potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Alvespimycin and Retaspimycin

The following table summarizes the key characteristics of these two Hsp90 inhibitors based on the gathered data.

Feature Alvespimycin (17-DMAG) Retaspimycin (IPI-504)
Chemical Structure 17-dimethylaminoethylamino-17-demethoxygeldanamycin [1] [2] Hydrochloride salt of the hydroquinone of 17-AAG [3] [4]
Primary Advantage Improved water solubility and oral bioavailability over first-gen inhibitors [5] [2] Better aqueous solubility; in vivo equilibrium with its active form, 17-AAG [3] [4]
Recommended Phase II Dose 80 mg/m² (weekly, intravenous) [6] 300 mg/m² (weekly, intravenous) or 400 mg/m² (twice weekly for 2 weeks/1 week off) [3] [4]

| Clinical Activity | - CR in castration-refractory prostate cancer [6]

  • PR in melanoma [6]
  • Stable disease in renal cancer & chondrosarcoma [6] | - PR in GIST and liposarcoma [3]
  • Stable disease in 70% of GIST patients [3]
  • Metabolic PR in 38% of GIST patients [3] | | Toxicity Profile | Unfavorable overall toxicity profile; clinical development halted [1] [2] | Generally well-tolerated; dose-dependent toxicities observed [3] | | Key Tolerability Issues | Gastrointestinal, liver function changes, ocular toxicity [6] | Fatigue, headache, nausea; liver function test elevations [3] [4] |

Mechanism of Action and Experimental Evidence

Both Alvespimycin and Retaspimycin are ansamycin-based inhibitors that target the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" [7] [8].

The diagram below illustrates this shared mechanism of action and its consequences on cancer cells.

G Inhibitor Alvespimycin/Retaspimycin Hsp90 Hsp90 ATPase Inhibitor->Hsp90 Binds to Client Oncogenic Client Proteins (e.g., HER2, KIT, EGFR) Inhibitor->Client Disrupts chaperone function Hsp90->Client Folds and Stabilizes Degradation Ubiquitination and 26S Proteasome Degradation Client->Degradation Destabilized clients are Outcome Cancer Cell Growth Arrest & Apoptosis Degradation->Outcome Leads to

Supporting Experimental Data:

  • Client Protein Depletion & HSP70 Induction: A phase I study of Alvespimycin demonstrated a mechanism-based pharmacodynamic signature. In peripheral blood mononuclear cells (PBMCs), significant induction of HSP72 (an inducible isoform of Hsp70) was detected at doses ≥ 20 mg/m² and sustained for 96 hours at doses ≥ 40 mg/m². Depletion of client proteins CDK4 and LCK was confirmed at the 80 mg/m² dose level, and tumor biopsies from 3 out of 5 patients provided further evidence of Hsp90 inhibition [6].

  • Methodology for PBMC Analysis:

    • Blood Sampling: Blood samples (5 mL) were collected into heparinized tubes at specified time points pre- and post-drug infusion [6].
    • PBMC Isolation: PBMCs were isolated from whole blood, typically using density gradient centrifugation (e.g., Ficoll-Paque) [6].
    • Protein Analysis: Protein lysates were prepared from PBMCs. Validation of Hsp90 inhibition was performed by measuring levels of client proteins (e.g., CDK4) and heat shock proteins (e.g., Hsp70) via Western blotting [6].
  • Activity in GIST Models: A phase I study of Retaspimycin in gastrointestinal stromal tumors (GIST) provided clinical proof-of-concept. Anti-tumor activity was assessed via RECIST 1.0 and optional ¹⁸FDG-PET imaging. Stable disease was observed in 70% (26/37) of GIST patients, with one confirmed partial response. Metabolic partial responses on PET scan occurred in 38% (11/29) of GIST patients, indicating strong biological activity [3].

  • Methodology for Tumor Response Assessment:

    • RECIST 1.0: Tumor dimensions were measured on CT scans. The sum of the longest diameters of target lesions was calculated. A partial response (PR) was defined as at least a 30% decrease in the sum compared to baseline [3].
    • ¹⁸FDG-PET Imaging: Patients underwent PET scanning at baseline and on-treatment. A metabolic partial response was typically defined by a reduction in standardized uptake values (SUV) exceeding a certain threshold (e.g., per EORTC criteria or PERCIST) [3].

Interpretation and Research Considerations

For drug development professionals, the compiled data suggests:

  • Potency is Context-Dependent: While a direct IC50 comparison is not available, both drugs demonstrated significant clinical activity in specific, hard-to-treat cancers by degrading Hsp90 client proteins. Retaspimycin showed notable activity in GIST, while Alvespimycin showed promise in prostate cancer and melanoma [6] [3].
  • Toxicity was a Key Differentiator: Alvespimycin's clinical development was ultimately halted due to an "unfavorable overall toxicity profile" [1] [2]. Retaspimycin was generally better tolerated, though its development in some schedules was adjusted due to safety observations [4].
  • Focus on Biomarkers: The experimental protocols highlight the importance of robust pharmacodynamic biomarkers (like client protein depletion in PBMCs) for confirming target engagement in clinical trials, which is crucial for future development of Hsp90 inhibitors [6].

References

Alvespimycin hydrochloride clinical trial phase II results

Author: Smolecule Technical Support Team. Date: February 2026

Alvespimycin at a Glance

Alvespimycin (17-DMAG) is a second-generation, water-soluble heat shock protein 90 (Hsp90) inhibitor investigated as an antitumor agent [1] [2]. Its mechanism of action and key differentiators from the first-generation inhibitor are summarized below.

g Start HSP90 Inhibition (Alvespimycin binds to N-terminal ATP pocket) A Disruption of Chaperone Cycle Start->A B Client Proteins Cannot Attain Active Conformation A->B C Ubiquitination of Client Proteins B->C D Degradation by the Proteasome C->D E Depletion of Oncogenic Client Proteins D->E F Simultaneous Disruption of Multiple Oncogenic Pathways (Self-sufficiency in growth signals, Insensitivity to anti-growth signals, Evading apoptosis, etc.) E->F

Clinical Trial Status and Key Outcomes

The following table consolidates the key clinical findings for alvespimycin from the available scientific literature.

Trial Attribute Details & Results
Recommended Phase II Dose 80 mg/m² administered intravenously once weekly [3].
Phase II Status (HER2+ Breast Cancer) A Phase II clinical trial was initiated but was terminated early for unknown reasons; no results were published [1].

| Phase I Efficacy Signals | Clinical activity was observed in a Phase I study in patients with various advanced solid tumors [3] [1]: • Complete Response: 1 patient with castration-resistant prostate cancer. • Partial Response: 1 patient with melanoma. • Stable Disease: Patients with renal cancer and chondrosarcoma. | | Phase I Safety Profile (at 80 mg/m²) | The drug was generally well-tolerated at the recommended dose. Dose-limiting toxicities occurred at 106 mg/m² and included serious hepatic, renal, and cardiopulmonary events [3] [1]. Common adverse events involved gastrointestinal symptoms (nausea, vomiting), transient liver function test abnormalities, and ocular disturbances (blurred vision) [3] [4]. | | Pharmacodynamic Evidence | At 80 mg/m², consistent HSP90 inhibition was confirmed in patient blood and tumor cells, demonstrated by [3]: • Induction of HSP72 (a marker of HSP90 inhibition). • Depletion of client proteins (CDK4, LCK). |

Experimental Data and Comparison with Tanespimycin (17-AAG)

The following table compares alvespimycin with the first-generation Hsp90 inhibitor, tanespimycin (17-AAG), based on preclinical and clinical data.

Parameter Alvespimycin (17-DMAG) Tanespimycin (17-AAG)
Chemical Class Geldanamycin derivative (Benzoquinone Ansamycin) [2] Geldanamycin derivative (Benzoquinone Ansamycin) [2]
Solubility High water solubility [4] [1] Poor water solubility; requires special formulation [1]
Oral Bioavailability Higher [4] [1] Lower [1]
Metabolic Stability Increased stability, less extensive metabolism [1] More susceptible to metabolism [4]

| Key Preclinical Activity | • IC₅₀ for HSP90 binding: 62 nM [5] • Induces apoptosis in chronic lymphocytic leukemia (CLL) cells at pharmacologically achievable doses (50-500 nM) [5] • Superior potency vs. 17-AAG in CLL cells after 24-48 hr treatment [5] | | | Reported Clinical Toxicity | Liver function changes, ocular toxicity [3] [4] | Hepatotoxicity, hypersensitivity reactions [1] |

Methodology for Key Pharmacodynamic Assessments

The following experimental protocols are critical for demonstrating the biological activity of Hsp90 inhibitors like alvespimycin in a clinical setting.

  • 1. Client Protein Depletion and HSP70 Induction in Peripheral Blood Mononuclear Cells (PBMCs)

    • Sample Collection: PBMCs are isolated from patient blood samples collected before and at multiple time points after alvespimycin infusion (e.g., 24, 48, 96 hours) [3].
    • Protein Analysis: Cell lysates are prepared from PBMCs. The levels of specific Hsp90 client proteins (e.g., CDK4, LCK) and the inducible form of Hsp70 (HSP72) are measured via immunoblotting (Western Blot) or other immunoassays [3].
    • Interpretation: Successful Hsp90 inhibition is confirmed by a statistically significant decrease in client protein levels and a concurrent increase in HSP72 levels compared to pre-dose samples [3].
  • 2. Confirmation of Target Inhibition in Tumor Tissue

    • Tumor Biopsies: Paired tumor biopsies are obtained from patients before treatment and after one or more cycles of alvespimycin therapy [3].
    • Immunohistochemistry (IHC): Tissue sections are stained with antibodies against client proteins (e.g., CDK4, ERBB2) and HSP72 [3].
    • Interpretation: A "Biologically Effective Dose" (BED) is defined as the dose at which Hsp90 inhibition (evidenced by HSP72 induction plus client protein depletion) is detected in tumor samples from the majority of patients (e.g., ≥4 out of 5) [3].

Conclusion and Perspective

While the available data on alvespimycin is limited to early-phase trials, it demonstrates the potential of Hsp90 inhibition as an anticancer strategy.

  • Promising Aspect: Alvespimycin showed a more favorable pharmacological profile than its predecessor and provided proof-of-concept by demonstrating target engagement and clinical activity in some advanced cancers [3] [1].
  • Primary Challenge: The termination of its Phase II trial indicates it likely faced significant hurdles, which could include efficacy, toxicity, or strategic development decisions [1]. The full data from this trial remain undisclosed.

References

HSP90 Inhibitors: A Comparative Analysis for HER2+ Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and available experimental data for Alvespimycin and a novel HSP90 inhibitor, HVH-2930.

Inhibitor Name Molecular Target Key Mechanism in HER2+ BC Reported In Vitro Efficacy (IC₅₀) In Vivo Efficacy (Model) Development Status
Alvespimycin (17-DMAG) [1] [2] HSP90 (N-terminal) Promotes degradation of HSP90 client proteins, including oncogenic kinases. ~50 nM (K562 CML cell line) [1] Information missing from search results Clinical development halted (2008) due to toxicity profile [2].
HVH-2930 [3] [4] HSP90 (C-terminal) Suppresses HER2 signaling, downregulates HER2/p95HER2, disrupts heterodimerization, attenuates cancer stem cell properties [3]. Potent activity in trastuzumab-sensitive (BT474, SKBR3) and -resistant (JIMT-1, MDA-MB-453) cell lines [4]. Inhibits tumor growth in JIMT-1 (trastuzumab-resistant) xenograft mice; synergy observed with paclitaxel [3]. Preclinical research phase [3].

Experimental Data and Methodologies

For the key experiments cited in the table, here are the detailed protocols and findings.

Cell Viability and Apoptosis Assay (Alvespimycin) [1]
  • Objective: To determine the cytotoxic effect and mechanism of cell death induced by Alvespimycin.
  • Protocol:
    • Cell Lines: Imatinib-sensitive (K562) and imatinib-resistant (K562-RC, K562-RD) CML cells. Note: While these are leukemia models, the HSP90 inhibition mechanism is relevant to HER2-dependent cancers.
    • Treatment: Cells were incubated with Alvespimycin (10-1000 nM) for 48 hours.
    • Viability Assay: Metabolic activity was measured using the resazurin assay.
    • Apoptosis Detection: Annexin V/PI staining and flow cytometry were used to quantify apoptotic cells. Caspase activity and mitochondrial membrane potential (using JC-1 dye) were also assessed.
  • Key Findings:
    • Alvespimycin reduced metabolic activity in a dose-dependent manner, with resistant cell lines showing higher sensitivity (IC₅₀ of 31-44 nM) than the sensitive line (IC₅₀ of 50 nM).
    • The drug induced apoptosis via the mitochondrial pathway, evidenced by increased Annexin V-positive cells, elevated caspase activity, and a decreased mitochondrial membrane potential.
Efficacy in Trastuzumab-Resistant Models (HVH-2930) [3] [4]
  • Objective: To evaluate the efficacy of HVH-2930 against HER2-positive breast cancer, particularly in trastuzumab-resistant settings.
  • Protocol:
    • Cell Lines: Trastuzumab-sensitive (BT474, SKBR3) and -resistant (JIMT-1, MDA-MB-453) HER2-positive breast cancer cells.
    • In Vitro Viability: Cells were treated with HVH-2930 (0.1-20 μM) for 72 hours, and viability was assessed via MTS assay.
    • Cancer Stem Cell (CSC) Analysis: ALDH1 activity was measured using the Aldefluor assay; CD44/CD24 cell surface markers were analyzed by flow cytometry.
    • In Vivo Xenograft Study: Mice bearing JIMT-1 xenografts were treated with HVH-2930, paclitaxel, or a combination to monitor tumor growth inhibition.
  • Key Findings:
    • HVH-2930 significantly reduced cell viability in both sensitive and resistant cell lines.
    • The inhibitor attenuated CSC-like properties by downregulating stemness factors (ALDH1, CD44, Nanog, Oct4).
    • In vivo, HVH-2930 monotherapy inhibited tumor growth and showed a synergistic effect when combined with paclitaxel.

HSP90 Inhibition in HER2-Positive Breast Cancer: Experimental Workflow

The diagram below outlines a generalized experimental workflow for evaluating HSP90 inhibitors in HER2-positive breast cancer research, integrating the key methodologies discussed.

Start Start: Establish Research Objective MC In vitro Model Creation Start->MC Define cell lines CD Compound Dosing MC->CD Apply HSP90 inhibitor AA Apoptosis & Mechanism Analysis CD->AA Treat cells IV In vivo Validation AA->IV Confirm mechanism End Data Synthesis & Conclusion IV->End Analyze tumor growth

Research Implications and Future Directions

  • Overcoming Trastuzumab Resistance: HVH-2930 demonstrates a promising multi-faceted approach by directly downregulating HER2 and p95HER2, disrupting receptor dimerization, and targeting cancer stem cells, which are often implicated in therapy resistance and recurrence [3].
  • The Challenge of Toxicity: The historical development of Alvespimycin underscores a critical challenge in targeting HSP90. The induction of the heat shock response (HSR) by N-terminal inhibitors is a key mechanism limiting their clinical utility [3] [4]. The design of C-terminal inhibitors like HVH-2930, which appear to avoid HSR induction, represents an active and potentially more viable research pathway [3].

References

Alvespimycin hydrochloride HSP90 inhibitor class comparison

Author: Smolecule Technical Support Team. Date: February 2026

Alvespimycin vs. Other HSP90 Inhibitors

The table below summarizes a direct comparison of Alvespimycin with other HSP90 inhibitors, highlighting key differentiating properties.

Inhibitor Class/Generation Key Characteristics Solubility Administration Clinical Status (in cancer)
Alvespimycin (17-DMAG) [1] [2] Second-generation, Geldanamycin derivative Reduced hepatotoxicity, higher metabolic stability, superior antitumor activity in preclinical models [3] [1] [2] High water solubility [3] [4] [2] Intravenous [5] Investigational (Phase I/II trials completed) [2]
Tanespimycin (17-AAG) [3] [2] First-generation, Geldanamycin derivative Predecessor; serious hepatotoxicity, extensive metabolism, poor solubility [3] Poor aqueous solubility [3] Intravenous Clinical development terminated [3]
Geldanamycin [3] Natural product, prototype Original HSP90 inhibitor; serious hepatotoxicity terminated its development [3] N/A N/A Development terminated [3]
Novel Pan-/Isoform-Selective Inhibitors [6] Various (e.g., C-terminal inhibitors) Potential for reduced on-target toxicities; aim to overcome limitations of pan-inhibitors [6] Varies by compound Varies by compound Under pre-clinical and clinical investigation [6]

Mechanism of HSP90 Inhibition

HSP90 is a molecular chaperone that facilitates the correct folding, stability, and activation of over 400 "client proteins," many of which are oncoproteins that drive cancer progression [6]. Inhibitors like Alvespimycin block this process.

hsp90_inhibition cluster_normal Normal HSP90 Cycle cluster_inhibited Effect of HSP90 Inhibition (e.g., Alvespimycin) n1 HSP90 in open conformation (Client protein bound) n2 ATP binding induces closed conformation n1->n2 n3 ATP hydrolysis provides energy for folding n2->n3 n4 Mature, active client protein released n3->n4 i1 Inhibitor (e.g., Alvespimycin) binds to N-terminal ATP-binding site i2 ATP binding & hydrolysis are blocked i1->i2 i3 Client proteins cannot fold properly i2->i3 i4 Immature client proteins are targeted for proteasomal degradation i3->i4

Diagram Title: Mechanism of HSP90 Inhibition

This disruption leads to the simultaneous depletion of multiple oncogenic client proteins, such as HER2, EGFR, BRAF, CDK4, and AKT, which is a key advantage of HSP90 inhibition over targeting single pathways [2] [6].

Key Experimental Data and Protocols

To evaluate and compare HSP90 inhibitors like Alvespimycin, researchers use a suite of biochemical, cellular, and in vivo assays.

Biochemical ATPase Activity Assay

This assay directly measures the compound's ability to inhibit the core function of HSP90.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against HSP90's ATPase activity [6].
  • Protocol:
    • Incubation: Purified HSP90 protein is incubated with ATP and the test inhibitor (e.g., Alvespimycin) in a suitable reaction buffer.
    • Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
    • Analysis: The rate of ATP hydrolysis is calculated with and without the inhibitor. IC₅₀ values are determined by fitting the dose-response data. For Alvespimycin, an IC₅₀ of 62 ± 29 nM has been reported in such assays [4].
Cell-Based Client Protein Degradation Assay

This confirms the on-target effect of the inhibitor in a cellular context.

  • Objective: To demonstrate that HSP90 inhibition leads to the depletion of specific client proteins [6].
  • Protocol:
    • Treatment: Cancer cells (e.g., from a prostate cancer or leukemia line) are treated with increasing concentrations of Alvespimycin for a defined period (e.g., 24 hours). DMSO is used as a vehicle control.
    • Lysis & Quantification: Cells are lysed, and total protein is quantified.
    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against HSP90 client proteins (e.g., CDK4, ERBB2, or AKT) and a loading control (e.g., Actin). Induction of HSP70 (HSP72), a marker of heat shock response activation, is also typically measured [5] [2].
  • Expected Outcome: Treatment with Alvespimycin should result in a concentration-dependent decrease in client protein levels and a concurrent increase in HSP70 levels [5] [2].
In Vivo Efficacy and Pharmacokinetics (PK)

These studies are critical for transitioning a candidate into clinical trials. A Phase I study established the following key data for Alvespimycin [5]:

  • Recommended Phase II Dose: 80 mg/m² administered intravenously once weekly.
  • Pharmacokinetics: At 80 mg/m², the mean maximum plasma concentration (Cmax) was 2680 nmol/L, volume of distribution (Vd) was 385 L, and clearance was 18.9 L/h [2].
  • Pharmacodynamics: Significant induction of HSP72 in peripheral blood mononuclear cells (PBMCs) and depletion of client proteins (CDK4, LCK) in tumor samples confirmed target engagement at the recommended dose [5].

Conclusion for Researchers

Alvespimycin represents a chemically optimized HSP90 inhibitor with a favorable profile over its predecessor, Tanespimycin. Its key advantages for research and development include:

  • Improved Drug-like Properties: Its high water solubility simplifies formulation compared to 17-AAG [3] [2].
  • Demonstrated Target Engagement: Clinical studies have confirmed its ability to inhibit HSP90 and degrade client proteins in humans at tolerable doses [5].
  • Novel Therapeutic Potential: Emerging research highlights its potential in non-oncological indications, such as suppressing NF-κB pathway-mediated inflammation and ameliorating diabetic kidney disease (DKD) by inhibiting extracellular vesicle (EV)-mediated inflammation [7] [4].

The future of HSP90 inhibition may lie in developing isoform-selective or C-terminal inhibitors to improve specificity and reduce toxicity, but Alvespimycin remains a valuable benchmark compound in this field [6].

References

Alvespimycin hydrochloride client protein depletion validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Client Proteins Depleted by Alvespimycin

The following client proteins have been experimentally observed to be depleted following Alvespimycin treatment across various studies:

Client Protein Experimental Context / Cell Line Key Findings / Functional Consequence Citation
Her2 (ERBB2) SKBR3, SKOV3 (Ovarian & Breast Cancer) Degradation (EC₅₀: 8-46 nM); associated with anti-tumor activity. [1] [2] [3]
BCR-ABL K562, K562-RC, K562-RD (CML) Degradation in imatinib-sensitive and resistant cells; induces apoptosis. [4]
Akt A2058, MDA-MB-231 (Melanoma & Breast Cancer) Degradation (EC₅₀: 17.6-24.3 nM). [3]
CDK4 Patient Tumor Samples (Phase I Trial) Depletion confirmed in peripheral blood mononuclear cells and tumor biopsies. [1] [5]
RAF-1 N/A (Mechanism of Action) Listed as a client protein whose depletion contributes to antitumor activity. [1]
HIF-1α Hep3B (Hepatocellular Carcinoma) Inhibition of hypoxia-induced protein accumulation (IC₅₀: 57.2 nM). [3] [6]
LCK Patient Tumor Samples (Phase I Trial) Depletion confirmed in peripheral blood mononuclear cells. [5]
IKK Chronic Lymphocytic Leukemia (CLL) Depletion leads to diminished NF-κB DNA binding and activity. [7]

Comparison with Other HSP90 Inhibitors

Alvespimycin exhibits distinct properties compared to other well-known HSP90 inhibitors.

Inhibitor (Alias) Key Advantage(s) over 17-AAG Potency (IC/EC₅₀) Notable Client Protein Depletion Citation
Alvespimycin (17-DMAG) Improved water solubility, oral bioavailability, reduced hepatotoxicity. HSP90 IC₅₀: 62 nM [2] Her2, BCR-ABL, Akt, CDK4, HIF-1α [1] [2] [4]
Tanespimycin (17-AAG) First-in-class HSP90 inhibitor; established clinical safety profile. Less potent than 17-DMAG in pre-clinical models. Her2, BCR-ABL, HIF-1α [1] [6]
EC154 (Synthetic Inhibitor) >10x higher potency than 17-AAG; diminished toxicity. Effective at doses 10-fold lower than 17-AAG. HIF-1α, HIF-2α [6]

Experimental Protocols for Validation

The depletion of client proteins by HSP90 inhibitors like Alvespimycin is typically validated through the following key methodologies:

  • 1. In Vitro Binding Assay

    • Objective: To measure the direct binding affinity of Alvespimycin to HSP90.
    • Protocol: A fluorescence polarization (FP)-based competition binding assay is used. Native human HSP90 protein is incubated with a fluorescently-labeled HSP90 ligand (e.g., BODIPY-AG). The ability of Alvespimycin to displace the fluorescent probe is measured by the change in fluorescence anisotropy, allowing for the calculation of its inhibitory concentration (IC₅₀) [2].
  • 2. Cell-Based Validation of Client Protein Depletion and Biomarker Induction

    • Objective: To confirm the functional consequences of HSP90 inhibition in cultured cancer cells.
    • Protocol:
      • Cell Treatment: Culture relevant cancer cell lines (e.g., SKBR3 for Her2) and treat with a range of Alvespimycin concentrations for a set duration (e.g., 24-48 hours) [4] [3].
      • Western Blot Analysis: Lyse the treated cells and separate the proteins using SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the target client protein (e.g., Her2, BCR-ABL). Detection of a housekeeping protein (e.g., GAPDH) serves as a loading control. Successful HSP90 inhibition is evidenced by a dose-dependent decrease in client protein levels [4].
      • Biomarker Induction: The same Western blot membrane can be probed for HSP70 (HSP72). The induction of HSP70 is a well-established pharmacodynamic biomarker of successful HSP90 inhibition [5] [2] [4].
  • 3. Ex Vivo/Clinical Pharmacodynamic Analysis

    • Objective: To validate client protein depletion in human patient samples.
    • Protocol: In clinical trials, paired tumor biopsies or peripheral blood mononuclear cells (PBMCs) are collected from patients before and after treatment with Alvespimycin. These samples are analyzed via Western blot or other immunoassays to demonstrate the degradation of client proteins (e.g., CDK4, LCK) and induction of HSP70, confirming target engagement in humans [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which Alvespimycin inhibits HSP90, leading to client protein degradation and its antitumor effects.

G Alvespimycin Alvespimycin HSP90 HSP90 Alvespimycin->HSP90 Binds & Inhibits ClientProteins ClientProteins HSP90->ClientProteins Fails to Stabilize Degradation Degradation ClientProteins->Degradation  Ubiquitin-Proteasome Pathway AntitumorEffects AntitumorEffects Degradation->AntitumorEffects  Leads to

References

Alvespimycin hydrochloride HSP72 induction pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of HSP90 Inhibitors

The following table summarizes key experimental data on Alvespimycin and other HSP90 inhibitors, highlighting their potency and effects on HSP72 induction.

Inhibitor Class HSP90 Binding (IC₅₀/EC₅₀) Key Model/Context HSP72 Induction (EC₅₀) Key Client Protein Depletion (EC₅₀)
Alvespimycin (17-DMAG) Benzoquinone Ansamycin 62 ± 29 nM [1] SKOV3 cell line [1] 14 ± 7 nM [1] Her2: 46 ± 24 nM [1]
17-AAG (Tanespimycin) Benzoquinone Ansamycin Information Missing SKBR3 cell line [1] 4 ± 2 nM [1] Her2: 8 ± 4 nM [1]
Onalespib (AT13387) Non-ansamycin, Synthetic Kd: 0.71 nM [2] Clinical Trial (CRPC Patients) [2] Significant upregulation in patient samples [2] Modest decrease in AR in tumor biopsies [2]

This clinical data demonstrates the dose-dependent relationship of Alvespimycin's pharmacodynamic effects in humans.

Parameter Dose Level 1 (20 mg/m²) Dose Level 2 (40 mg/m²) Dose Level 3 (80 mg/m²)
HSP72 Induction in PBMCs Significant induction (p<0.05), sustained for <96h [3] Significant induction (p<0.05), sustained for 96h [3] Significant induction (p<0.05), sustained for 96h [3]
Client Protein Depletion Information Missing Information Missing CDK4 and LCK depletion detected [3]
Tumor HSP90 Inhibition Information Missing Information Missing Confirmed in 3/5 patient tumor samples [3]
Recommended Phase II Dose --- --- 80 mg/m² (weekly, IV) [3] [4]

Experimental Protocols for Key Assays

Here are the methodologies used to generate the key data on Alvespimycin's mechanism and activity.

In Vitro Competition Binding Assay

This protocol measures the direct binding affinity of a compound to HSP90 [1].

  • Procedure:
    • Reagents: Native human HSP90α/β or recombinant GRP94, a fluorescent tracer (BODIPY-AG), and the test compound (Alvespimycin) [1].
    • Binding Reaction: The tracer and serially diluted HSP90 are mixed to generate a binding curve. For competition, a solution containing the tracer and HSP90 is mixed with serially diluted Alvespimycin [1].
    • Incubation & Measurement: The mixture is incubated for 3 hours at 30°C under a nitrogen atmosphere for quinone-based compounds to prevent oxidation. Fluorescence anisotropy is measured (λEx = 485 nm, λEm = 535 nm) [1].
    • Data Analysis: Competition binding curves are fitted to a four-parameter logistic function to determine the IC₅₀ value [1].
Cell-Based Viability and Pharmacodynamic Assay

This protocol assesses the compound's ability to inhibit cell growth and induce target-specific changes in cancer cells [1].

  • Procedure:
    • Cell Culture: Human cancer cell lines (e.g., SKBR3, SKOV3) are cultured [1].
    • Drug Treatment: Cells are treated with varying concentrations of Alvespimycin for 24-48 hours [1].
    • Viability Measurement: Cytotoxicity is measured using MTT assay. Apoptosis can be quantified via flow cytometry using annexin V/PI staining [1].
    • Pharmacodynamic Analysis: Following treatment, cells are lysed. Induction of HSP72 and depletion of client proteins (e.g., Her2) are analyzed by Western blot. Data is fitted to determine EC₅₀ values for these effects [1].
Clinical Pharmacodynamic Assessment in a Phase I Trial

This describes how target engagement was monitored in a clinical trial setting [3] [4].

  • Procedure:
    • Patient Sampling: Patients with advanced solid tumors received weekly intravenous 17-DMAG. Blood samples and optional paired tumor biopsies were collected pre- and post-treatment [3].
    • PBMC Analysis: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from blood samples. HSP72 protein levels were measured as a biomarker of HSP90 inhibition [3].
    • Tumor Biopsy Analysis: Paired tumor samples were analyzed for depletion of client proteins (CDK4, ERBB2) to confirm direct tumor target inhibition [3].

Signaling Pathway of HSP90 Inhibition

The following diagram illustrates the core mechanism of how Alvespimycin inhibits HSP90, leading to HSP72 induction and client protein degradation.

G Alvespimycin Alvespimycin Hsp90 Hsp90 Alvespimycin->Hsp90 Inhibits ClientProteins ClientProteins Hsp90->ClientProteins Stabilizes HSF1 HSF1 Hsp90->HSF1 Inactive (Cytosol) Hsp72 Hsp72 HSF1->Hsp72 Activates & Transcribes ProteinAggregation ProteinAggregation Hsp72->ProteinAggregation Counteracts Apoptosis Apoptosis ProteinAggregation->Apoptosis Leads to

Key Insights for Research and Development

  • Monitor HSP72 as a robust PD biomarker: The consistent and dose-dependent induction of HSP72 in PBMCs and tumor tissue makes it a reliable, measurable endpoint for confirming HSP90 target engagement in both pre-clinical and clinical settings [3] [4].
  • Recognize HSP72's dual role: While a marker of drug activity, HSP72 is also a cytoprotective protein that can contribute to treatment resistance. Research shows that inhibiting Hsp72 can enhance the efficacy of other anti-cancer agents like Bortezomib [5]. This creates a potential combination therapy strategy.
  • Leverage Alvespimycin's pharmaceutical properties: Compared to the first-generation inhibitor 17-AAG, Alvespimycin offers reduced hepatotoxicity, increased water solubility, and higher oral bioavailability, making it a more tractable compound for development [6] [7].

References

Alvespimycin hydrochloride prostate cancer clinical activity

Author: Smolecule Technical Support Team. Date: February 2026

Alvespimycin at a Glance

The table below summarizes the core profile of Alvespimycin based on the search results.

Aspect Description
Drug Name Alvespimycin (17-DMAG) [1] [2]
Classification Second-generation, benzoquinone ansamycin HSP90 inhibitor [3] [4] [2]
Mechanism of Action Inhibits HSP90 by binding to its N-terminal ATP-binding domain. This disrupts the chaperone function, leading to the proteasomal degradation of oncogenic "client proteins" [1] [4] [2].
Developmental Status Clinical development was halted in March 2008 due to an "unfavorable overall toxicity profile" [4].

| Relevant Clinical Activity | • A complete response in one patient with castration-resistant prostate cancer (CRPC) lasting 124 weeks [1]. • Stable disease in another CRPC patient lasting 59 weeks [1]. |

Key Clinical Data and Experimental Protocols from Phase I Studies

The primary source of clinical data comes from a Phase I study (NCT00248521) designed to determine the drug's safety and a recommended Phase II dose [1].

  • Study Design: The trial used a weekly intravenous dosing schedule in patients with advanced solid cancers. It featured an accelerated dose escalation design to find the maximum tolerated dose (MTD) and a planned de-escalation to define a biologically effective dose (BED) based on pharmacodynamic markers [1].
  • Patient Population: The trial included 25 patients with various advanced solid tumors. Patients had to have an ECOG performance status of 0 or 1 and adequate organ function. Prior therapy (except for 17-AAG) was allowed if completed at least four weeks before the study [1].
  • Dosing and Administration: The recommended Phase II dose was established at 80 mg/m² weekly, IV. The drug was administered over one hour [1].
  • Pharmacodynamic Assessment: To confirm target engagement, sequential tumor biopsies were mandatory in some cohorts. Inhibition of HSP90 was defined by a molecular signature:
    • Induction of HSP72 (Heat Shock Protein 72) [1].
    • Depletion of client proteins such as CDK4 and ERBB2 [1].
    • Methodology: These changes were measured in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsy samples using validated assays. In PBMCs, significant HSP72 induction was detected at doses ≥ 20 mg/m² [1].
  • Pharmacokinetic Sampling: Blood samples were collected extensively during the first treatment cycle (pre-dose, during infusion, and up to 96 hours post-infusion). Plasma concentrations of 17-DMAG were analyzed using high-performance liquid chromatography-mass spectroscopy (HPLC-MS). The data showed that AUC and Cmax increased proportionally with doses up to 80 mg/m² [1].

The following diagram illustrates the core mechanism of action of HSP90 inhibitors like Alvespimycin and the subsequent experimental workflow used in the Phase I trial to verify its activity.

cluster_mechanism HSP90 Inhibition Mechanism cluster_assays Phase I Trial Analysis & Validation HSP90 HSP90 ClientProteins Oncogenic Client Proteins (AR, CDK4, ERBB2, BRAF, AKT) HSP90->ClientProteins Stabilizes ProteinDegradation Client Protein Ubiquitination & Proteasomal Degradation HSP90->ProteinDegradation Leads to HSP72 HSP72 Induction HSP90->HSP72 Triggers AntiTumorEffect Anti-tumor Activity ProteinDegradation->AntiTumorEffect Alvespimycin Alvespimycin Alvespimycin->HSP90 Inhibits PatientCohort Patient Cohort (Advanced Solid Tumors) DrugAdmin Weekly IV 17-DMAG PatientCohort->DrugAdmin PK_Analysis Pharmacokinetic (PK) Analysis (Plasma Concentration via HPLC-MS) DrugAdmin->PK_Analysis PD_Markers Pharmacodynamic (PD) Markers DrugAdmin->PD_Markers ClinicalResponse Clinical Response Assessment (RECIST, PSA) PK_Analysis->ClinicalResponse PBMC Peripheral Blood Mononuclear Cells (PBMC) PD_Markers->PBMC TumorBiopsy Tumor Biopsy (Pre & Post Treatment) PD_Markers->TumorBiopsy PD_Markers->ClinicalResponse

Interpretation and Context for Researchers

  • Clinical Significance of Reported Activity: The reported complete and stable responses in prostate cancer were observed in a small number of patients within a Phase I trial, which is primarily designed to assess safety and dosing, not efficacy. These findings were promising but did not lead to confirmatory Phase II or III trials in prostate cancer [1] [3].
  • Toxicity as a Limiting Factor: The development of Alvespimycin was discontinued primarily due to its toxicity profile. Although the 80 mg/m² dose was deemed the maximum tolerated dose for Phase II studies, higher doses caused severe toxicities, including one treatment-related death at 106 mg/m². Common adverse events involved the gastrointestinal tract, liver, and eyes [1] [4].
  • Comparison with Other HSP90 Inhibitors: As a second-generation ansamycin, Alvespimycin was developed to overcome the limitations of the first-generation drug Tanespimycin (17-AAG). It offered greater water solubility and oral bioavailability [3] [4] [2]. However, both drugs shared a benzoquinone moiety, which is implicated in mechanistic complexities and toxicities, ultimately hindering their clinical advancement [3] [4].

References

Alvespimycin hydrochloride metastatic solid tumor response

Author: Smolecule Technical Support Team. Date: February 2026

Reported Tumor Response in Solid Tumors

Cancer Type Response Type Duration Source / Context
Castration-Resistant Prostate Cancer (CRPC) Complete Response (CR) 124 weeks [1]
Melanoma Partial Response (PR) 159 weeks [1]
Chondrosarcoma Stable Disease (SD) 28 weeks [1]
Castration-Resistant Prostate Cancer (CRPC) Stable Disease (SD) 59 weeks [1]
Renal Cancer Stable Disease (SD) 76 weeks [1]

Key Experimental Protocol from Clinical Studies

The data in the table above primarily comes from a phase I, dose-escalation study designed to evaluate the safety and establish the recommended phase II dose [1]. Here is a summary of the core methodology:

  • Study Design: Patients with advanced solid cancers refractory to standard therapy were treated with a weekly intravenous infusion of 17-DMAG [1].
  • Dosing: The dose was escalated across cohorts from 2.5 mg/m² to 106 mg/m² to find the maximum tolerated dose (MTD), which was determined to be 80 mg/m² weekly [1].
  • Response Assessment: Tumor response was evaluated as a secondary endpoint, using established criteria to classify outcomes as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD) [1].
  • Pharmacodynamic Analysis: The study incorporated mandatory sequential tumor biopsies to confirm HSP90 inhibition at the target site. Inhibition was defined by a molecular signature that included the induction of HSP70 and depletion of client proteins like CDK4 and ERBB2 in tumor tissue [1].

Mechanism of Action and Signaling Pathway

Alvespimycin is a heat shock protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone that stabilizes and promotes the correct folding of many "client proteins," a significant number of which are oncoproteins that drive cancer growth and survival [1] [2] [3]. By inhibiting HSP90, alvespimycin causes the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic pathways.

The following diagram illustrates this mechanism and its downstream effects on cancer cell survival:

G Alvespimycin Alvespimycin HSP90 HSP90 Alvespimycin->HSP90  Inhibits HSP70Induction Induction of HSP70 Alvespimycin->HSP70Induction  Biomarker ClientProteins Oncogenic Client Proteins (BCR-ABL, HER2, AKT, BRAF, CDK4, etc.) HSP90->ClientProteins  Fails to Stabilize ProteinDegradation Ubiquitin-Mediated Proteasomal Degradation ClientProteins->ProteinDegradation CancerHallmarks Inhibition of Cancer Hallmarks: - Proliferation - Survival - Metastasis ProteinDegradation->CancerHallmarks

Combination Therapy and Broader Potential

Research has also explored alvespimycin in combination with other agents:

  • A phase I trial combined alvespimycin with trastuzumab (an anti-HER2 antibody) in patients with advanced breast and ovarian cancers [4]. The combination was found to be safe and tolerable at the recommended dose of 80 mg/m² weekly. Antitumor activity was observed, including one partial response and seven cases of stable disease in patients with refractory HER2-positive metastatic breast cancer [4].
  • Preclinical studies suggest that alvespimycin remains effective in cancer cells that have developed resistance to targeted therapies, such as imatinib-resistant chronic myeloid leukemia (CML) cells, by promoting the degradation of the resistant oncoprotein [3].

References

Alvespimycin hydrochloride ovarian cancer efficacy data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Methodology

The efficacy of 17-DMAG is rooted in its mechanism as an Hsp90 inhibitor. Hsp90 is a chaperone protein that stabilizes many oncogenic "client proteins," such as HER2. By inhibiting Hsp90, 17-DMAG causes the degradation of these client proteins, thereby inhibiting tumor growth [1] [2].

A key preclinical study used quantitative PET imaging to visually demonstrate this mechanism of action in an ovarian cancer model, providing strong experimental support for the clinical findings [1].

  • Cell Line: Human ovarian cancer SKOV-3 cells (which overexpress HER2) [1].
  • In Vitro Sensitivity: The half-maximal inhibitory concentration (IC₅₀) of 17-DMAG on SKOV-3 cell viability after 72 hours of incubation was 68.7 nM [1].
  • In Vivo Model: Nude mice bearing SKOV-3 tumors [1].
  • Treatment: Mice were treated with 17-DMAG [1].
  • Imaging Method: Treated and control mice were imaged using microPET with the tracer ⁶⁴Cu-DOTA-trastuzumab, which binds to the HER2 protein. A significant reduction in tracer uptake in the treated tumors confirmed the decrease in HER2 expression following 17-DMAG therapy [1].
  • Validation: The reduction in HER2 was confirmed post-treatment via immunofluorescence staining [1].

This workflow demonstrates how the degradation of HER2, a key efficacy marker for 17-DMAG, can be non-invasively monitored. The following diagram illustrates the experimental and mechanistic pathway.

G Start 17-DMAG Administration MoA Inhibits Hsp90 chaperone function Start->MoA Effect Oncogenic client proteins (e.g., HER2) are targeted for degradation MoA->Effect Outcome Inhibition of tumor cell growth Effect->Outcome Exp Experimental Validation in Ovarian Cancer Outcome->Exp Step1 Treat SKOV-3 tumor-bearing mice with 17-DMAG Exp->Step1 Step2 Image with ⁶⁴Cu-DOTA-Trastuzumab PET Step1->Step2 Step3 Quantify tumor HER2 signal Step2->Step3 Result Significantly reduced HER2 signal and tumor growth inhibition Step3->Result

Clinical Context and Comparison to Other Targeted Therapies

To help contextualize 17-DMAG's profile, here is a comparison with other targeted agents used in ovarian cancer.

Therapeutic Agent Mechanism of Action Reported Efficacy (in Ovarian Cancer)
Alvespimycin (17-DMAG) Hsp90 inhibitor [1] Stable disease; resolution of ascites/effusion in single cases [3] [4]
Bevacizumab (Avastin) Anti-angiogenic; monoclonal antibody targeting VEGF-A [5] Extends median progression-free survival (PFS) by several months; approved for use [5] [6]
Pembrolizumab (Keytruda) Immune checkpoint inhibitor (anti-PD-1) [7] In advanced/recurrent OC: pooled objective response rate of 24%, median OS of 13.54 months [7]

Interpretation and Conclusion for Researchers

  • Promising Mechanism, Limited Clinical Efficacy Data: The hypothesized mechanism of action of 17-DMAG is well-supported by preclinical data [1]. However, its clinical efficacy in ovarian cancer is documented only in a very small number of patients from early-stage trials, showing stable disease or symptomatic improvement [3].
  • Known Toxicity Halted Development: The most critical factor for your comparison is that clinical development of 17-DMAG was halted in 2008 due to an "unfavorable overall toxicity profile" [2]. This explains the lack of later-phase trial data.
  • Modern Alternatives Exist: As shown in the comparison table, other targeted therapies, such as anti-angiogenics and PARP inhibitors, have since established a more definitive role in ovarian cancer treatment with robust efficacy data [5] [7].

References

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Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

652.3238922 Da

Monoisotopic Mass

652.3238922 Da

Heavy Atom Count

45

Appearance

Solid powder

UNII

612K359T69

Pharmacology

Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Alvespimycin hydrochloride

Dates

Last modified: 09-13-2023
1. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub
2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by
imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:
(1)a Center for Cancer and Immunology Research and the Division of Oncology;
Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic
strategies. This study evaluated the effect of the telomerase inhibitor
imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone
molecule HSP90 facilitates the assembly of telomerase protein, the ability of the
HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor
was assessed. The effect of single or combined treatment with imetelstat and
alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,
HOS and MG-63) and xenografts derived from 143B cells. Results indicated that
imetelstat as a single agent inhibited telomerase activity, induced telomere
shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the
bulk cell cultures did not undergo growth arrest. Combined treatment with
imetelstat and alvespimycin resulted in diminished telomerase activity and
shorter telomeres compared to either agent alone as well as higher levels of
γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.
With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell
cultures was achieved. In xenograft models, all 3 treatment groups significantly
inhibited tumor growth compared with the placebo-treated control group, with the
greatest effect seen in the combined treatment group (imetelstat, p = 0.045,
alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90
inhibition enhanced the effect of telomerase inhibition in pre-clinical models of
osteosarcoma. Dual targeting of telomerase and HSP90 warrants further
investigation as a therapeutic strategy.


2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,
17-DMAG) administered intravenously twice weekly to patients with acute myeloid
leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,
Bhalla K, Hannah AL, Baer MR.

Author information:
(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.
jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client
proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin
derivative, is being developed for various malignancies. This phase 1 study
examined the maximum-tolerated dose (MTD), safety and
pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with
advanced acute myeloid leukemia (AML). Patients with advanced AML received
escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2
of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total
of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well
tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included
neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32
mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed
linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)
and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15
revealed increased apoptosis and Hsp70 levels when compared with baseline within
marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients
(complete remission with incomplete blood count recovery). The twice-weekly
administered alvespimycin was well tolerated in patients with advanced AML,
showing linear pharmacokinetics, target inhibition and signs of clinical
activity. We determined a recommended phase 2 dose of 24 mg/m(2).



3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor
alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris
JM, Keir ST, Wu J, Houghton PJ.

Author information:
(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor
of the protein chaperone Hsp90, is being developed as an anticancer agent because
of the multiple Hsp90 client proteins involved in cancer cell growth and
survival.
PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric
Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and
was tested against the PPTP/'s in vivo tumor panels by intraperitoneal
administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.
Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure
of Hsp90 inhibition and stress response induction.
RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro
panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel
(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel
(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin
had intermediate or high activity against 4 of 28 evaluable solid tumor
xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a
partial response). Hsp70 induction was observed in tumor tissue from both
responding and non-responding xenografts.
CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against
most of the PPTP/'s preclinical models. The greatest drug effect was observed for
the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70
induction was observed in responding and non-responding xenografts, suggesting
that tumor-specific events subsequent to HSP90 inhibition are primary
determinants of antitumor activity.

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